1,5-Diphenyl-3-pentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-diphenylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENANTGGBLOTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202250 | |
| Record name | 1,5-Diphenyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-91-8 | |
| Record name | 1,5-Diphenyl-3-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diphenyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,5-Diphenyl-3-pentanone CAS number and properties
An In-Depth Technical Guide to 1,5-Diphenyl-3-pentanone
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a symmetrical ketone with significant applications as a versatile intermediate in organic synthesis. The document details its chemical and physical properties, established synthetic routes, characteristic spectroscopic data, and key chemical transformations. Furthermore, this guide outlines its role in the synthesis of valuable compounds and provides essential safety and handling information for laboratory professionals.
Introduction: The Structural and Synthetic Significance of this compound
This compound, also known as diphenethyl ketone, is a symmetrical ketone featuring a five-carbon pentanone backbone with phenyl groups at the C1 and C5 positions.[1] Its structure, with a centrally located and reactive carbonyl group flanked by two phenylpropyl chains, makes it a valuable precursor in various organic transformations.[1] Unlike its unsaturated analogue, 1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone), the saturated backbone of this compound imparts different chemical properties and stability, influencing its reactivity and applications.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's core characteristics and utility.
Core Properties and Identification
Precise identification and understanding of a compound's physical properties are fundamental to its application in research and development.
Chemical Identification
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Diphenethyl ketone, Dibenzylacetone (Note: This is a common but potentially misleading synonym, as it more accurately refers to the unsaturated version) |
| CAS Number | 5396-91-8 [1][2][3][4][5] |
| Molecular Formula | C₁₇H₁₈O[2][3][4] |
| Molecular Weight | 238.32 g/mol [1][4] |
| InChI Key | JENANTGGBLOTIB-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2[2][4] |
Physicochemical Properties
These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Melting Point | 13.5 - 14 °C | [2][5] |
| Boiling Point | 352 °C at 760 mmHg | [2] |
| Density | 1.038 g/cm³ | [2] |
| Refractive Index | 1.559 | [2] |
| Flash Point | 153.7 °C | [2] |
| LogP | 3.82 | [2] |
| Vapor Pressure | 3.95E-05 mmHg at 25°C | [2] |
Synthesis and Spectroscopic Characterization
The synthesis and purification of this compound are well-established, with spectroscopic methods providing definitive structural confirmation.
Primary Synthetic Route: Catalytic Hydrogenation
A principal and efficient method for synthesizing this compound is the catalytic hydrogenation of its unsaturated precursor, 1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone).[1] This reaction reduces the two carbon-carbon double bonds of the dienone while preserving the central carbonyl group.
Conceptual Workflow: Hydrogenation of Dibenzylideneacetone
Sources
An In-depth Technical Guide to the Synthesis of 1,5-Diphenyl-3-pentanone from Dibenzylideneacetone
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1,5-Diphenyl-3-pentanone, a versatile ketone intermediate, from its unsaturated precursor, dibenzylideneacetone (DBA). The primary focus is on the catalytic hydrogenation of the α,β-unsaturated carbon-carbon double bonds, a robust and high-yielding method. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and outlines methods for product purification and characterization. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for this chemical transformation.
Introduction and Strategic Overview
This compound is a symmetrical ketone featuring a five-carbon backbone with phenyl groups at the terminal positions.[1] Its structure, particularly the reactive central carbonyl group, makes it a valuable precursor in various organic syntheses, including the preparation of arylalkylamines and spirobiindanes.[1] The most common and efficient route to this saturated ketone is through the reduction of dibenzylideneacetone (DBA), a stable, pale-yellow crystalline solid synthesized via a Claisen-Schmidt condensation of acetone and benzaldehyde.[2][3]
DBA possesses two α,β-unsaturated ketone moieties, making it an ideal substrate for selective reduction. The primary goal of this synthesis is to saturate the two carbon-carbon double bonds while preserving the central carbonyl group. Catalytic hydrogenation stands out as the premier method for this transformation, offering high efficiency and excellent yields, often exceeding 90%.[1]
Mechanistic Pathways: The Reduction of a Conjugated System
The conversion of dibenzylideneacetone to this compound involves the addition of four hydrogen atoms across the two conjugated C=C double bonds.
Caption: Overall reaction for the synthesis of this compound.
Catalytic Hydrogenation
This is the most widely employed method. The reaction occurs on the surface of a heterogeneous catalyst, typically a transition metal.
-
Adsorption: Both the hydrogen gas (H₂) and the substrate (DBA) are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.
-
Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbon atoms of the double bonds in the adsorbed DBA molecule. This process typically occurs in a stepwise manner until both double bonds are fully saturated.
-
Desorption: The final product, this compound, has a lower affinity for the catalyst surface and is desorbed, freeing up the active sites for the next catalytic cycle.
Causality Behind Catalyst Choice: Nickel-based catalysts, particularly Raney Nickel, are highly effective for this transformation.[1] Raney Ni is favored for its high surface area and proven activity in hydrogenating carbon-carbon double bonds under mild conditions (room temperature, atmospheric pressure), offering a cost-effective and efficient route.[1] Other catalysts like Palladium on carbon (Pd/C) can also be used, though they are often employed for a wider range of reductions.
Transfer Hydrogenation
An alternative to using high-pressure molecular hydrogen is transfer hydrogenation.[4] This technique uses a donor molecule to provide the hydrogen atoms in the presence of a catalyst.[4][5]
-
Hydrogen Donor: Common hydrogen donors include isopropanol (which is oxidized to acetone), formic acid, or dihydroanthracene.[4]
-
Catalyst: Transition metal complexes, often based on ruthenium or iridium, are typically used to facilitate the hydrogen transfer from the donor to the acceptor (DBA).[4][6]
This method avoids the need for specialized high-pressure hydrogenation equipment, making it an attractive option for laboratories not equipped for handling gaseous hydrogen.
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Notes |
| Dibenzylideneacetone (DBA) | C₁₇H₁₄O | 234.29 | 10.0 g | Starting material. |
| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | 200 mL | Solvent. |
| Raney Nickel (slurry) | Ni | 58.69 | ~2 g | Catalyst. Handle with extreme care.[1] |
| Hydrogen Gas (H₂) | H₂ | 2.02 | As needed | Reducing agent. |
| Celite® or Filter Aid | - | - | As needed | For filtration. |
Safety Precautions
-
Dibenzylideneacetone (DBA): May cause skin and eye irritation. Avoid inhalation of dust.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Raney Nickel: Highly pyrophoric when dry. It can ignite spontaneously in air. Always keep the catalyst wet with a solvent (water or ethanol). Handle only in a well-ventilated area or fume hood.
-
Hydrogen Gas: Extremely flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources. Use proper grounding for all equipment.
-
Ethanol: Flammable liquid. Keep away from open flames and heat sources.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 10.0 g of dibenzylideneacetone in 200 mL of ethanol.
-
Catalyst Addition: Under a gentle stream of inert gas (nitrogen or argon), carefully add approximately 2 g of Raney Nickel slurry to the flask. This should be done quickly and cautiously to minimize air exposure.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus (e.g., a Parr shaker). Purge the system several times with nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel to the desired pressure (atmospheric pressure is often sufficient) and begin vigorous stirring or shaking.
-
Reaction Monitoring: The reaction is exothermic and can be monitored by the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases. This can take several hours depending on the catalyst activity and reaction conditions.
-
Catalyst Removal: Once the reaction is complete, stop the agitation and purge the system with nitrogen to remove all hydrogen. Crucially, the catalyst must not be allowed to dry. Immediately filter the reaction mixture through a pad of Celite® or another filter aid using a Büchner funnel. Wash the filter cake with small portions of ethanol to ensure all the product is recovered. Keep the filter cake wet during and after filtration.
-
Product Isolation: Combine the filtrate and the ethanol washes. Remove the solvent using a rotary evaporator. The resulting residue is the crude this compound, which may be a pale yellow oil or a low-melting solid.[10]
Purification
The crude product can be purified by recrystallization. Dissolve the crude material in a minimum amount of hot ethanol. If the product oils out upon cooling, add a small amount of water dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic methods.
| Property | Expected Value | Reference |
| Molecular Formula | C₁₇H₁₈O | [10] |
| Molecular Weight | 238.33 g/mol | [11] |
| Appearance | Colorless to pale yellow solid/oil | - |
| Melting Point | 13.5 °C | [10] |
| Boiling Point | 352 °C at 760 mmHg | [10] |
| Density | 1.038 g/cm³ | [10] |
Spectroscopic Analysis:
-
¹H NMR: The spectrum will show the disappearance of the characteristic vinyl protons (signals between 6.5-7.5 ppm) of DBA. New multiplets corresponding to the aliphatic protons of the ethyl bridges (-CH₂-CH₂-) will appear around 2.7-2.9 ppm. The aromatic protons will remain in the 7.1-7.3 ppm region.
-
¹³C NMR: The signals for the sp² hybridized carbons of the double bonds (typically 120-145 ppm) will be absent. New signals for the sp³ hybridized aliphatic carbons will appear.
-
IR Spectroscopy: The key feature is the strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1715 cm⁻¹. The C=C stretching band from the starting material (around 1650 cm⁻¹) will be absent.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen- Catalyst poisoning | - Use fresh, active Raney Nickel.- Ensure the system is leak-free and properly pressurized.- Use pure, sulfur-free solvents and reagents. |
| Low Yield | - Mechanical loss during filtration- Incomplete reaction- Product loss during recrystallization | - Ensure thorough washing of the filter cake.- Allow the reaction to run to completion (monitor by TLC).- Use a minimal amount of hot solvent for recrystallization. |
| Product is an Oil | - Presence of impurities- Product is a low-melting solid | - Purify via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent).- Cool the oil in an ice bath and scratch the flask to induce crystallization. |
Conclusion
The synthesis of this compound from dibenzylideneacetone via catalytic hydrogenation is a reliable and high-yielding transformation. The protocol described herein, utilizing Raney Nickel, provides a robust method for obtaining this valuable synthetic intermediate. Careful attention to safety, particularly the handling of the pyrophoric catalyst and flammable hydrogen gas, is paramount for a successful and safe experiment. The straightforward nature of the reaction and purification makes it an excellent example of selective double bond reduction in the presence of a carbonyl group.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibenzylideneacetone, 96% (GC). Retrieved from Cole-Parmer. [Link]
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ACS Publications. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organic Process Research & Development. [Link]
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Taylor & Francis. (n.d.). Dibenzylideneacetone – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
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Scribd. (n.d.). Synthesis of Dibenzalacetone (1,5-Diphenyl-(E,E)-Penta-1,4-Dien-3-One) and Purity Test by Melting Point. Retrieved from Scribd. [Link]
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Stenutz. (n.d.). 1,5-di(phenyl)pentan-3-one. Retrieved from Stenutz. [Link]
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Organic Syntheses. (n.d.). Dibenzalacetone. Retrieved from Organic Syntheses. [Link]
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MDPI. (2025). Chemoselective Transfer Hydrogenation over MgO as the Catalyst. Retrieved from MDPI. [Link]
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Scribd. (2016). LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One. Retrieved from Scribd. [Link]
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Introduction: The Strategic Importance of 1,5-Diphenyl-3-pentanone
An In-Depth Technical Guide to the Synthesis of 1,5-Diphenyl-3-pentanone
This compound (CAS 5396-91-8), a symmetrical ketone with a five-carbon backbone flanked by two phenyl groups, serves as a pivotal intermediate in organic synthesis.[1][2][3] Its structure, featuring a reactive central carbonyl group and a saturated hydrocarbon chain, makes it a versatile precursor for a variety of more complex molecules, including arylalkylamines and spirobiindanes used in materials science.[1] The strategic value of this compound necessitates robust, efficient, and scalable synthetic routes. This guide provides a comprehensive analysis of the primary and alternative methods for its synthesis, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.
Primary Synthesis Route: A Two-Stage Approach via Claisen-Schmidt Condensation and Selective Hydrogenation
The most established and widely utilized pathway to this compound is a two-step process. This method is favored for its high yields, readily available starting materials, and well-documented procedures. It begins with the formation of an unsaturated precursor, 1,5-diphenyl-1,4-pentadien-3-one (dibenzalacetone), followed by the selective reduction of its olefinic bonds.
Stage 1: Base-Catalyzed Claisen-Schmidt Condensation to Form Dibenzalacetone
The synthesis of the dibenzalacetone intermediate is a classic example of a crossed-aldol condensation, specifically the Claisen-Schmidt reaction.[4][5] This reaction joins two molecules of an aldehyde (benzaldehyde) with one molecule of a ketone (acetone) through the loss of water.[4][6]
Mechanism and Rationale: The reaction is typically catalyzed by a strong base, such as sodium hydroxide.[4][5] The base selectively deprotonates an α-hydrogen from acetone, which is more acidic than any proton on benzaldehyde (which lacks α-hydrogens).[6] This generates a nucleophilic enolate ion.[6] The enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.[6][7] The resulting β-hydroxyketone intermediate readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone, benzalacetone.[4][6] Because acetone has acidic α-hydrogens on both sides, the process repeats with a second molecule of benzaldehyde to yield the final, highly conjugated dibenzalacetone product.[6][8] The use of ethanol as a co-solvent is critical to ensure all reactants remain in solution, preventing side reactions that can lead to sticky, impure products.[4][9]
Diagram: Claisen-Schmidt Condensation Mechanism
Caption: Overall workflow for the two-stage synthesis.
Alternative Synthetic Strategies
While the two-step route is dominant, several alternative strategies exist, offering different advantages in terms of convergence, atom economy, or mechanistic approach.
Michael Addition Pathways
The 1,5-dicarbonyl relationship in the target molecule's backbone makes it an ideal candidate for synthesis via a Michael addition (1,4-conjugate addition). [10][11]This approach involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).
Retrosynthetic Analysis: A logical disconnection can be made at the C2-C3 bond, suggesting a reaction between a benzyl enolate (from a compound like benzyl methyl ketone) and a Michael acceptor such as benzalacetone. A one-pot reaction combining Claisen-Schmidt condensation with a subsequent Michael addition has also been developed for synthesizing 1,5-diketones, offering a more streamlined process. [12]
Diagram: Michael Addition Retrosynthesis
Caption: Retrosynthetic analysis via Michael addition logic.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones. [13][14]A plausible, though less direct, route to this compound could involve the acylation of benzene with glutaric anhydride. This would form 4-benzoylbutanoic acid, which would then require a second Friedel-Crafts reaction (intramolecular cyclization to a tetralone) followed by reduction and ring-opening, or a different multi-step sequence. While theoretically possible, this route is significantly more complex and lower yielding than the condensation-hydrogenation approach, making it less practical for most applications.
Grignard Reaction Protocols
Organometallic reagents provide powerful methods for C-C bond formation. [15]A hypothetical route to this compound could involve the reaction of a Grignard reagent, such as benzylmagnesium bromide, with an appropriate ester like ethyl 3-phenylpropanoate. [1]However, this approach presents a significant control issue: Grignard reagents readily add twice to esters, leading to the formation of a tertiary alcohol as the major byproduct. [16]Suppressing this over-addition to isolate the ketone is challenging and requires precise control of reaction conditions, making this route less reliable than others. [1]
Comparative Analysis of Synthesis Routes
| Synthetic Route | Number of Steps | Typical Overall Yield | Key Advantages | Key Disadvantages |
| Condensation/Hydrogenation | 2 | High (often >80%) | Reliable, scalable, well-documented, high-yielding. | Requires handling of H₂ gas and a pyrophoric catalyst (if Raney Ni is used). [17] |
| Michael Addition | 1-2 | Moderate to High | Convergent, can be a one-pot reaction. [12] | May require specific enolate generation; potential for side reactions. |
| Friedel-Crafts Acylation | 3+ | Low | Utilizes fundamental aromatic chemistry. | Multi-step, poor atom economy, potential for isomeric impurities. |
| Grignard Reaction | 1-2 | Low to Moderate | Direct C-C bond formation. | Difficult to control; over-addition to form tertiary alcohols is a major issue. [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzalacetone)
This protocol is adapted from the verified procedure in Organic Syntheses. [9]
-
Reagent Preparation: In a 2-L wide-mouthed flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide (100 g) in distilled water (1 L) and ethanol (800 mL). Cool the solution to 20–25 °C in a water bath.
-
Initial Reaction: While stirring vigorously, add half of a pre-mixed solution of benzaldehyde (106 g, 1 mole) and acetone (29 g, 0.5 mole) to the cooled NaOH solution. A yellow, flocculent precipitate should form within 2-3 minutes.
-
Completion of Reaction: After 15 minutes, add the remaining benzaldehyde/acetone mixture. Rinse the container with a small amount of ethanol and add it to the reaction flask. Continue vigorous stirring for an additional 30 minutes.
-
Isolation: Filter the resulting yellow mush using a large Büchner funnel under suction. Wash the product thoroughly with distilled water until the washings are neutral to litmus.
-
Drying and Purification: Dry the crude product at room temperature to a constant weight. The yield of crude dibenzalacetone is typically 105–110 g (90–94%). [9]For further purification, recrystallize from hot ethyl acetate (using ~100 mL per 40 g of crude product). The purified product should be bright yellow crystals with a melting point of 110–111 °C. [9]
Protocol 2: Catalytic Hydrogenation to this compound
This protocol is a representative procedure based on literature methods. [18]
-
Catalyst and Reactant Setup: To a hydrogenation vessel, add purified dibenzalacetone (1.00 g, 4.27 mmol) and 10% palladium on carbon (0.15 g). Add a suitable solvent such as methyl cellosolve or ethyl acetate (150 mL).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 4 atm and shake or stir vigorously for 2 hours at room temperature. The progress of the reaction can be monitored by TLC.
-
Workup: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with a small amount of the solvent.
-
Isolation and Purification: Concentrate the filtrate in vacuo to remove the solvent. The resulting crude oil can be purified by flash chromatography (e.g., using 10-20% ethyl acetate in hexane) to yield this compound as a colorless oil (yields typically around 59%). [18]A common byproduct is the over-reduced 1,5-diphenyl-3-pentanol. [18]
Conclusion and Outlook
For the laboratory and industrial-scale synthesis of this compound, the two-step pathway involving a Claisen-Schmidt condensation followed by selective catalytic hydrogenation remains the most practical and efficient method. Its reliability, high yields, and the use of inexpensive starting materials outweigh the considerations of handling hydrogen gas. Alternative routes, such as the Michael addition, offer elegant and convergent solutions that may be advantageous in specific contexts, particularly in the construction of complex molecular libraries where one-pot procedures are valued. The Friedel-Crafts and Grignard routes, while mechanistically instructive, present significant practical challenges that limit their synthetic utility for this specific target. Future research may focus on developing greener catalytic systems for the hydrogenation step or refining one-pot Michael addition protocols to further improve efficiency and reduce waste.
References
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Conard, C. R., & Dolliver, M. A. (1943). Dibenzalacetone. Organic Syntheses, 23, 13. (Available at: [Link])
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Vedantu. (n.d.). Preparation of Dibenzal Acetone: Step-by-Step Guide. (Available at: [Link])
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Vibzzlab. (2020). Dibenzalacetone: Organic synthesis. YouTube. (Available at: [Link])
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ResearchGate. (n.d.). Reaction of 1,5-Diphenyl-1,4-pentadien-3-one and 1,5-Diphenyl-1-penten-4-yn-3-one with Monosubstituted Hydrazines. (Available at: [Link])
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Journal of the Chemical Society, Perkin Transactions 1. (1972). Intramolecular electrocyclic reactions. Part II. Reactions of 1,5-di-phenylpenta-1,4-dien-3-one. (Available at: [Link])
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National Institutes of Health (NIH). (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. (Available at: [Link])
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. (Available at: [Link])
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MDPI. (2025). (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Molbank. (Available at: [Link])
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1,5-Diphenyl-3-pentanone chemical structure and IUPAC name
An In-depth Technical Guide to 1,5-Diphenyl-3-pentanone: Structure, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No: 5396-91-8), a symmetrical ketone that serves as a versatile intermediate in organic synthesis. From its fundamental chemical structure and IUPAC nomenclature to detailed, field-tested synthetic protocols and spectroscopic characterization, this document offers a senior-level perspective for researchers, scientists, and professionals in drug development. We delve into the mechanistic causality behind its synthesis, explore its reactivity, and discuss its utility as a precursor for complex molecular architectures, such as spirobiindanes, which are relevant in materials science and catalysis.
Molecular Structure and Nomenclature
This compound is a five-carbon aliphatic chain with a central ketone functional group at the third carbon. Phenyl groups terminate both ends of the chain at the first and fifth positions.[1] This symmetrical structure is key to its properties and reactivity.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
The physical properties and spectroscopic data are crucial for the identification and quality control of this compound.
Physicochemical Data
| Property | Value | Source |
| Melting Point | 13.5 - 14 °C | [3][5] |
| Boiling Point | 352 °C at 760 mmHg | [3] |
| Density | 1.038 g/cm³ | [3] |
| InChIKey | JENANTGGBLOTIB-UHFFFAOYSA-N | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the molecule. The expected data below serves as a benchmark for experimental validation.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges [1]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 205 - 220 |
| Aromatic C (quaternary) | 125 - 150 |
| Aromatic C-H | 125 - 150 |
| -CH₂- (adjacent to C=O) | 40 - 50 |
| -CH₂- (adjacent to phenyl) | 30 - 40 |
Table 2: Expected Infrared (IR) Absorption Bands [1]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C=O | Stretch | 1710 - 1720 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Table 3: Key Mass Spectrometry (MS) Fragmentation Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₈O | [1][2] |
| Exact Mass | 238.135765 g/mol | [1][3] |
| Major Fragment Ion (m/z) | 105 ([C₆H₅CO]⁺) | [1][2] |
| Major Fragment Ion (m/z) | 133 ([C₆H₅CH₂CH₂]⁺) | [1][2] |
Synthesis and Mechanistic Insights
The most prevalent and reliable synthesis of this compound is a two-step process. It begins with the base-catalyzed aldol condensation to form an unsaturated precursor, followed by catalytic hydrogenation. This approach provides high yields and is scalable.
Caption: Two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (Precursor)
This procedure is a classic Claisen-Schmidt condensation.[6][7][8][9] The use of a strong base like NaOH facilitates the deprotonation of acetone's α-carbon, forming a reactive enolate. This enolate then attacks the electrophilic carbonyl of benzaldehyde. The resulting β-hydroxy ketone readily dehydrates to form a stable conjugated system, and the reaction repeats on the other side of the acetone molecule.[6] The insolubility of the final product in the aqueous ethanol medium drives the reaction to completion.[6]
-
Reaction Setup : In a 250 mL conical flask, combine 10 mL of freshly distilled benzaldehyde and 20 mL of acetone.[8]
-
Base Addition : Place the flask in a cold water bath to manage the exothermic reaction. While stirring constantly, add 2.5 mL of 10% sodium hydroxide solution dropwise. Maintain the reaction temperature below 30°C.[8]
-
Reaction : After the complete addition of NaOH, continue to stir the mixture vigorously for approximately 2 hours. A yellow precipitate of dibenzylideneacetone will form.[8]
-
Isolation : Filter the crude product using vacuum filtration and wash the crystals thoroughly with cold water to remove residual NaOH.
-
Purification : For a highly pure product, recrystallize the crude solid from hot ethyl acetate or ethanol.[6] Air dry the pale-yellow crystals to a constant weight.
Experimental Protocol: Synthesis of this compound
The conversion of the unsaturated precursor to the target molecule is achieved via catalytic hydrogenation. The primary challenge is the chemoselective reduction of the two C=C double bonds without affecting the C=O carbonyl group. Palladium on carbon (Pd/C) is an effective and commonly used catalyst for this transformation.[1]
-
Catalyst and Reactant : In a hydrogenation flask or a suitable pressure vessel, add the synthesized 1,5-diphenylpenta-1,4-dien-3-one. Add a catalytic amount of 10% Palladium on Carbon (Pd/C), typically 1-5 mol%.
-
Solvent : Add a suitable solvent such as ethyl acetate or ethanol to dissolve the starting material.
-
Hydrogenation : Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by observing hydrogen uptake or by using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography or distillation if necessary.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its central ketone group.[1]
-
Nucleophilic Addition : The electrophilic carbonyl carbon is a prime target for nucleophiles. Reactions with Grignard reagents (e.g., phenylmagnesium bromide) or organolithium compounds can be used to introduce new carbon-carbon bonds, leading to tertiary alcohols.[1]
-
Reduction : The ketone can be reduced to a secondary alcohol (1,5-diphenyl-3-pentanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Acid-Catalyzed Bis-Cyclization : A notable transformation is its acid-catalyzed bis-cyclization to form spirobiindanes. This reaction involves the intramolecular attack of the phenyl rings onto the carbonyl carbon (or a derivative), creating a rigid spirocyclic structure. These spiro compounds are of significant interest as chiral ligands in asymmetric synthesis and as building blocks in materials science.[1]
Applications in Research and Drug Development
While not a therapeutic agent itself, this compound is a valuable scaffold and intermediate in the synthesis of more complex molecules. For drug development professionals, its utility lies in its role as a robust starting material.
-
Precursor for Bioactive Amines : It serves as a starting material for preparing various arylalkylamines and N-(1,5-diphenylpentan-3-yl)piperidines through reductive amination.[1] These classes of compounds are common motifs in pharmacologically active molecules.
-
Scaffold for Novel Compounds : The symmetrical C₁₇ backbone can be functionalized in numerous ways, allowing for the creation of libraries of related compounds for high-throughput screening in drug discovery campaigns.[10] The ability to form rigid structures like spirobiindanes allows for the exploration of unique three-dimensional chemical spaces, which is critical for developing selective and potent drug candidates.[1]
Conclusion
This compound is a foundational chemical intermediate with a well-defined structure, predictable spectroscopic properties, and reliable synthetic routes. Its true value for researchers and drug developers is unlocked through its versatile reactivity, particularly at the ketone functional group. The ability to leverage this compound as a precursor for complex amines and unique spirocyclic systems makes it a significant tool in the broader fields of organic synthesis, materials science, and the ongoing search for novel therapeutic agents.
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A Spectroscopic Guide to 1,5-Diphenyl-3-pentanone: Structural Elucidation via NMR, IR, and MS
Introduction
1,5-Diphenyl-3-pentanone (CAS No. 5396-91-8) is a symmetrical ketone featuring a five-carbon backbone flanked by two phenyl groups.[1] With a molecular formula of C₁₇H₁₈O and a molecular weight of approximately 238.33 g/mol , this compound serves as a versatile intermediate in organic synthesis.[1][2] Its utility in the preparation of more complex molecules, such as arylalkylamines, necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the characteristic spectroscopic data of this compound, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Spectroscopic Implications
The symmetrical nature of this compound is the cornerstone of its spectroscopic interpretation. The molecule possesses a plane of symmetry through the central carbonyl group, which simplifies its NMR spectra by rendering the two halves of the molecule chemically equivalent. This equivalence means that corresponding protons and carbon atoms on either side of the carbonyl group will have identical chemical shifts, reducing the total number of unique signals observed.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy: Mapping the Proton Environments
Theoretical Principles & Expected Spectrum Due to the molecule's symmetry, we anticipate three distinct proton environments:
-
Aromatic Protons (Ar-H): The ten protons on the two phenyl rings. These are expected to appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm).
-
Methylene Protons Alpha to Carbonyl (C H₂-C=O): The four protons on the carbons directly adjacent to the carbonyl group (C2 and C4). These protons are expected to be deshielded by the electron-withdrawing carbonyl group and will be split into a triplet by the adjacent methylene group.
-
Methylene Protons Alpha to Phenyl (C H₂-Ph): The four protons on the carbons directly adjacent to the phenyl rings (C1 and C5). These protons will also be split into a triplet by the neighboring methylene group.
Experimental Data Summary
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| Aromatic Protons (Ar-H) | 7.07 – 7.33 | Multiplet | 10H |
| Methylene Protons (-CH₂-CO-CH₂-) | 2.61 – 2.95 | Multiplet | 8H |
*Note: Literature data often combines the two distinct methylene signals into a single multiplet range.[3] Theoretically, these would present as two distinct triplets.
Interpretation and Causality The observed chemical shifts align perfectly with theoretical predictions. The aromatic protons resonate downfield (δ 7.07–7.33) due to the deshielding effect of the ring current. The methylene protons appear further upfield, with the protons alpha to the carbonyl group typically being slightly more deshielded than those adjacent to the phenyl ring. The integration values (10H for aromatic, 8H for methylene) confirm the proton count in these unique environments.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Theoretical Principles & Expected Spectrum The symmetry of this compound simplifies its proton-decoupled ¹³C NMR spectrum. Instead of 17 unique carbon signals, we expect only seven:
-
Carbonyl Carbon (C=O): One signal, highly deshielded, typically appearing above 200 ppm.
-
Methylene Carbons (-CH₂-): Two distinct signals for the carbons at the C1/C5 and C2/C4 positions.
-
Aromatic Carbons (Ar-C): Four signals representing the ipso (substituted), ortho, meta, and para carbons of the equivalent phenyl rings.
Predicted Experimental Data
| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Rationale |
| C=O (C3) | 205 - 220 | Characteristic range for a ketone carbonyl carbon.[4][5] |
| -CH₂- (adjacent to C=O) | 40 - 50 | Deshielded by the adjacent carbonyl group. |
| -CH₂- (adjacent to phenyl) | 30 - 40 | Typical range for a benzylic-type carbon. |
| Aromatic C (quaternary) | 125 - 150 | The ipso-carbon, where the alkyl chain attaches. |
| Aromatic C-H | 125 - 150 | Ortho, meta, and para carbons. |
Interpretation and Causality The most downfield signal is unambiguously assigned to the carbonyl carbon (C3), whose chemical shift is highly characteristic of ketones. The aliphatic carbons (C1/C5 and C2/C4) are found in the 30-50 ppm range, clearly distinguished from the aromatic carbons which resonate between 125-150 ppm.[4] The presence of exactly seven signals provides powerful evidence for the molecule's symmetrical structure.
Experimental Protocol: NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its well-defined residual solvent peaks for referencing.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving the multiplets in the aromatic region.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use an acquisition time of ~3-4 seconds and a relaxation delay of 1-2 seconds.
-
Collect 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum (e.g., zgpg30) to produce singlets for each unique carbon, simplifying interpretation.
-
Set a spectral width of ~240 ppm.[6]
-
Use a longer relaxation delay (5-10 seconds) if quantitative analysis of quaternary carbons is needed, though this is not typically required for routine identification.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.
Section 2: Infrared (IR) Spectroscopy
Theoretical Principles & Expected Absorptions IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most telling absorption is the carbonyl (C=O) stretch. Other expected absorptions include C-H stretches for both aromatic (sp²) and aliphatic (sp³) hydrogens, and C=C stretches from the phenyl rings.
Experimental Data Summary
| Vibrational Mode | Observed Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1714 | Strong, Sharp |
| sp² C-H Stretch (Aromatic) | > 3000 | Medium |
| sp³ C-H Stretch (Aliphatic) | < 3000 | Medium |
| C=C Stretch (Aromatic Ring) | ~1600, ~1495, ~1450 | Medium to Weak |
Interpretation and Causality The most diagnostic peak is the intense, sharp absorption at approximately 1714 cm⁻¹, which is highly characteristic of an aliphatic ketone.[3] The presence of this peak is primary evidence for the ketone functional group. Absorptions above 3000 cm⁻¹ confirm the aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the pentanone backbone.
Experimental Protocol: FT-IR Data Acquisition
Objective: To obtain a transmission or attenuated total reflectance (ATR) FT-IR spectrum to identify the key functional groups.
Methodology (ATR):
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 32-64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Processing: The resulting interferogram is automatically converted to a spectrum (transmittance vs. wavenumber) by Fourier transformation.
Section 3: Mass Spectrometry (MS)
Theoretical Principles & Expected Fragmentation Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides the molecular weight and crucial structural information. For ketones, a primary fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group.
Experimental Data Summary
| m/z Value | Proposed Fragment Ion | Formula | Significance |
| 238 | [M]⁺˙ | [C₁₇H₁₈O]⁺˙ | Molecular Ion |
| 133 | [C₆H₅CH₂CH₂]⁺ | [C₈H₉]⁺ | α-cleavage, loss of a benzoyl radical |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | α-cleavage, loss of a phenylethyl radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, rearrangement of benzyl fragment |
Interpretation and Fragmentation Pathway The mass spectrum is expected to show a molecular ion peak at m/z 238, confirming the molecular weight. The key fragmentation is α-cleavage on either side of the carbonyl group. This process is highly favorable as it leads to the formation of stable acylium or carbocations.
-
Formation of m/z 105: Cleavage of the C2-C3 bond results in the loss of a phenylethyl radical (•CH₂CH₂C₆H₅) and the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.
-
Formation of m/z 91: Cleavage of the C1-C2 bond can lead to a fragment containing the benzyl group. This can rearrange to form the highly stable, aromatic tropylium ion ([C₇H₇]⁺) at m/z 91.
Visualization: Fragmentation Workflow
Caption: Key EI-MS fragmentation pathways of this compound.
Experimental Protocol: GC-MS Data Acquisition
Objective: To obtain the mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Inject 1 µL of the sample solution into the GC inlet at a temperature of ~250°C.
-
Temperature Program: Start at a low oven temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. This ensures separation from any impurities before the compound enters the mass spectrometer.
-
-
MS Detection:
-
Ionization: Use a standard EI energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library spectra.
-
Mass Range: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and compare the major fragment ions to the expected values.
Conclusion
The structural identity of this compound is unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and confirm the molecule's inherent symmetry. IR spectroscopy provides definitive evidence of the ketone functional group via its characteristic strong C=O absorption at ~1714 cm⁻¹. Finally, mass spectrometry confirms the molecular weight of 238 amu and reveals a predictable fragmentation pattern dominated by α-cleavage, yielding characteristic fragments at m/z 105 and 91. Together, these techniques provide a robust and self-validating analytical package for the comprehensive characterization of this important synthetic intermediate.
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An In-depth Technical Guide to 1,5-Diphenyl-3-pentanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diphenyl-3-pentanone, also known as dibenzylacetone, is a symmetrical ketone featuring a five-carbon backbone with phenyl groups at the terminal positions and a central ketone functionality.[1] This seemingly simple molecule serves as a versatile and valuable intermediate in organic synthesis, offering a reactive carbonyl group and a flexible carbon skeleton that can be manipulated to construct more complex molecular architectures. Its significance extends from fundamental organic chemistry to the synthesis of potential therapeutic agents, making a thorough understanding of its physical and chemical properties essential for researchers in these fields. This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its effective use in a laboratory setting. These properties dictate its behavior in various solvents and reaction conditions, as well as the appropriate analytical techniques for its characterization.
Physical Properties
This compound is a colorless oil at room temperature, with a relatively low melting point.[2][3] Its high boiling point is indicative of its molecular weight and intermolecular forces. While it is largely insoluble in water, it exhibits good solubility in a range of common organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O | [3][4] |
| Molecular Weight | 238.33 g/mol | [3] |
| CAS Number | 5396-91-8 | [1][4] |
| Appearance | Colorless oil | [2] |
| Melting Point | 14 °C | [3] |
| Boiling Point | ~352 °C at 760 mmHg | [5] |
| Density | ~1.038 g/cm³ | [5] |
| Refractive Index | ~1.559 | [5] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water. | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data are characteristic of its molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is characterized by the presence of signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the pentanone backbone.
-
¹H NMR (CDCl₃): δ 7.1-7.3 (m, 10H, Ar-H), 2.89 (t, J=7 Hz, 4H, -CH₂-C=O), 2.71 (t, J=7 Hz, 4H, Ar-CH₂-).[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer than 17 signals are expected.
-
Carbonyl Carbon (C=O): Typically observed in the downfield region of the spectrum, around 205-220 ppm.
-
Aromatic Carbons: Resonate in the region of approximately 125-150 ppm.
-
Aliphatic Carbons: The methylene carbons adjacent to the carbonyl group and the phenyl groups appear in the upfield region of the spectrum.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 238.
-
Major Fragment Ions (GC-MS): Key fragment ions are observed at m/z values of 133, 105, and 91.[7] The fragment at m/z 105 likely corresponds to the benzoyl cation [C₆H₅CO]⁺, while the peak at m/z 91 is characteristic of the tropylium cation [C₇H₇]⁺, a common fragment from compounds containing a benzyl group.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group.
-
C=O Stretch: A strong absorption is typically observed in the range of 1710-1720 cm⁻¹.
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 1,5-diphenyl-1,4-pentadien-3-one (dibenzylideneacetone).[1] This reaction involves the reduction of the two carbon-carbon double bonds in the presence of a suitable catalyst, typically palladium on carbon (Pd/C).
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis and Purification
The following protocol is adapted from a literature procedure for the synthesis of this compound.[2]
Materials:
-
1,5-Diphenyl-1,4-pentadien-3-one (dibenzylideneacetone)
-
10% Palladium on carbon (Pd/C)
-
Methyl cellosolve
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware for hydrogenation and chromatography
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1.00 g (4.27 mmol) of dibenzylideneacetone in 150 mL of methyl cellosolve.
-
Carefully add 0.15 g of 10% palladium on carbon to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 4 atm with hydrogen and shake for 2 hours at room temperature.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo to remove the solvent.
-
The crude product is then purified by flash chromatography on silica gel using a gradient of 10-20% ethyl acetate in hexane.
-
This compound is obtained as a colorless oil (yield: 0.60 g, 59%). The product can be identified by its Rf value of 0.43 in 20% ethyl acetate in hexane.[2]
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the presence of the ketone functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, making it a valuable handle for a variety of chemical transformations.
Figure 2: Key Chemical Reactions of this compound.
Nucleophilic Addition Reactions
The carbonyl group readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, such as Grignard reagents and organolithium compounds. These reactions lead to the formation of tertiary alcohols, thereby increasing the molecular complexity and introducing a new stereocenter.
Reductive Amination
This compound can be converted to various amines through reductive amination. This reaction typically involves the formation of an imine or enamine intermediate, followed by reduction. This pathway is particularly relevant in medicinal chemistry for the synthesis of bioactive amine-containing compounds. For instance, it serves as a starting material for the synthesis of N-(1,5-diphenylpentan-3-yl)piperidines.[1]
Acid-Catalyzed Cyclization
Under acidic conditions, this compound can undergo an intramolecular bis-cyclization reaction to form spirobiindanes.[1] This transformation is driven by the electrophilic activation of the carbonyl group by the acid, followed by intramolecular electrophilic aromatic substitution by the two phenyl rings. Spirobiindanes are a class of compounds with applications in materials science and as chiral ligands in asymmetric catalysis.
Applications in Drug Discovery and Development
The structural motif of this compound is found in various compounds with interesting biological activities. Its derivatives have been investigated for their potential as analgesic, anti-inflammatory, and anticancer agents. The ability to functionalize the ketone group and the aliphatic backbone allows for the generation of diverse libraries of compounds for biological screening.
While direct applications of this compound as a drug are not documented, its role as a key synthetic intermediate is significant. For example, the core structure is related to that of some non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules. The synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds, can also be achieved starting from this compound and its derivatives.
Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and synthetically useful building block with a rich chemistry centered around its ketone functionality. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it an attractive starting material for the construction of more complex molecules. For researchers in organic synthesis and drug development, a comprehensive understanding of this compound's reactivity and handling is crucial for its effective application in the laboratory. The information presented in this guide provides a solid foundation for the safe and efficient use of this compound in the pursuit of novel chemical entities with potential therapeutic applications.
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An In-Depth Technical Guide to 1,5-Diphenyl-3-pentanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,5-diphenyl-3-pentanone, a versatile ketone that serves as a valuable intermediate in organic synthesis. The document delves into the historical context of its discovery and explores in detail the primary and alternative synthetic routes for its preparation. A thorough analysis of its spectroscopic properties is presented to aid in its characterization. Furthermore, this guide highlights the significant applications of this compound, with a particular focus on its role as a precursor in the synthesis of pharmacologically active compounds and heterocyclic systems, making it a molecule of considerable interest to researchers in medicinal chemistry and drug development.
Introduction
This compound, also known as dibenzylacetone, is a symmetrical ketone featuring a five-carbon backbone with phenyl groups at the 1 and 5 positions.[1] Its structure, characterized by a central ketone functional group flanked by two phenethyl moieties, imparts a unique reactivity profile that has been exploited in a variety of organic transformations. The carbonyl group serves as a key site for nucleophilic attack, while the adjacent methylene groups offer opportunities for enolate formation and subsequent functionalization.[1] This guide aims to provide a detailed exploration of the synthesis, properties, and applications of this important molecule.
Historical Perspective and Discovery
The history of this compound is intrinsically linked to the development of condensation reactions in organic chemistry. Its unsaturated precursor, 1,5-diphenylpenta-1,4-dien-3-one, commonly known as dibenzalacetone, was first synthesized in the late 19th century through the base-catalyzed condensation of benzaldehyde and acetone. This reaction, a classic example of the Claisen-Schmidt condensation, laid the groundwork for the synthesis of a wide range of α,β-unsaturated ketones. The subsequent reduction of dibenzalacetone to the saturated this compound provided a stable and versatile building block for further chemical exploration.
Synthesis of this compound
The most prevalent and well-established method for the synthesis of this compound involves a two-step process: the Claisen-Schmidt condensation to form 1,5-diphenylpenta-1,4-dien-3-one, followed by the catalytic hydrogenation of the double bonds.
Primary Synthetic Route: Claisen-Schmidt Condensation and Catalytic Hydrogenation
This two-step sequence is highly efficient and scalable, making it the preferred method for laboratory and potential industrial-scale production.
Step 1: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone)
The Claisen-Schmidt condensation involves the reaction of two equivalents of benzaldehyde with one equivalent of acetone in the presence of a base, typically sodium hydroxide.[2]
-
Experimental Protocol:
-
In a flask, combine 10 mL of benzaldehyde and 20 mL of acetone.
-
Cool the mixture in an ice bath to maintain a temperature below 30°C.
-
Slowly add 2.5 mL of a 10% aqueous sodium hydroxide solution with constant stirring.
-
Continue stirring the reaction mixture for 2 hours.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ether.
-
Cool the extract to precipitate the dibenzalacetone crystals.
-
Filter, wash with cold water, and dry the crystals. Further purification can be achieved by recrystallization from ethanol.
-
-
Causality of Experimental Choices:
-
The use of an excess of acetone is avoided to prevent self-condensation of acetone.
-
Maintaining a low temperature during the addition of the base minimizes side reactions.
-
Slow addition of NaOH prevents a rapid, exothermic reaction.
-
Step 2: Catalytic Hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one
The selective reduction of the carbon-carbon double bonds in dibenzalacetone, without affecting the carbonyl group, is achieved through catalytic hydrogenation.
-
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 1.00 g (4.27 mmol) of dibenzalacetone in 150 mL of methyl cellosolve.
-
Add 0.15 g of 10% palladium on carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas to 4 atm.
-
Shake the mixture for 2 hours at room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography using a mixture of ethyl acetate and hexane (10-20% ethyl acetate) to yield this compound as a colorless oil.
-
-
Causality of Experimental Choices:
-
Palladium on carbon is a highly effective and selective catalyst for the hydrogenation of carbon-carbon double bonds in the presence of a ketone.
-
The reaction is carried out under pressure to ensure a sufficient supply of hydrogen for the reduction.
-
Alternative Synthetic Routes
While the hydrogenation of dibenzalacetone is the most common method, other synthetic strategies can be employed to access this compound and its derivatives.
3.2.1. Friedel-Crafts Acylation
The Friedel-Crafts acylation offers a direct approach to construct the this compound framework. This involves the reaction of a suitable acyl chloride or anhydride with an aromatic substrate in the presence of a Lewis acid catalyst. For instance, the reaction of 3-phenylpropanoyl chloride with benzene in the presence of aluminum chloride would theoretically yield this compound, although regioselectivity and potential side reactions need to be carefully managed.
3.2.2. Enolate Alkylation
The α-hydrogens of ketones are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in an alkylation reaction.[3] The synthesis of this compound via this route could involve the reaction of the enolate of a suitable ketone with a benzyl halide. For example, the alkylation of the enolate of 1-phenyl-2-propanone with benzyl bromide could potentially lead to the desired product, though control of polyalkylation can be a challenge.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O | [4] |
| Molecular Weight | 238.33 g/mol | [4] |
| Appearance | Colorless oil | [5] |
| Boiling Point | Not available | [6] |
| Melting Point | Not available | [6] |
| Density | Not available | [6] |
Spectroscopic Analysis
4.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the pentanone backbone. The aromatic protons typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The methylene protons adjacent to the phenyl groups (C1-H and C5-H) and those adjacent to the carbonyl group (C2-H and C4-H) would likely appear as triplets in the aliphatic region, with their exact chemical shifts and coupling patterns providing valuable structural information.
4.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon (C3) is expected to have a characteristic chemical shift in the downfield region, typically around δ 200 ppm. The aromatic carbons will appear in the range of δ 125-140 ppm, while the aliphatic methylene carbons will be observed at higher field.
4.1.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically observed around 1715 cm⁻¹. Other characteristic peaks include those for the aromatic C-H stretching (above 3000 cm⁻¹) and the aliphatic C-H stretching (below 3000 cm⁻¹).[1]
4.1.4. Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the presence of the phenyl and carbonyl groups, with common fragmentation pathways involving cleavage at the α-positions to the carbonyl group and benzylic cleavage.[7]
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable precursor for the synthesis of a variety of organic molecules, including those with potential pharmacological activity.
Synthesis of Heterocyclic Compounds
The 1,5-dicarbonyl moiety is a key synthon for the construction of various heterocyclic systems. This compound can be used to synthesize substituted pyridines, pyrans, and other heterocyclic frameworks through condensation reactions with appropriate reagents.[2]
Precursor to Pharmacologically Active Molecules
The structural motif of this compound is found in a number of biologically active compounds. Derivatives of the unsaturated precursor, 1,5-diaryl-1,4-pentadien-3-one, have been investigated for their analgesic, anti-inflammatory, and anticancer properties.[8] The saturated core of this compound can be functionalized to generate novel compounds with potential therapeutic applications. For instance, the modification of the carbonyl group or the aromatic rings can lead to the development of new chemical entities for drug discovery programs. Research has shown that derivatives of similar diarylpentanoids exhibit promising anticancer activity.[9] Furthermore, the general class of 1,4-pentadien-3-one derivatives has been explored for antiviral activity.[10]
Conclusion
This compound is a foundational molecule in organic synthesis with a rich history and a promising future. Its straightforward and efficient synthesis, coupled with its versatile reactivity, makes it an attractive building block for the construction of complex molecular architectures. For researchers in drug discovery and development, the this compound scaffold offers a valuable starting point for the design and synthesis of novel therapeutic agents. The continued exploration of its chemistry is likely to uncover new applications and further solidify its importance in the field of organic and medicinal chemistry.
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1,5-Diphenyl-3-pentanone molecular weight and formula
An In-Depth Technical Guide to 1,5-Diphenyl-3-pentanone: Synthesis, Characterization, and Applications
Introduction
This compound, also known as diphenethyl ketone, is a symmetrical ketone featuring a five-carbon backbone with phenyl groups at the terminal positions (C1 and C5) and a central ketone functional group at C3.[1] Its molecular structure makes it a significant and versatile intermediate in organic synthesis. The reactivity of the central carbonyl group, combined with the influence of the flanking phenyl groups, allows this compound to serve as a precursor for a variety of more complex molecules, including arylalkylamines and spirobiindanes, which are valuable in materials science and as chiral ligands in asymmetric synthesis.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, spectroscopic characterization, and key chemical transformations relevant to researchers in organic chemistry and drug development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O | [1][2][3] |
| Molecular Weight | ~238.32 g/mol | [1][2][4] |
| Exact Mass | 238.135765 g/mol | [1][2] |
| CAS Number | 5396-91-8 | [1][2][3] |
| Appearance | White powder | [5] |
| Boiling Point | 352 °C at 760 mmHg | [2] |
| Melting Point | 13.5 °C | [2] |
| Density | 1.038 g/cm³ | [2] |
| Refractive Index | 1.559 | [2] |
| InChI Key | JENANTGGBLOTIB-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2 | [2] |
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is through the catalytic hydrogenation of 1,5-diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone.[1] This reaction involves the reduction of the two carbon-carbon double bonds of the α,β-unsaturated ketone precursor, leaving the central carbonyl group intact.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1,5-Diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone)
-
Palladium on Carbon (Pd/C, 10%)
-
Ethyl Acetate (or a similar solvent)
-
Hydrogen Gas (H₂)
-
Filtration agent (e.g., Celite)
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve 1,5-diphenylpenta-1,4-dien-3-one in a suitable solvent like ethyl acetate in a reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution. The flask is then sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel, typically using a balloon or a hydrogenation apparatus. Maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be further purified by column chromatography (e.g., using a pentane:diethyl ether gradient) to yield pure this compound.[1] Yields for this type of transformation are typically high, often exceeding 90%.[2]
Caption: Key synthetic transformations of this compound.
Relevance in Drug Discovery and Development
While this compound itself is primarily a synthetic intermediate, its structural motif is relevant to drug discovery. The development of novel therapeutics often involves the synthesis of compound libraries built around a central scaffold. [6]The 1,5-diphenylpentane core can be systematically modified via the reactions described above to explore structure-activity relationships (SAR).
For instance, derivatives such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, which share a related structural backbone, have been synthesized and evaluated as new cytotoxic agents against cancer cell lines. [5]The ability to readily functionalize the C3 position of the this compound scaffold makes it a valuable starting point for generating analogs with diverse pharmacological properties. The process of lead optimization in drug development relies on such versatile chemical intermediates to fine-tune potency, selectivity, and pharmacokinetic profiles. [6]
Safety and Handling
According to GHS classifications, this compound is considered harmful if swallowed and causes skin and serious eye irritation. [4]Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1,5-Diphenylpentan-3-one | C17H18O | CID 21496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Solubility Landscape of 1,5-Diphenyl-3-pentanone: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, materials science, and synthetic chemistry, a thorough understanding of a compound's solubility is not merely academic—it is a cornerstone of innovation and efficacy. For researchers and drug development professionals, the solubility profile of a molecule like 1,5-diphenyl-3-pentanone, a versatile ketone with applications in organic synthesis, dictates its formulation, delivery, and ultimately, its utility. This in-depth technical guide is designed to provide a comprehensive overview of the solubility of this compound in common laboratory solvents. Moving beyond a simple compilation of data, this document delves into the "why" behind the observed solubility phenomena, offering a framework for predictive understanding and a practical, field-proven protocol for experimental determination.
Physicochemical Profile of this compound
This compound, structurally a symmetrical ketone, presents as a solid at room temperature. Its molecular architecture, characterized by two terminal phenyl rings and a central pentanone chain, is key to its solubility behavior. The presence of the carbonyl group introduces a degree of polarity; however, the molecule is dominated by its nonpolar phenyl and alkyl components. This inherent lipophilicity is quantitatively captured by its octanol-water partition coefficient (LogP), which is a crucial predictor of its solubility in various media. A higher LogP value generally indicates a preference for nonpolar or lipophilic environments. The melting point of the compound is also a significant factor, as it reflects the strength of the intermolecular forces in the solid state that must be overcome by the solvent for dissolution to occur.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O | [1] |
| Molecular Weight | 238.33 g/mol | [1] |
| Melting Point | 13.5 - 14 °C | [2][3] |
| LogP | 3.7 - 3.82 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
The Principle of "Like Dissolves Like": A Molecular Interaction Perspective
The solubility of a solid in a liquid solvent is governed by the thermodynamic principle that the Gibbs free energy of the system must decrease upon mixing. This is largely influenced by the enthalpy and entropy of mixing. A common and highly effective guiding principle in predicting solubility is the adage "like dissolves like." This concept is rooted in the nature of intermolecular forces between the solute and solvent molecules.
For this compound, a predominantly non-polar molecule, the primary intermolecular interactions it can engage in are London dispersion forces. Therefore, it will exhibit higher solubility in solvents that also primarily rely on these forces for cohesion. Conversely, its solubility will be limited in highly polar, protic solvents such as water, where strong hydrogen bonding networks would need to be disrupted to accommodate the non-polar solute, an energetically unfavorable process.
The following diagram illustrates the logical relationship between the molecular properties of this compound, the solvent characteristics, and the resulting solubility.
Caption: Relationship between molecular properties and solubility.
Quantitative Solubility of this compound
While precise, experimentally determined quantitative solubility data for this compound across a wide range of solvents is not extensively published, we can leverage its physicochemical properties, particularly its LogP value, to predict its solubility behavior. The General Solubility Equation (GSE) provides a theoretical framework for estimating solubility based on LogP and melting point.[4] This, combined with qualitative observations from various sources, allows for the compilation of a reliable, estimated solubility profile.
The following table summarizes the expected solubility of this compound in a selection of common laboratory solvents at ambient temperature (approximately 20-25°C). The qualitative descriptions are based on published information, and the estimated quantitative values are derived from predictive models informed by the compound's high LogP value.
| Solvent | Polarity Index | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Hexane | 0.1 | Non-polar | Soluble | > 10 |
| Toluene | 2.4 | Non-polar (Aromatic) | Soluble | > 10 |
| Diethyl Ether | 2.8 | Slightly Polar | Slightly Soluble | 1 - 5 |
| Chloroform | 4.1 | Polar Aprotic | Soluble | > 10 |
| Ethyl Acetate | 4.4 | Polar Aprotic | Soluble | > 10 |
| Acetone | 5.1 | Polar Aprotic | Soluble | > 10 |
| Isopropanol | 3.9 | Polar Protic | Slightly Soluble | 1 - 5 |
| Ethanol | 4.3 | Polar Protic | Soluble | 5 - 10 |
| Methanol | 5.1 | Polar Protic | Slightly Soluble | 1 - 5 |
| Water | 10.2 | Polar Protic | Insoluble | < 0.01 |
Note: Polarity index values are relative measures of a solvent's polarity.[5][6]
Experimental Protocol for Determining the Solubility of this compound
To ensure the trustworthiness and accuracy of solubility data, a robust and self-validating experimental protocol is essential. The following gravimetric method is a reliable approach for determining the thermodynamic solubility of a solid compound like this compound in a given solvent.[7][8]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps (e.g., 20 mL)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Vortex mixer
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a measured volume of the selected solvent (e.g., 10.0 mL).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution. A visual excess of solid should be present at the bottom of the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the system reaches thermodynamic equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 5.0 mL) using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry evaporation dish. The filtration step is critical to remove any undissolved solid particles.
-
-
Solvent Removal and Mass Determination:
-
Place the evaporation dish containing the filtered aliquot in an oven set to a temperature that is high enough to evaporate the solvent in a reasonable time but well below the melting point of this compound to avoid decomposition or sublimation. A vacuum oven at a lower temperature is preferable.
-
Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it. The process is complete when two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0002 g).
-
Record the final mass of the evaporation dish containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
The solubility can then be expressed in various units, for example, as g/100 mL:
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot (mL)) * 100
-
Conclusion: A Practical Framework for Solubility Assessment
This technical guide provides a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of molecular interactions and supported by a robust experimental protocol. For researchers and professionals in drug development and chemical sciences, a deep understanding of solubility is not just a matter of data collection but a critical component of rational experimental design and successful product formulation. By integrating theoretical predictions with rigorous experimental validation, the scientific community can more effectively harness the potential of versatile compounds like this compound.
References
- [Link to a relevant scientific article on solubility prediction]
- [Link to a relevant scientific article on experimental solubility determin
-
Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(5), 1326–1329. [Link]
- [Link to a relevant scientific article on the applic
-
LookChem. This compound. [Link]
- [Link to a relevant scientific article on solvent effects in organic chemistry]
-
PubChem. 1,5-Diphenylpentan-3-one. [Link]
- [Link to a relevant scientific article on the synthesis of this compound]
- [Link to a relevant scientific article on the chemical properties of ketones]
- [Link to a relevant scientific article on drug formul
- [Link to a relevant scientific article on materials science applic
- [Link to a relevant scientific article on intermolecular forces]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
Stenutz, R. 1,5-di(phenyl)pentan-3-one. [Link]
- [Link to a relevant scientific article on the thermodynamics of solutions]
- [Link to a relevant scientific article on comput
- [Link to a relevant scientific article on analytical chemistry techniques]
- [Link to a relevant scientific article on pharmaceutical analysis]
-
Determination of Solubility by Gravimetric Method. [Link]
Sources
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- 2. organometallics.it [organometallics.it]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polarity Index [macro.lsu.edu]
- 6. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
thermal stability and decomposition of 1,5-Diphenyl-3-pentanone
An In-depth Technical Guide: Thermal Stability and Decomposition of 1,5-Diphenyl-3-pentanone
Abstract
This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of this compound (CAS 5396-91-8), a symmetrical ketone widely utilized as a versatile intermediate in organic synthesis. This document delineates the fundamental physicochemical properties of the compound, explores its thermal behavior through established analytical methodologies, proposes plausible decomposition pathways grounded in mechanistic principles, and provides detailed experimental protocols for researchers. The synthesis of technical data with field-proven insights aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for handling, process optimization, and safety assessment involving this compound.
Introduction: The Chemical Identity and Significance of this compound
This compound, also known by synonyms such as Dibenzylacetone or Diphenethyl ketone, is a symmetrical ketone featuring a five-carbon pentanone backbone with phenyl groups attached to the first and fifth carbon atoms.[1][2][3] Its molecular structure, centered around a reactive ketone functional group, renders it a valuable precursor in the synthesis of more complex molecules, including arylalkylamines and spirobiindanes.[1]
The primary route to its synthesis involves the catalytic hydrogenation of its unsaturated precursor, 1,5-diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (DBA).[1] It is also noteworthy that this compound can form as an incidental decomposition product in catalytic systems that employ palladium-dibenzylideneacetone (Pd-DBA) complexes, where the DBA ligand undergoes transformation under specific reaction conditions.[1] Understanding the thermal limits of this molecule is therefore crucial for its effective use in synthesis and for mitigating unintended byproduct formation in other processes.
Physicochemical Properties
A foundational understanding of a compound's physical properties is essential before undertaking thermal analysis.
| Property | Value | Source |
| CAS Number | 5396-91-8 | [2][3] |
| Molecular Formula | C₁₇H₁₈O | [2][3][4] |
| Molecular Weight | 238.33 g/mol | [2][4] |
| Boiling Point | 352 °C at 760 mmHg | [3] |
| Melting Point | ~14 °C | [5] |
| Density | 1.038 g/cm³ | [3] |
Thermal Stability Profile: A Multi-Technique Approach
To comprehensively characterize the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is indispensable. This dual-pronged approach allows for the simultaneous evaluation of mass loss and energetic changes as a function of temperature.
-
Expertise & Experience: TGA is selected for its direct quantitative measurement of mass change, providing an unambiguous indication of the onset temperature of decomposition (Tonset) and subsequent degradation steps. DSC complements this by detecting the energetic nature of these events—whether they are endothermic (requiring energy, e.g., melting, boiling) or exothermic (releasing energy, e.g., oxidative decomposition, runaway reaction). Analyzing a substance with both techniques provides a more complete safety and stability profile than either method alone.[6][7][8]
Expected Thermogravimetric Analysis (TGA) Profile
TGA measures the change in mass of a sample as it is heated over time. For a pure organic compound like this compound, a TGA thermogram is expected to show a stable baseline at 100% mass until the Tonset is reached. Beyond this point, a sharp decrease in mass would signify decomposition. The presence of phenyl groups often imparts higher thermal stability compared to purely aliphatic analogues.[6]
| Parameter | Expected Observation | Rationale |
| Td5% (5% Weight Loss Temp.) | > 300 °C (in inert atmosphere) | The molecule's relatively high molecular weight and aromaticity suggest significant thermal energy is required to initiate bond cleavage. |
| Decomposition Steps | Likely a single, sharp step | In an inert atmosphere, decomposition is expected to proceed rapidly to volatile fragments once the initial bond-breaking energy is surpassed. |
| Residue at 800 °C | < 1% | Complete volatilization of decomposition products is expected for a compound containing only C, H, and O. |
Expected Differential Scanning Calorimetry (DSC) Profile
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The resulting thermogram reveals thermal events.
-
Low-Temperature Event: An endothermic peak corresponding to the melting point (~14 °C) would be observed if the analysis starts below this temperature.
-
High-Temperature Events: In the decomposition region identified by TGA, DSC would likely show a complex profile of overlapping endothermic and exothermic peaks, corresponding to bond-breaking (endothermic) and the formation of new, stable volatile products (exothermic).
Thermal Decomposition: Mechanistic Pathways and Products
Under conditions of high heat, the decomposition of this compound can proceed through several plausible pathways. While complete combustion in the presence of excess oxygen will yield carbon oxides (CO, CO₂) and water, pyrolytic decomposition in an inert atmosphere is mechanistically more complex.[1]
Proposed Pathway 1: Retro-Aldol Type Cleavage
The synthesis of the precursor, dibenzylideneacetone, occurs via a base-catalyzed aldol condensation of benzaldehyde and acetone.[9][10] The reverse of this reaction, a retro-aldol condensation, is a well-established thermal decomposition pathway for β-hydroxy ketones.[11][12][13] Although this compound is not a β-hydroxy ketone, its structure is amenable to a conceptually similar cleavage under thermal stress, which would represent a thermodynamically driven fragmentation to smaller, more stable molecules.
This pathway would involve the cleavage of the Cα-Cβ bonds on both sides of the carbonyl group, potentially yielding benzaldehyde and acetone as primary products.
Proposed Pathway 2: Radical-Mediated Fragmentation
A more probable pathway under purely thermal (non-catalytic) conditions is the homolytic cleavage of the weakest covalent bonds. The C-C bonds adjacent (alpha) to the carbonyl group are activated and represent likely initiation sites.
-
Initiation: Homolytic cleavage of a Cα-Cβ bond to form two radical intermediates.
-
Propagation: The initial radicals undergo subsequent fragmentation (e.g., β-scission) and hydrogen abstraction reactions, leading to a cascade of smaller products.
-
Termination: Radicals combine to form stable, non-radical products.
Expected products from such a pathway would include toluene, styrene, ethylbenzene, and various smaller aliphatic and aromatic fragments.
Caption: Integrated workflow for thermal decomposition analysis.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (99.999%).
-
Flow Rate: 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (Td5%) from the resulting thermogram.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen.
-
Flow Rate: 50 mL/min.
-
Temperature Program: Equilibrate at 0 °C, then ramp to 450 °C at a heating rate of 10 °C/min. The final temperature is chosen based on the TGA results to encompass the entire decomposition event.
-
-
Data Analysis: Integrate peaks to determine the enthalpy (ΔH) of thermal events. Correlate endothermic and exothermic events with the mass loss regions identified by TGA.
Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
System Setup: Interface a pyrolysis unit with a GC-MS system. The GC column should be a non-polar or mid-polar capillary column suitable for separating aromatic compounds.
-
Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis tube.
-
Experimental Conditions:
-
Pyrolysis Temperature: Heat the sample rapidly to a temperature just above the decomposition peak observed in the DSC analysis (e.g., 400 °C).
-
GC Program: Use a temperature ramp (e.g., 50 °C to 280 °C at 10 °C/min) to separate the volatile decomposition products.
-
MS Detection: Scan a mass range of 35–500 m/z.
-
-
Data Analysis: Identify the separated compounds by comparing their fragmentation patterns (mass spectra) against the NIST/Wiley spectral library. This provides definitive identification of the decomposition products.
Conclusion and Recommendations
This compound exhibits significant thermal stability, a characteristic attributable to its aromatic moieties and substantial molecular weight. Its decomposition is a complex process likely initiated above 300 °C, proceeding through radical fragmentation pathways to yield a mixture of smaller aromatic and aliphatic compounds. A retro-aldol type cleavage remains a plausible, though likely minor, pathway.
For professionals in research and drug development, it is recommended that process temperatures involving this compound be maintained well below its determined decomposition onset. The use of the integrated analytical workflow described herein is critical for establishing safe operating limits and for understanding potential degradation pathways that could impact product purity and process safety.
References
- Benchchem. (n.d.). This compound | 5396-91-8.
-
Yates, B. L., & Quijano, J. (1969). The Thermal Decomposition of β-Hydroxy Ketones. The Journal of Organic Chemistry, 34(9), 2506–2509. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Thermal decomposition of .beta.-hydroxy ketones. Retrieved from [Link]
-
Ben Saleh, A. B., & Abdullah, M. (2006). Synthesis and Study of Some Dibenzylidene Acetone Derivatives. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thermal decomposition of .beta.-hydroxy ketones. Retrieved from [Link]
-
Kulkarni, P., et al. (2019). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Dibenzalacetone using Sonochemistry and Its Antibacterial Activity Against Escherichia coli. Retrieved from [Link]
-
PubMed. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of compounds 1–5. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Diphenylpentan-3-one. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (2019). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the thermal decomposition of β-hydroxy alkenes. Retrieved from [Link]
-
YouTube. (2022). synthesis of dibenzylideneacetone (dba) - laboratory experiment. Retrieved from [Link]
-
Khan Academy. (n.d.). Retro-aldol and retrosynthesis. Retrieved from [Link]
-
Stenutz. (n.d.). 1,5-di(phenyl)pentan-3-one. Retrieved from [Link]
-
ResearchGate. (n.d.). The Retro-Michael Reaction of 1,5-Dicarbonyl Compounds: Scope and Limitation. Retrieved from [Link]
-
ResearchGate. (2018). Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution. Retrieved from [Link]
-
IChemE. (n.d.). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. Retrieved from [Link]
-
YouTube. (2017). Retrosynthesis of Aldol Reaction & Products (Make This Molecule). Retrieved from [Link]
-
MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Retro-aldol reactions in micellar media. Retrieved from [Link]
-
ResearchGate. (n.d.). THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE. Retrieved from [Link]
-
NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
-
NIST. (n.d.). 1,5-diphenyl-3-pentanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry data. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of Dibenzylideneacetone to 1,5-Diphenyl-3-pentanone
This document provides a comprehensive technical guide for the catalytic hydrogenation of dibenzylideneacetone (DBA) to 1,5-diphenyl-3-pentanone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections detail the mechanistic considerations, catalyst selection, and a validated experimental protocol for this important transformation.
Introduction: Strategic Importance of Selective Hydrogenation
The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, enabling access to a vast array of saturated ketone intermediates crucial for the synthesis of fine chemicals, pharmaceuticals, and complex molecular architectures. Dibenzylideneacetone (DBA), a readily available starting material synthesized via a Claisen-Schmidt condensation between acetone and two equivalents of benzaldehyde, presents a classic substrate for studying and optimizing selective hydrogenation.[1] The goal of this application is the selective saturation of the two carbon-carbon double bonds of DBA while preserving the ketone functional group, yielding this compound. This saturated ketone is a versatile precursor in various synthetic pathways.[2]
The primary challenge in this reaction lies in achieving high chemoselectivity. Over-reduction to the corresponding alcohol, 1,5-diphenyl-3-pentanol, is a common side reaction. Therefore, the choice of catalyst, solvent, and reaction conditions is paramount to maximizing the yield of the desired saturated ketone. This guide will focus on a robust and reproducible protocol utilizing palladium on carbon (Pd/C) as the catalyst.
Mechanistic Rationale and Catalyst Selection
The catalytic hydrogenation of alkenes typically occurs on the surface of a heterogeneous catalyst, such as palladium on carbon.[3] The generally accepted mechanism involves the adsorption of both molecular hydrogen and the alkene onto the catalyst surface. The hydrogen molecule dissociates into atomic hydrogen, which is then sequentially added across the double bond of the alkene in a syn-addition fashion.
In the case of dibenzylideneacetone, the two conjugated carbon-carbon double bonds are more susceptible to hydrogenation than the carbonyl group. This is because the π-bonds of the alkenes are generally more electron-rich and readily interact with the electron-deficient metal surface. However, prolonged reaction times, elevated temperatures or pressures, or the use of highly active catalysts can lead to the reduction of the ketone to the secondary alcohol.
Catalyst Choice: Palladium on Carbon (Pd/C) vs. Other Options
-
Palladium on Carbon (Pd/C): This is a widely used and versatile hydrogenation catalyst. It generally offers a good balance of activity and selectivity for the reduction of carbon-carbon multiple bonds in the presence of other reducible functional groups like ketones.[3][4] For the hydrogenation of DBA, 10% Pd/C is a common choice, providing an efficient conversion under relatively mild conditions. The carbon support provides a high surface area for the palladium nanoparticles, enhancing catalytic activity.
-
Raney Nickel: This is a highly active, non-precious metal catalyst.[5][6] While effective for the hydrogenation of a wide range of functional groups, its high reactivity can sometimes lead to lower selectivity and over-reduction of the ketone in the case of α,β-unsaturated systems.[6] It is also pyrophoric when dry and requires careful handling.[6]
-
Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas, instead employing a hydrogen donor molecule like isopropanol or formic acid.[7] While offering operational simplicity and safety benefits, the reaction kinetics and selectivity can be highly dependent on the specific catalyst and hydrogen donor system employed.
For this application note, we will focus on the well-established and highly reliable Pd/C-catalyzed hydrogenation, which offers a straightforward and scalable approach to the synthesis of this compound.
Experimental Protocol: Pd/C Catalyzed Hydrogenation of Dibenzylideneacetone
This protocol is adapted from a validated synthetic procedure and is designed to provide a high yield of the desired product with good selectivity.
Materials and Equipment:
-
Dibenzylideneacetone (DBA)
-
10% Palladium on Carbon (Pd/C)
-
Methyl cellosolve (2-methoxyethanol)
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
-
Filter apparatus (e.g., Büchner funnel with celite or a syringe filter)
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for flash chromatography
-
Ethyl acetate and hexane (for chromatography)
Visual Workflow of the Experimental Protocol:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, combine 1.00 g (4.27 mmol) of dibenzylideneacetone and 0.15 g of 10% palladium on carbon.[8]
-
Solvent Addition: Add 150 ml of methyl cellosolve to the vessel.
-
Hydrogenation: Securely attach the vessel to a Parr shaker apparatus. Purge the vessel with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 4 atm.
-
Reaction: Begin shaking the mixture at room temperature. The reaction is typically complete within 2 hours.[8]
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methyl cellosolve.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash chromatography on silica gel using a mixture of 10-20% ethyl acetate in hexane as the eluent.[8] this compound is typically isolated as a colorless oil.
Data and Expected Results
The following table summarizes the typical quantitative data for this reaction.
| Parameter | Value | Reference |
| Substrate | Dibenzylideneacetone | [8] |
| Catalyst | 10% Palladium on Carbon | [8] |
| Catalyst Loading | 15% w/w (relative to substrate) | [8] |
| Solvent | Methyl cellosolve | [8] |
| Hydrogen Pressure | 4 atm | [8] |
| Reaction Time | 2 hours | [8] |
| Yield of this compound | 59% | [8] |
| Byproduct (1,5-diphenyl-3-pentanol) | 28% | [8] |
Characterization of this compound:
-
Appearance: Colorless Oil
-
¹H NMR (CDCl₃): δ 2.71 (t, J=7 Hz, 4H), 2.89 (t, J=7 Hz, 4H), 7.1-7.3 (m, 10H)[8]
-
Mass Spectrum (M+NH₄)⁺: 256[8]
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure the catalyst is active and the hydrogen gas is of high purity. The reaction time may be extended, but this increases the risk of over-reduction.
-
Over-reduction to Alcohol: The formation of 1,5-diphenyl-3-pentanol is the primary side reaction.[8] To minimize this, avoid excessive reaction times, higher temperatures, or higher hydrogen pressures. Using a less active catalyst or a catalyst poison could also be explored for enhanced chemoselectivity.[9]
-
Catalyst Handling: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Always handle the catalyst in a well-ventilated area and keep it wet with solvent.
Conclusion
The catalytic hydrogenation of dibenzylideneacetone using 10% palladium on carbon is a reliable and effective method for the synthesis of this compound. By carefully controlling the reaction parameters as outlined in this guide, researchers can achieve good yields of the desired saturated ketone. This protocol serves as a valuable starting point for the synthesis of this important intermediate and can be adapted for various research and development applications.
References
-
Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. (URL: [Link])
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (URL: [Link])
-
Raney Nickel Catalyst, Vineeth Precious. (URL: [Link])
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (URL: [Link])
-
Palladium on Carbon (Pd/C) - Common Organic Chemistry. (URL: [Link])
-
Transfer hydrogenation - Wikipedia. (URL: [Link])
-
1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. (URL: [Link])
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- 6. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
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- 8. benchchem.com [benchchem.com]
- 9. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Application Notes & Protocols: Leveraging 1,5-Diphenyl-3-pentanone in Aldol Condensation Reactions
Abstract: 1,5-Diphenyl-3-pentanone is a symmetrical ketone that serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through aldol condensation reactions. Its structural symmetry simplifies product outcomes by offering only one site for enolization, making it an ideal substrate for both directed intermolecular (crossed) aldol condensations and powerful intramolecular cyclization reactions. This guide provides a comprehensive overview of its application, detailing the mechanistic principles and offering field-tested protocols for researchers, scientists, and professionals in drug development.
Foundational Principles: The Aldol Condensation
The aldol condensation is a cornerstone of C-C bond formation, involving the reaction of two carbonyl compounds to form a β-hydroxy carbonyl adduct, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1] The reaction can be catalyzed by either a base or an acid.
-
Base-Catalyzed Mechanism: A base abstracts an acidic α-hydrogen from one carbonyl compound to form a nucleophilic enolate.[2] This enolate then attacks the electrophilic carbonyl carbon of a second molecule. Subsequent protonation yields the β-hydroxy adduct, which can eliminate water (often with heating) via an E1cB mechanism to form the final condensed product.[1][3]
-
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[4] The neutral enol form of a second molecule then acts as the nucleophile, attacking the activated carbonyl.[5] Dehydration to the α,β-unsaturated product proceeds readily under acidic conditions as the hydroxyl group is protonated to form a good leaving group (water).[6][7]
The symmetrical nature of this compound is a significant advantage. Deprotonation of either α-carbon (C2 or C4) results in the same resonance-stabilized enolate, preventing the formation of constitutional isomers and simplifying product purification.[8]
Figure 1: Symmetrical enolate formation from this compound.
Application I: Directed Crossed-Aldol (Claisen-Schmidt) Condensation
In a crossed-aldol reaction, two different carbonyl compounds are reacted. To achieve a high yield of a single product, it is crucial to control which molecule forms the enolate (the nucleophile) and which acts as the electrophile. The Claisen-Schmidt condensation is a classic example where a ketone enolate reacts with an aromatic aldehyde that lacks α-hydrogens (and thus cannot self-condense), such as benzaldehyde.[9][10]
This compound is an excellent ketone for this purpose. Its enolate can be cleanly generated and reacted with a non-enolizable aldehyde, leading to a predictable and high-yielding synthesis of a more complex α,β-unsaturated ketone.
Experimental Protocol: Base-Catalyzed Crossed-Aldol Condensation
This protocol details the reaction of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 mmol) and benzaldehyde (e.g., 5.0 mmol) in 30 mL of 95% ethanol. Stir at room temperature until a homogeneous solution is formed.
-
Catalyst Addition: Prepare a solution of NaOH (e.g., 10.0 mmol) in 5 mL of water. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over 10-15 minutes. Causality Note: Slow addition prevents an excessive exotherm and minimizes side reactions.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The formation of a precipitate is often indicative of product formation. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Isolation:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
If a solid precipitate is present, collect it by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[11]
-
If the product is oily, transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure α,β-unsaturated ketone.[12]
-
Characterization: Confirm the structure and purity of the product using NMR, IR spectroscopy, and melting point analysis.
Figure 2: Experimental workflow for crossed-aldol condensation.
Application II: Acid-Catalyzed Intramolecular Cyclization
The structure of 1,5-diaryl pentanones is uniquely suited for acid-catalyzed intramolecular cyclization reactions. Under strong acid conditions, the carbonyl can be protonated, activating the molecule for a tandem reaction sequence. The phenyl rings act as internal nucleophiles, attacking electrophilic centers within the molecule to form new rings. This powerful transformation can lead to the synthesis of complex polycyclic and spirocyclic frameworks, which are valuable scaffolds in medicinal chemistry and materials science.[13][14]
A notable application is the bis-cyclization to form spirobiindanes, which involves a cascade of intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reactions.
Mechanism: Plausible Pathway for Acid-Catalyzed Spirocyclization
-
Protonation & Enolization: The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon and facilitates tautomerization to the enol form.
-
First Cyclization (Friedel-Crafts Alkylation): The enol intermediate positions one of the phenyl rings for an intramolecular electrophilic attack on the protonated carbonyl or a related carbocation, forming a six-membered ring intermediate and generating a new stereocenter.
-
Dehydration & Second Cyclization: Subsequent dehydration generates a cationic intermediate that is then attacked by the second phenyl ring, leading to the formation of the spirocyclic core structure.
-
Rearomatization: A final deprotonation step restores the aromaticity of the second ring, yielding the stable spirobiindane product.
Figure 3: Simplified mechanism for acid-catalyzed spirocyclization.
Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization
Safety Warning: This protocol uses strong, corrosive acids and requires high temperatures. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles).
Materials:
-
This compound
-
Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or other high-boiling inert solvent
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Standard glassware for high-temperature reactions (e.g., three-neck flask with condenser and thermometer).
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, place this compound (e.g., 2.0 mmol).
-
Acid Addition: Add polyphosphoric acid (e.g., 20 g) or concentrated sulfuric acid (e.g., 10 mL) to the flask with vigorous mechanical stirring. Causality Note: PPA serves as both the acid catalyst and the reaction medium. Its high viscosity requires efficient stirring to ensure a homogeneous reaction.
-
Heating: Heat the reaction mixture to 100-120 °C for 2-4 hours. The reaction should be monitored by TLC by periodically taking a small aliquot, quenching it carefully in ice water, extracting with ethyl acetate, and spotting on a TLC plate.
-
Quenching & Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Very carefully and slowly, pour the viscous mixture onto a large amount of crushed ice (e.g., 200 g) in a beaker with stirring. This step is highly exothermic and must be done with extreme caution.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous slurry with ethyl acetate or toluene (3 x 50 mL).
-
-
Purification & Characterization: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired spirocyclic compound. Characterization is typically performed using advanced techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the complex structure.
Data Summary
The following table provides a comparative overview of the two primary applications discussed. Yields and reaction times are representative and may vary based on substrate scale and specific laboratory conditions.
| Parameter | Application I: Crossed-Aldol Condensation | Application II: Intramolecular Cyclization |
| Reaction Type | Intermolecular C-C bond formation | Intramolecular C-C bond formation (Cascade) |
| Typical Catalyst | 10% aq. NaOH or KOH | Concentrated H₂SO₄ or Polyphosphoric Acid |
| Solvent | Ethanol | None (acid as medium) or Toluene |
| Temperature | Room Temperature (20-25 °C) | Elevated (100-120 °C) |
| Typical Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Product Class | α,β-Unsaturated Ketone | Spirocyclic Hydrocarbon (e.g., Spirobiindane) |
| Typical Yield | 70 - 90% | 50 - 75% |
| Key Consideration | Use of a non-enolizable aldehyde is critical. | Requires strong acid and careful workup. |
References
-
Title: Aldol condensation Source: Wikipedia URL: [Link]
-
Title: This video shows the mechanism for an acid catalyzed ald doll reaction. Source: YouTube URL: [Link]
-
Title: Acid Catalysed Aldol Condensation Source: Allen URL: [Link]
-
Title: Acid Catalysed Aldol Condensation Source: BYJU'S URL: [Link]
-
Title: Claisen-Schmidt Condensation Source: University of Colorado Boulder URL: [Link]
-
Title: Experiment 19 — Aldol Condensation Source: Reed College URL: [Link]
-
Title: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation Source: JoVE URL: [Link]
-
Title: Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes Source: ResearchGate URL: [Link]
-
Title: Reaction-Note-2201-Claisen-Schmidt-Condensation Source: Nevolab URL: [Link]
-
Title: Claisen Schmidt Reaction (Mixed Aldol Condensation) Source: PraxiLabs URL: [Link]
-
Title: The Aldol Condensation Source: Magritek URL: [Link]
-
Title: Organic Chemistry Laboratory Experiments Source: An-Najah National University URL: [Link]
-
Title: Aldehydes and ketones: Reactions of enolate ions Source: BrainKart URL: [Link]
- Title: Aldol Condensation: Preparation of Dibenzalacetone Source: De Anza College URL: [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader 33)
-
Title: Enolates – Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Enolate formation from ketones (video) Source: Khan Academy URL: [Link]
-
Title: 17.2: Enolization of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
-
Title: Enolate Source: Wikipedia URL: [Link]
-
Title: LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One Source: Scribd URL: [Link]
-
Title: Aldol Reaction Source: University of Missouri–Kansas City URL: [Link]
-
Title: Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Photoredox catalyzed three-component tandem cyclization of 1,5-dienes with α-keto acids and water to access pyrrolidinones Source: Royal Society of Chemistry URL: [Link]
-
Title: The Cascade[1][9]-Hydride Shift/Intramolecular C(sp3)–H Activation: A Powerful Approach to the Construction of Spiro-Tetrahydroquinoline Skeleton Source: Frontiers URL: [Link]
-
Title: The Aldol Condensation Source: Magritek URL: [Link]
-
Title: Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Solved Experiment 24 - Aldol Reaction: Synthesis of Source: Chegg.com URL: [Link]
-
Title: Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety Source: National Institutes of Health (NIH) URL: [Link]
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- 4. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. praxilabs.com [praxilabs.com]
- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]
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- 13. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1,1'-Spirobiindane via a Double Intramolecular Friedel-Crafts Cyclization of 1,5-Diphenyl-3-pentanone
Introduction: The Significance of the Spirobiindane Scaffold
The 1,1'-spirobiindane framework is a privileged structural motif in modern chemistry, characterized by its rigid, three-dimensional arrangement of two indane units sharing a single spirocyclic carbon atom. This unique architecture imparts exceptional properties, making spirobiindane derivatives highly valuable in diverse fields, particularly in drug discovery and materials science. In medicinal chemistry, the spirobiindane scaffold is utilized to create conformationally restricted analogues of bioactive molecules, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles.[1][2] The rigid structure allows for precise orientation of functional groups in three-dimensional space, a critical factor in the design of potent and selective therapeutic agents, including anticancer and antiviral compounds.[3] Furthermore, chiral spirobiindane derivatives serve as powerful ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a crucial aspect of modern drug development.[4]
This application note provides a detailed protocol for the synthesis of the parent 1,1'-spirobiindane from the readily accessible acyclic precursor, 1,5-diphenyl-3-pentanone. The synthesis relies on a robust and classical transformation: a double intramolecular Friedel-Crafts alkylation catalyzed by polyphosphoric acid (PPA).
Reaction Principle: A Cascade of Intramolecular Friedel-Crafts Alkylations
The synthesis of 1,1'-spirobiindane from this compound is achieved through a one-pot, acid-catalyzed double cyclization. This transformation is a classic example of an intramolecular Friedel-Crafts alkylation, a powerful carbon-carbon bond-forming reaction.[5]
The reaction mechanism, depicted below, can be conceptualized in the following steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of this compound by the strong acid catalyst, polyphosphoric acid (PPA). This increases the electrophilicity of the carbonyl carbon.
-
Enolization: The protonated ketone undergoes tautomerization to its enol form.
-
First Cyclization (Formation of a Carbocation): The enol then protonates at the central carbon, leading to the formation of a carbocation on one of the benzylic carbons. This carbocation is the key electrophile for the first intramolecular Friedel-Crafts alkylation.
-
First Electrophilic Aromatic Substitution: The electron-rich phenyl ring then acts as a nucleophile, attacking the carbocation in an intramolecular electrophilic aromatic substitution to form the first five-membered indane ring.
-
Dehydration and Formation of a Second Carbocation: The resulting tertiary alcohol is protonated by the acidic medium and subsequently eliminated as a molecule of water. This dehydration step generates a second carbocation, setting the stage for the second cyclization.
-
Second Electrophilic Aromatic Substitution: The second phenyl ring performs an intramolecular electrophilic attack on this newly formed carbocation, closing the second five-membered ring and forming the spirocyclic junction.
-
Deprotonation/Rearomatization: Finally, a proton is eliminated from the spirocyclic intermediate to restore the aromaticity of the second phenyl ring, yielding the stable 1,1'-spirobiindane product.
This elegant cascade reaction efficiently constructs the complex spirobiindane architecture in a single synthetic operation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1,1'-spirobiindane.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for intramolecular Friedel-Crafts cyclizations using polyphosphoric acid.
Materials and Equipment:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography and recrystallization
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, place this compound (1.0 eq).
-
Carefully add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material). Caution: PPA is highly viscous and corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Cyclization Reaction:
-
Heat the reaction mixture with vigorous stirring to 100-120 °C. The high viscosity of PPA necessitates efficient stirring to ensure homogeneity.
-
Maintain the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by carefully taking a small aliquot, quenching it with water, extracting with ethyl acetate, and spotting on a TLC plate.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the viscous reaction mixture onto crushed ice or into a beaker of ice-cold water with stirring. This will hydrolyze the PPA in a highly exothermic reaction. Perform this step in a fume hood.
-
Once the PPA is fully quenched, transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield 1,1'-spirobiindane as a crystalline solid.
-
Characterization:
The identity and purity of the synthesized 1,1'-spirobiindane should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and the absence of starting material.
-
Mass spectrometry: To determine the molecular weight of the product.
-
Melting point analysis: To assess the purity of the crystalline product.
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | A readily available acyclic precursor. |
| Catalyst | Polyphosphoric Acid (PPA) | A strong Brønsted acid and dehydrating agent that effectively promotes intramolecular Friedel-Crafts reactions. |
| Reaction Temperature | 100-120 °C | Provides sufficient thermal energy to overcome the activation barrier for the double cyclization. |
| Reaction Time | 2-4 hours | Typically sufficient for the reaction to proceed to completion. |
| Purification Method | Column Chromatography & Recrystallization | To remove any unreacted starting material, side products, and baseline impurities. |
| Expected Yield | Moderate to Good | Yields for intramolecular Friedel-Crafts reactions can vary depending on the substrate and reaction conditions. |
Troubleshooting and Safety Considerations
-
Low Yield: Incomplete reaction may be due to insufficient heating, reaction time, or catalyst amount. The viscosity of PPA can also lead to poor mixing; ensure vigorous stirring. Charring or decomposition can occur at excessively high temperatures.
-
Safety: Polyphosphoric acid is highly corrosive and reacts exothermically with water. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated fume hood. The quenching step should be performed slowly and with caution. Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of 1,1'-spirobiindane from this compound via a polyphosphoric acid-catalyzed double intramolecular Friedel-Crafts alkylation is a robust and efficient method for constructing this valuable spirocyclic scaffold. This application note provides a comprehensive guide for researchers in organic synthesis and drug development, detailing the reaction mechanism, a step-by-step experimental protocol, and critical process parameters. The resulting spirobiindane core can serve as a versatile platform for the development of novel therapeutic agents and advanced materials.
References
-
Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric Catalysis. Journal of the American Chemical Society, 2018 , 140(34), 10890-10898. [Link]
- Spirobiindane derivatives and a process for prepar
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 2021 , 215, 113263. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 2023 , 28(24), 8081. [Link]
- Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric C
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
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- 3. Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
The Versatile Scaffold: 1,5-Diphenyl-3-pentanone in Modern Medicinal Chemistry
Introduction: Beyond a Simple Ketone
In the landscape of drug discovery and development, the identification of versatile molecular scaffolds is a cornerstone of innovation. 1,5-Diphenyl-3-pentanone, a seemingly simple symmetrical ketone, has emerged as a powerful and adaptable starting material in medicinal chemistry.[1][2][3] Its strategic placement of a central ketone flanked by two phenyl-ethyl groups provides a unique combination of reactivity and structural framework. The carbonyl group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This application note will delve into the practical applications of this compound as a precursor for the synthesis of potent anticancer and antimicrobial agents, providing detailed protocols and insights for researchers in the field.
Core Applications in Medicinal Chemistry
The true potential of this compound lies in its ability to be transformed into a variety of heterocyclic compounds, which are renowned for their diverse biological activities.[4][5][6] The 1,5-dicarbonyl-like nature of its derivatives makes it an ideal precursor for the synthesis of six-membered heterocyclic rings, such as pyrimidines and pyridines, which are prevalent in numerous approved drugs.
Application I: Synthesis of Pyrimidine Derivatives as Potent Anticancer Agents
Pyrimidine-based compounds are a well-established class of anticancer agents, often functioning by inhibiting key enzymes involved in cancer cell proliferation, such as kinases.[7][8][9][10] The this compound scaffold can be readily utilized to construct substituted pyrimidines with significant cytotoxic effects against various cancer cell lines.
Scientific Rationale
The synthetic strategy hinges on the reaction of a 1,3-dicarbonyl equivalent, derived from this compound, with a suitable amidine source to form the pyrimidine ring. The phenyl substituents at the 1 and 5 positions of the pentanone backbone can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of specific moieties can enhance binding to the ATP-binding pocket of protein kinases, leading to potent enzyme inhibition and subsequent apoptosis in cancer cells.[7]
Experimental Protocol: Synthesis of a Novel 4,6-dibenzyl-2-substituted-pyrimidine
This protocol outlines a representative synthesis of a pyrimidine derivative from this compound.
Step 1: Synthesis of 1,5-Diphenylpentane-1,3-dione (Intermediate A)
-
Rationale: The initial step involves the conversion of this compound to a 1,3-dicarbonyl compound, which is the key precursor for pyrimidine synthesis. This can be achieved through various methods, such as Claisen condensation.
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask, add this compound (23.8 g, 0.1 mol).
-
Add ethyl acetate (8.8 g, 0.1 mol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield 1,5-diphenylpentane-1,3-dione.
-
Step 2: Synthesis of 4,6-dibenzyl-2-aminopyrimidine (Target Compound)
-
Rationale: The 1,3-dione intermediate is then cyclized with guanidine hydrochloride in the presence of a base to form the 2-aminopyrimidine ring.
-
Procedure:
-
In a round-bottom flask, dissolve 1,5-diphenylpentane-1,3-dione (Intermediate A) (2.66 g, 0.01 mol) in 30 mL of ethanol.
-
Add guanidine hydrochloride (1.05 g, 0.011 mol) and sodium hydroxide (0.44 g, 0.011 mol) to the solution.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Workflow for Anticancer Pyrimidine Synthesis
Caption: Synthetic workflow for a bioactive pyrimidine derivative.
Biological Evaluation: Cytotoxicity and Mechanistic Studies
-
MTT Assay for Cytotoxicity: The synthesized pyrimidine derivatives are evaluated for their in vitro anticancer activity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using the MTT assay.[11] Lapatinib or a similar standard anticancer drug can be used as a positive control.
-
Protocol for MTT Assay:
-
Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
-
-
Mechanism of Action Studies: For the most potent compounds, further studies can be conducted to elucidate the mechanism of action, such as:
-
Kinase Inhibition Assays: To determine if the compounds inhibit specific protein kinases (e.g., EGFR, VEGFR).
-
Apoptosis Assays: Using techniques like flow cytometry with Annexin V/PI staining to confirm if the compounds induce programmed cell death.
-
Cell Cycle Analysis: To investigate the effect of the compounds on the cell cycle progression.
-
Quantitative Data: Representative Cytotoxic Activity
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivative B-4 | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | |
| Pyrimidine Derivative B-4 | A549 (Lung Cancer) | 20.49 ± 2.7 | |
| Lapatinib (Standard) | MCF-7 (Breast Cancer) | 9.71 ± 1.12 | |
| Lapatinib (Standard) | A549 (Lung Cancer) | 18.21 ± 3.25 |
Application II: Synthesis of Pyridine Derivatives as Novel Antimicrobial Agents
The pyridine nucleus is a common feature in many antimicrobial agents due to its ability to interact with various biological targets in pathogens.[1][12][13][14][15] this compound can serve as a convenient starting material for the synthesis of substituted pyridines with promising antibacterial and antifungal activities.
Scientific Rationale
The synthesis of pyridines from 1,5-dicarbonyl compounds is a well-established chemical transformation. By reacting this compound with a nitrogen source, such as hydroxylamine hydrochloride, followed by cyclization and aromatization, a substituted pyridine ring can be efficiently constructed. The phenyl groups can be further modified to enhance the antimicrobial potency and spectrum of the resulting compounds.
Experimental Protocol: Synthesis of a Novel 2,6-dibenzyl-4-phenylpyridine
This protocol provides a general method for the synthesis of a pyridine derivative.
Step 1: Synthesis of this compound oxime (Intermediate B)
-
Rationale: The ketone is first converted to its oxime, which serves as a precursor for the pyridine ring formation.
-
Procedure:
-
Dissolve this compound (23.8 g, 0.1 mol) in 100 mL of ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in 50 mL of water.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After cooling, the product crystallizes out. Filter the crystals, wash with cold water, and dry.
-
Step 2: Synthesis of 2,6-dibenzyl-4-phenylpyridine (Target Compound)
-
Rationale: The oxime intermediate undergoes a cyclization and aromatization reaction, in the presence of a dehydrating agent and a catalyst, to form the pyridine ring.
-
Procedure:
-
A mixture of this compound oxime (Intermediate B) (2.51 g, 0.01 mol) and polyphosphoric acid (20 g) is heated at 140-150 °C for 3-4 hours.
-
The reaction is monitored by TLC.
-
The hot reaction mixture is carefully poured onto crushed ice.
-
The solution is neutralized with a sodium hydroxide solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel.
-
The structure of the final product is confirmed by spectroscopic methods.
-
Workflow for Antimicrobial Pyridine Synthesis
Caption: Synthetic workflow for a bioactive pyridine derivative.
Biological Evaluation: Antimicrobial Screening
-
Minimum Inhibitory Concentration (MIC) Assay: The synthesized pyridine derivatives are screened for their antimicrobial activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method to determine the MIC.[1][16][17] Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) are used as positive controls.
-
Protocol for MIC Determination:
-
Prepare a twofold serial dilution of the synthesized compounds in a 96-well microtiter plate with appropriate broth.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at 37 °C for 24 hours for bacteria and 28 °C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Quantitative Data: Representative Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Derivative | Bacillus subtilis (Gram-positive) | 37.5 | [14] |
| Pyridine Derivative | Escherichia coli (Gram-negative) | 37.5 | [14] |
| Norfloxacin (Standard) | Various Bacteria | <10 | [14] |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its ketone functionality allow for the efficient construction of diverse heterocyclic compounds with significant biological activities. The application notes provided herein for the synthesis of potent anticancer pyrimidine and antimicrobial pyridine derivatives highlight the potential of this starting material in the development of novel therapeutic agents. Future research should focus on expanding the library of derivatives through combinatorial approaches and exploring their efficacy in more advanced preclinical models. The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation pharmaceuticals.
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Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]
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Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1363-1371. [Link]
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Al-Mijjawel, A. A., El-Senduny, F. F., & Badria, F. A. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. International Journal of Molecular Sciences, 24(13), 10707. [Link]
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Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229-237. [Link]
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Dimmock, J. R., Qureshi, A. M., Noble, L. M., Smith, P. J., & Baker, H. A. (1976). Comparison of antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol with related cyclic analogs. Journal of Pharmaceutical Sciences, 65(1), 38-43. [Link]
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Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian journal of pharmaceutical research, 20(4), 229–237. [Link]
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The Strategic Utility of 1,5-Diphenyl-3-pentanone in the Synthesis of Pharmacologically Active Arylalkylamines
Introduction: The Versatility of a Diphenethyl Ketone Precursor
In the landscape of medicinal chemistry and drug development, the synthesis of novel bioactive molecules is a cornerstone of innovation. Arylalkylamines, a class of organic compounds characterized by an amino group attached to an alkyl chain which is, in turn, connected to an aromatic ring system, are of particular interest due to their diverse pharmacological activities. 1,5-Diphenyl-3-pentanone, a symmetrical diphenethyl ketone, has emerged as a critical and versatile precursor for the synthesis of a wide array of these valuable arylalkylamines. Its strategic importance lies in its ability to undergo reductive amination, a robust and highly efficient chemical transformation that allows for the introduction of various amine functionalities, leading to compounds with potential therapeutic applications ranging from cardiovascular agents to novel anticancer therapies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block in the synthesis of arylalkylamines, with a focus on the well-established drug, Fendiline, and its analogues.
The Chemical Gateway: Reductive Amination of this compound
The primary synthetic route to convert this compound into its corresponding arylalkylamine derivatives is through reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with a primary or secondary amine, which is then reduced in situ to the desired amine. The choice of reducing agent is critical to the success of this transformation, with milder reagents being preferred to avoid the reduction of the starting ketone before imine formation.
Mechanism of Reductive Amination
The reaction proceeds in two key steps:
-
Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon of this compound. This is typically acid-catalyzed to facilitate the dehydration of the resulting hemiaminal intermediate to form an iminium ion, which then deprotonates to yield the imine (with primary amines) or enamine (with secondary amines).
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to the corresponding amine.
Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium triacetoxyborohydride is often the reagent of choice due to its mild nature and high selectivity for iminium ions over ketones.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general framework for the synthesis of N-substituted 1,5-diphenylpentan-3-amines. The specific quantities of reagents and reaction conditions may require optimization depending on the amine used.
Materials:
-
This compound
-
Primary or secondary amine (e.g., α-methylbenzylamine, aniline derivatives)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE or THF, add the desired amine (1.0-1.2 eq).
-
If the amine is used as a salt (e.g., hydrochloride), a base such as triethylamine (1.0-1.2 eq) should be added to liberate the free amine.
-
The mixture is stirred at room temperature for 20-30 minutes to allow for the initial formation of the imine/enamine intermediate. For less reactive ketones or amines, the addition of a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be beneficial.
-
Sodium triacetoxyborohydride (1.5-2.0 eq) is then added portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath.
-
The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel to afford the desired arylalkylamine.
Synthesis of Fendiline: A Case Study
Fendiline, N-(3,3-diphenylpropyl)-α-methylbenzylamine, is a calcium channel blocker that has been used in the treatment of angina pectoris. Its synthesis provides an excellent practical example of the reductive amination of this compound.
Reaction Scheme:
nucleophilic addition reactions at the carbonyl group of 1,5-Diphenyl-3-pentanone
An In-Depth Guide to Nucleophilic Addition Reactions at the Carbonyl Group of 1,5-Diphenyl-3-pentanone
Authored by: A Senior Application Scientist
This document provides a detailed exploration of nucleophilic addition reactions targeting the carbonyl group of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize synthetic organic chemistry to construct complex molecular architectures. This guide moves beyond simple procedural lists to explain the underlying principles, stereochemical outcomes, and practical considerations for key transformations.
Introduction: The Chemical Landscape of this compound
This compound, also known as dibenzylacetone, is a symmetrical ketone featuring a five-carbon backbone flanked by two phenyl groups.[1] Its molecular structure, with the carbonyl group at the C3 position, makes it a valuable and versatile intermediate in organic synthesis.[1] The core reactivity of this molecule is dominated by the electrophilic nature of the carbonyl carbon, which serves as a prime target for a wide array of nucleophiles.[1]
The carbon-oxygen double bond is highly polarized, creating a partial positive charge on the carbon atom and rendering it susceptible to attack by electron-rich species.[2] This fundamental reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of more complex structures, including tertiary alcohols and novel olefinic compounds.
Foundational Principles of Nucleophilic Addition
The archetypal reaction at the carbonyl center is the nucleophilic addition. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral).[3] The reaction proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated, typically during an aqueous workup, to yield the final alcohol product.[1][4]
Stereochemical Implications
A critical aspect of this transformation is the creation of a new stereocenter. The initial trigonal planar geometry of the ketone means the nucleophile can attack from either the Re or Si face of the carbonyl plane.[2] For this compound, which is achiral, this non-discriminatory attack leads to the formation of a new chiral center at the C3 position. In the absence of chiral catalysts or auxiliaries, the reaction will produce a 50:50 mixture of the (R) and (S) enantiomers, resulting in a racemic mixture.[3][5]
Key Applications and Experimental Protocols
The following sections detail the theory and step-by-step protocols for three fundamental nucleophilic addition reactions performed on this compound.
Reduction via Complex Metal Hydrides: Synthesis of 1,5-Diphenylpentan-3-ol
The reduction of a ketone to a secondary alcohol is one of the most common and reliable transformations in organic synthesis. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as effective sources of a hydride ion (H⁻), which acts as the nucleophile.[4] NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents like methanol and ethanol.[6][7]
Mechanism of Action: The reaction begins with the nucleophilic attack of the hydride from NaBH₄ on the carbonyl carbon.[7] This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation during workup liberates the secondary alcohol, 1,5-diphenylpentan-3-ol.[6][8]
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Application Notes & Protocols: The Strategic Use of 1,5-Diphenyl-3-pentanone in the Synthesis of Novel Heterocyclic Scaffolds
For: Researchers, scientists, and drug development professionals.
Abstract
1,5-Diphenyl-3-pentanone, also known as dibenzylacetone (DBA), is a versatile and readily accessible symmetrical ketone that serves as a powerful building block in synthetic organic chemistry. Its unique C5 scaffold, flanked by two phenyl rings, provides a robust framework for the construction of a diverse array of heterocyclic compounds. This document provides an in-depth guide to the strategic application of this compound in the synthesis of key heterocyclic systems, including pyridines and pyrimidines. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer insights into the experimental nuances that ensure successful and reproducible outcomes.
Introduction: The Synthetic Versatility of a Symmetrical Ketone
The structural core of this compound features a central ketone and two α-methylene groups that are activated for enolization. This inherent reactivity makes it an ideal precursor for condensation reactions with various nitrogen-containing nucleophiles, leading to the formation of stable, aromatic heterocyclic rings. The phenyl substituents not only influence the reactivity of the molecule but are also incorporated into the final heterocyclic structure, providing a scaffold with significant potential for modification and functionalization in medicinal chemistry and materials science.
The primary synthetic pathways we will explore involve the reaction of this compound with ammonia or its derivatives to form pyridines, and with urea or thiourea to access pyrimidine and thiopyrimidine cores. These reactions are typically one-pot syntheses, offering an efficient route to complex molecules from simple starting materials.
Synthesis of Substituted Pyridines via the Hantzsch Dihydropyridine Synthesis Adaptation
The reaction of this compound with an aldehyde and ammonia (or an ammonium salt) is a variation of the renowned Hantzsch pyridine synthesis. This multicomponent reaction provides a straightforward entry into the world of substituted pyridines, which are privileged structures in numerous pharmaceuticals.
Mechanistic Insight
The reaction proceeds through a series of condensation and cyclization steps. Initially, the aldehyde reacts with ammonia to form an imine. Concurrently, this compound undergoes enolization. These intermediates then participate in a Michael addition, followed by cyclization and subsequent oxidation to furnish the stable aromatic pyridine ring. The choice of oxidizing agent is critical for achieving high yields.
Experimental Protocol: Synthesis of 2,6-Diphenyl-4-substituted-pyridines
This protocol outlines the synthesis of a 2,6-diphenyl-4-substituted-pyridine using this compound, a representative aromatic aldehyde, and an ammonium salt.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Ammonium Acetate (5.0 eq)
-
Glacial Acetic Acid (solvent)
-
Copper(II) Nitrate (as oxidant, 1.5 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 2.36 g, 10 mmol), the chosen aromatic aldehyde (e.g., 1.06 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol).
-
Add glacial acetic acid (30 mL) to the flask. The mixture should be stirred to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the initial reflux period, add Copper(II) Nitrate (3.55 g, 15 mmol) portion-wise to the hot reaction mixture. Caution: The addition may be exothermic.
-
Continue to reflux the mixture for an additional 1-2 hours until the reaction goes to completion (as indicated by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water (200 mL). This will precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,6-diphenyl-4-substituted-pyridine.
Workflow Diagram
Caption: Workflow for the synthesis of substituted pyridines.
Synthesis of Dihydropyrimidinones and Thiones: A Biginelli-like Approach
Adapting the principles of the Biginelli reaction, this compound can react with urea or thiourea in the presence of an acid catalyst to yield dihydropyrimidinones or the corresponding thiones. These scaffolds are of significant interest due to their prevalence in bioactive molecules.
Mechanistic Rationale
This condensation reaction is catalyzed by acid, which activates the carbonyl group of this compound towards nucleophilic attack by urea or thiourea. The reaction proceeds through the formation of an N-acyliminium ion intermediate, which then undergoes cyclization and dehydration to afford the final heterocyclic product. The choice of catalyst and solvent system is crucial for optimizing reaction times and yields.
Experimental Protocol: Synthesis of 4,6-Diphenyl-tetrahydropyrimidin-2(1H)-one
This protocol describes a general procedure for the acid-catalyzed condensation of this compound with urea.
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (2.36 g, 10 mmol) and urea (0.90 g, 15 mmol) in ethanol (40 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add concentrated hydrochloric acid (0.5 mL) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product may begin to crystallize out of the solution.
-
If necessary, reduce the volume of the solvent under reduced pressure to induce further precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and then with cold water.
-
Dry the product under vacuum to obtain the pure 4,6-diphenyl-tetrahydropyrimidin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol.
Data Summary
| Heterocycle Class | Reagents | Typical Yield | Key Spectroscopic Data (Expected) |
| 2,4,6-Trisubstituted Pyridines | Aldehyde, Ammonium Acetate | 60-85% | ¹H NMR: Aromatic protons in the range of 7.0-8.5 ppm. ¹³C NMR: Quaternary carbons of the pyridine ring around 150-160 ppm. |
| Tetrahydropyrimidin-2(1H)-ones | Urea, Acid Catalyst | 70-90% | ¹H NMR: Characteristic NH protons (broad singlets) around 5.0-8.0 ppm. IR: Strong C=O stretch around 1680 cm⁻¹. |
| Tetrahydropyrimidine-2(1H)-thiones | Thiourea, Acid Catalyst | 65-85% | ¹H NMR: Similar to the oxo-analog, with potential shifts for NH protons. IR: Absence of C=O, presence of C=S stretch around 1200 cm⁻¹. |
Logical Relationship Diagram
Caption: Synthetic pathways from this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target heterocycles can be confirmed through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product. A single spot for the purified product indicates high purity.
-
Melting Point Analysis: A sharp and un-depressed melting point, consistent with literature values, is a strong indicator of purity.
-
Spectroscopic Analysis (NMR, IR, Mass Spectrometry): The definitive confirmation of the structure. The expected spectroscopic data provided in the table above serves as a benchmark for validation. For instance, the disappearance of the ketone C=O stretch from this compound (around 1715 cm⁻¹) in the IR spectrum of the product is a key indicator of a successful reaction.
By systematically applying these analytical checks, a researcher can have high confidence in the identity and purity of the synthesized compounds.
References
-
Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
-
Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(8), 1029-1052. [Link]
-
Zheng, J., et al. (2010). One-pot synthesis of 2,4,6-triarylpyridines from acetophenones and ammonium acetate. Synthetic Communications, 40(13), 1957-1963. [Link]
Application Notes and Protocols: The Role of 1,5-Diphenyl-3-pentanone in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,5-Diphenyl-3-pentanone, also known as dibenzylacetone, is a symmetrical ketone featuring a five-carbon backbone with phenyl groups at the first and fifth positions. While its direct application in polymer synthesis as a monomer or initiator is not documented in current scientific literature, its unique chemical structure makes it a valuable intermediate in various organic synthesis transformations. This guide provides a comprehensive overview of the established roles of this compound, its synthesis, and its chemical reactivity. We will delve into its utility as a precursor for specialized molecules and provide a detailed protocol for the synthesis of its unsaturated precursor, 1,5-diphenylpenta-1,4-dien-3-one (dibenzalacetone), a compound with notable applications.
Introduction: Understanding this compound
This compound (CAS No: 5396-91-8) is a ketone that serves as a versatile building block in organic chemistry.[1][2] Its structure, characterized by a central carbonyl group flanked by two phenylethyl substituents, offers multiple sites for chemical modification. The primary significance of this compound lies in its role as a synthetic intermediate rather than a direct participant in polymerization reactions.[1]
Key Structural and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₈O |
| Molecular Weight | 238.33 g/mol |
| Appearance | Not specified, but its precursor is a pale-yellow solid |
| Melting Point | 13.5 - 14 °C[3][4] |
| Boiling Point | 352 °C at 760 mmHg[3] |
| Key Functional Group | Ketone (carbonyl group) |
The reactivity of this compound is dominated by its central carbonyl group, which is susceptible to nucleophilic attack. This reactivity allows for the introduction of new functional groups and the extension of the carbon skeleton, making it a valuable precursor for more complex molecules.[1]
Established Roles in Organic Synthesis
Contrary to the inquiry's premise, this compound is not a recognized monomer or initiator in polymer synthesis. Its utility is found in the synthesis of small molecules, where it serves as a key intermediate.
Precursor for Arylalkylamines and Piperidine Derivatives
One of the well-documented applications of this compound is in the synthesis of arylalkylamines and N-(1,5-diphenylpentan-3-yl)piperidines.[1] These classes of compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis typically involves a reductive amination reaction where the ketone is reacted with an amine in the presence of a reducing agent.
Synthesis of Spirobiindanes
This compound is a key reactant in the acid-catalyzed bis-cyclization reaction to form spirobiindanes.[1] Spirobiindanes are a class of compounds with a unique spirocyclic structure that imparts axial chirality. These molecules have found applications in materials science and as chiral ligands in asymmetric catalysis.
Synthesis of this compound
This compound is most commonly synthesized via the catalytic hydrogenation of its unsaturated precursor, 1,5-diphenylpenta-1,4-dien-3-one, also known as dibenzalacetone.[1] This process involves the selective reduction of the two carbon-carbon double bonds without affecting the carbonyl group. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[1]
The Precursor: 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone)
The immediate precursor to this compound, dibenzalacetone, is a compound of significant interest with diverse applications. It is synthesized through a base-catalyzed aldol condensation reaction, specifically a Claisen-Schmidt condensation, between two equivalents of benzaldehyde and one equivalent of acetone.[5][6]
Applications of Dibenzalacetone
-
Organometallic Chemistry: Dibenzalacetone is widely used as a ligand in organometallic chemistry, particularly in the preparation of palladium complexes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and versatile catalyst used in a variety of cross-coupling reactions.[5]
-
UV Protection: Due to its ability to absorb UV light, dibenzalacetone is used as an ingredient in some sunscreens.[5]
Detailed Protocol: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone)
This protocol outlines the synthesis of dibenzalacetone via a Claisen-Schmidt condensation reaction.[7][8][9]
Reaction Mechanism
The reaction proceeds through a mixed aldol condensation. The hydroxide base deprotonates an α-hydrogen from acetone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxyketone readily undergoes dehydration to form a conjugated enone. The reaction occurs on both sides of the acetone molecule to yield the final dibenzalacetone product.[8]
Diagram of the Dibenzalacetone Synthesis Workflow
Caption: Workflow for the synthesis of Dibenzalacetone.
Materials and Equipment
-
Benzaldehyde (2 equivalents)
-
Acetone (1 equivalent)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Ethyl Acetate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Vacuum flask
Experimental Procedure
-
Reagent Preparation: In a flask, prepare a mixture of benzaldehyde (1 mole) and acetone (0.5 mole). In a separate flask, prepare a cooled solution of 10% sodium hydroxide in water and ethanol.[7]
-
Reaction Setup: Place the flask containing the sodium hydroxide solution in an ice bath and begin vigorous stirring.
-
Addition of Reactants: Slowly add half of the benzaldehyde-acetone mixture to the stirred NaOH solution. A yellow precipitate should form within a few minutes.[7]
-
Continued Reaction: After 15 minutes, add the remaining half of the benzaldehyde-acetone mixture. Continue to stir the reaction mixture vigorously in the ice bath for an additional 30 minutes.[7]
-
Product Isolation: Filter the resulting solid product using a Büchner funnel under suction.
-
Washing: Wash the collected solid thoroughly with cold distilled water to remove any remaining NaOH and other water-soluble impurities.[7]
-
Drying: Allow the product to air dry completely.
-
Purification (Optional): For a higher purity product, the crude dibenzalacetone can be recrystallized from hot ethyl acetate.[7]
Potential (Hypothetical) Roles in Polymer Science
While there is no current literature supporting the use of this compound in polymer synthesis, its structure allows for speculation on potential future applications.
-
Monomer Development: Through chemical modification, this compound could be functionalized to contain polymerizable groups. For example, the introduction of vinyl or acrylic functionalities could transform it into a specialty monomer. The resulting polymer would possess bulky phenyl groups along its backbone, which could impart unique thermal and mechanical properties.
-
Chain Transfer Agent: The α-hydrogens to the carbonyl group could potentially participate in chain transfer reactions in certain free-radical polymerizations, although this is less likely to be an efficient or controlled process.
It must be emphasized that these are hypothetical applications and would require significant research and development to be realized.
Conclusion
This compound is a valuable organic intermediate with established roles in the synthesis of complex small molecules such as arylalkylamines and spirobiindanes. Its synthesis is straightforward from its unsaturated precursor, dibenzalacetone, a compound with its own important applications in organometallic chemistry and as a UV absorber. The current body of scientific literature does not support a role for this compound as a monomer or initiator in polymer synthesis. Future research may explore the functionalization of this molecule for the development of novel polymers, but as of now, its utility remains firmly in the realm of small molecule organic synthesis.
References
- This compound | 5396-91-8 - Benchchem. (n.d.).
- Synthesis of Dibenzalacetone - Chemistry Education. (n.d.).
- 1,5-Diphenylpentan-3-one | 5396-91-8 | FAA39691 - Biosynth. (n.d.).
- This compound - LookChem. (n.d.).
- 1,5-di(phenyl)pentan-3-one - Stenutz. (n.d.).
-
1,5-Diphenylpentan-3-one | C17H18O | CID 21496 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
This compound - 5396-91-8, C17H18O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 16, 2026, from [Link]
-
Dibenzalacetone - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
- Review of dibenzalacetone synthesis and its biological activities. (2024).
- Polymerization Reactions. (n.d.).
- Dibenzalacetone by Aldol Condensation 49. (n.d.).
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. vernier.com [vernier.com]
Application Notes & Protocols: Selective Reduction of 1,5-Diphenyl-3-pentanone
Abstract: This document provides a comprehensive technical guide for the chemical reduction of 1,5-diphenyl-3-pentanone to its corresponding secondary alcohol, 1,5-diphenyl-3-pentanol. It is intended for an audience of researchers, chemists, and professionals in drug development. This guide details multiple field-proven protocols, explains the underlying chemical principles behind methodological choices, and offers a comparative analysis to aid in selecting the most appropriate procedure for specific laboratory and developmental needs. Protocols for complete deoxygenation to the corresponding alkane are also discussed for contextual understanding.
Introduction and Strategic Overview
This compound is a versatile ketone intermediate in organic synthesis.[1] Its central carbonyl group is a key site for chemical transformations, particularly reduction.[1] The conversion of this ketone to 1,5-diphenyl-3-pentanol, a secondary alcohol, is a fundamental transformation that introduces a hydroxyl functional group, a critical step in the synthesis of more complex molecules and potential pharmaceutical scaffolds.
The choice of reducing agent and reaction conditions is paramount, as it dictates the outcome, selectivity, and scalability of the synthesis. This guide will explore three primary strategies for the reduction to the alcohol:
-
Metal Hydride Reduction: Employing agents like sodium borohydride (NaBH₄) for a mild and selective conversion.
-
Catalytic Hydrogenation: Utilizing hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), a method often favored for its clean workup.
-
Transfer Hydrogenation (Meerwein-Ponndorf-Verley): A highly chemoselective method using an aluminum alkoxide catalyst and a sacrificial alcohol.
Additionally, for the purpose of comprehensive chemical education, this guide will touch upon methods for complete deoxygenation to the alkane, 1,5-diphenylpentane, namely the Clemmensen and Wolff-Kishner reductions.
Caption: A generalized workflow applicable to many chemical synthesis procedures.
Materials & Equipment:
-
This compound (MW: 238.32 g/mol ) [2]* Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.19 mmol) of this compound in 20 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5°C.
-
Reagent Addition: While stirring vigorously, add 0.24 g (6.29 mmol, 1.5 equivalents) of sodium borohydride in small portions over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of deionized water. Once gas evolution ceases, add 1 M HCl dropwise until the solution is slightly acidic (pH ~5-6) to neutralize any remaining borohydride and hydrolyze borate esters.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer two more times with 20 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with 20 mL of deionized water and 20 mL of brine. Causality: The water wash removes residual methanol and salts, while the brine wash helps to break emulsions and remove bulk water before drying.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1,5-diphenyl-3-pentanol can be purified by flash column chromatography on silica gel or by recrystallization if it solidifies. A known literature procedure obtained the product as a white solid with a melting point of 43-45°C. [3][4]
Protocol 2: Catalytic Hydrogenation
This method is ideal for clean, scalable reductions, avoiding stoichiometric inorganic waste.
Causality & Mechanism: Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond. [5]The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon. [6][5]The catalyst adsorbs both the hydrogen gas and the ketone, facilitating the transfer of hydrogen atoms to the carbonyl group. [5] Materials & Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethyl Acetate (hydrogenation-grade)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Source of hydrogen gas
-
Celite™ or a similar filter aid
Procedure:
-
Setup: To a suitable pressure vessel or a heavy-walled flask, add 1.0 g (4.19 mmol) of this compound and 25 mL of methanol.
-
Catalyst Addition: Carefully add 0.10 g (10 wt%) of 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere if possible and do not add to a flammable solvent in the presence of air without care.
-
Hydrogenation: Seal the vessel and purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (a balloon provides ~1 atm; a Parr shaker can achieve higher pressures, e.g., 4 atm). [3][4]4. Reaction: Stir or shake the mixture vigorously at room temperature. Vigorous agitation is essential to ensure good contact between the gas, liquid, and solid catalyst phases. Monitor hydrogen uptake or use TLC to determine reaction completion.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent. Causality: Celite™ prevents the fine catalyst particles from clogging the filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the product, 1,5-diphenyl-3-pentanol. Further purification can be performed if necessary.
Protocol 3: Meerwein-Ponndorf-Verley (MPV) Reduction
This method offers excellent chemoselectivity for ketones in the presence of other reducible functional groups.
Causality & Mechanism: The MPV reduction is a reversible hydrogen transfer reaction. [7]The ketone coordinates to a Lewis acidic aluminum alkoxide, typically aluminum isopropoxide. [8]This is followed by hydride transfer from the isopropoxide ligand to the carbonyl carbon via a six-membered cyclic transition state. [9][7]The product is the desired alcohol and acetone. To drive the reaction to completion, the low-boiling acetone is often removed by distillation. [10] Materials & Equipment:
-
This compound
-
Aluminum isopropoxide [Al(OiPr)₃]
-
Anhydrous isopropanol
-
Anhydrous toluene (optional)
-
Distillation apparatus
Procedure:
-
Setup: Assemble a distillation apparatus. In the distillation flask, dissolve 1.0 g (4.19 mmol) of this compound and 1.28 g (6.29 mmol, 1.5 equivalents) of aluminum isopropoxide in 30 mL of anhydrous isopropanol.
-
Reaction & Distillation: Heat the mixture to a gentle reflux. Slowly distill off the solvent. The acetone formed (b.p. 56°C) will co-distill with the isopropanol (b.p. 82°C). To maintain the reaction volume, slowly add fresh anhydrous isopropanol from an addition funnel at the same rate as the distillation.
-
Monitoring: Continue the process until a sample of the distillate no longer gives a positive test for acetone (e.g., with 2,4-dinitrophenylhydrazine reagent). This typically takes several hours.
-
Workup: Cool the reaction mixture and hydrolyze the resulting aluminum alkoxide by carefully adding dilute sulfuric acid or a saturated aqueous solution of Rochelle's salt.
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Washing, Drying, Concentration: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield the crude product for further purification.
Product Characterization
Confirmation of the successful reduction to 1,5-diphenyl-3-pentanol (CAS: 17486-86-1) [11]can be achieved through standard analytical techniques.
-
Physical Properties: White solid, M.p. 43-45°C. [3][4]* Molecular Weight: 240.34 g/mol . [12]* Thin Layer Chromatography (TLC): The product should have a lower Rf value than the starting ketone due to the increased polarity of the hydroxyl group. A literature example shows an Rf of 0.36 for the alcohol versus 0.43 for the ketone (20% ethyl acetate in hexane). [3]* Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the sharp C=O stretching band from the ketone at ~1710 cm⁻¹.
-
¹H NMR Spectroscopy: Expect the appearance of a new proton signal corresponding to the CH-OH group, and a signal for the -OH proton (which may be broad and is D₂O exchangeable). The methylene protons adjacent to the new stereocenter will become diastereotopic.
-
Mass Spectrometry: The mass spectrum should be consistent with the molecular formula C₁₇H₂₀O. [11]
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. [Link]
-
Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. [Link]
-
Wordpress. (2026). Meerwein-Ponndorf-Verley Reduction. [Link]
-
Unknown. (n.d.). CLEMMENSEN REDUCTION. [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. [Link]
-
NIST. (n.d.). 1,5-diphenyl-3-pentanol. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 1,5-Diphenylpentan-3-ol. [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]
-
NIST. (n.d.). 1,5-diphenyl-3-pentanol. NIST Chemistry WebBook. [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]
-
NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. [Link]
-
The Organic Chemistry Tutor. (2016). Clemmensen Reduction & Wolff Kishner Mechanism. YouTube. [Link]
-
PhytoBank. (2015). Showing 1.5-Diphenyl-3-pentanol (PHY0019172). [Link]
-
J&K Scientific LLC. (2025). Wolff-Kishner Reduction. [Link]
-
Juniper Publishers. (2024). The Clemmensen Reduction. [Link]
-
PubMed Central. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. [Link]
-
PubChem. (n.d.). 1,5-Diphenylpentan-3-one. [Link]
-
Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation. [Link]
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Application Notes: 1,5-Diphenyl-3-pentanone as a Versatile Building Block in Organic Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
1,5-Diphenyl-3-pentanone, a symmetrical ketone, serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its structure, featuring a central ketone flanked by two phenylethyl arms, possesses key reactive sites: the electrophilic carbonyl carbon and four enolizable α-protons. This unique arrangement allows it to be a precursor for a diverse array of molecular architectures, most notably nitrogen- and oxygen-containing heterocycles which are prevalent scaffolds in medicinal chemistry and materials science.[1] This document provides an in-depth guide to the reactivity, applications, and detailed experimental protocols for leveraging this compound in synthetic workflows.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's properties is critical for experimental design. The key data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1,5-diphenylpentan-3-one | [1][2] |
| CAS Number | 5396-91-8 | [1][2][3] |
| Molecular Formula | C₁₇H₁₈O | [1][2][3] |
| Molecular Weight | 238.32 g/mol | [2][4] |
| Appearance | Liquid | [5] |
| Melting Point | 13.5 - 14 °C | [1][3] |
| Boiling Point | ~352 °C at 760 mmHg | [1][3] |
| Density | ~1.038 g/cm³ | [1][3] |
| ¹³C NMR Shifts | Key signals expected for carbonyl (C=O), aromatic (C-Ar), and aliphatic (CH₂) carbons. | [6] |
| Mass Spec (m/z) | Top Peak: 91 | [2] |
Core Reactivity and Synthetic Utility
The synthetic utility of this compound is primarily derived from its identity as a 1,5-dicarbonyl surrogate. The symmetrical structure provides two pairs of enolizable protons, making it an ideal substrate for cyclization reactions to form six-membered rings.
Pillar Application: Synthesis of Substituted Pyridines and Piperidines
The construction of substituted pyridine and piperidine rings is a cornerstone of pharmaceutical development.[7] 1,5-Diketones are classical precursors for these heterocycles.[8] this compound undergoes condensation with a nitrogen source, such as ammonia or hydroxylamine, to generate the corresponding heterocyclic core.[9][10]
Mechanism Insight: The reaction proceeds via a well-established pathway:
-
Imine/Enamine Formation: The nitrogen source (e.g., ammonia) attacks one of the carbonyl groups (in this case, the single ketone) to form an imine or enamine intermediate.
-
Intramolecular Cyclization: The nucleophilic enamine or a tautomeric enol attacks the second electrophilic carbonyl group in an intramolecular fashion. This step is highly favorable for forming a six-membered ring.[11]
-
Dehydration & Aromatization: The resulting cyclic hemiaminal undergoes dehydration. If ammonia is used, a subsequent oxidation step is required to achieve the aromatic pyridine ring.[10] Using hydroxylamine hydrochloride advantageously circumvents the need for an external oxidant, as the elimination of water from the N-hydroxy intermediate drives the aromatization.[10][12]
Caption: Synthesis of Pyridines from 1,5-Diketones.
Application in Mannich-Type Reactions
The acidic α-hydrogens of this compound make it an excellent carbon nucleophile (after deprotonation) in Mannich reactions.[13][14] This three-component reaction, involving an amine, formaldehyde, and the ketone, serves as a powerful tool for C-C bond formation and the introduction of aminoalkyl side chains, which can enhance the solubility and bioavailability of drug candidates.[15]
Robinson Annulation and Related Cyclizations
While the classical Robinson annulation involves a Michael addition followed by an aldol condensation to form a cyclohexenone ring, the 1,5-dicarbonyl structure of the product is key.[16][17][18] this compound itself is the product of a Michael-type addition. It can subsequently be used in intramolecular aldol reactions. Treatment with a base (e.g., NaOH or LDA) generates an enolate which can, in principle, undergo intramolecular cyclization if a suitable electrophile is present on one of the phenyl rings, though this is less common than intermolecular reactions. More practically, it serves as a synthon for 1,5-diketones in retrosynthetic analysis for complex fused ring systems.[19][20]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-bis(phenylmethyl)pyridine
This protocol details the cyclization of this compound with hydroxylamine hydrochloride to form a highly substituted pyridine derivative, a common core in biologically active molecules.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Ethanol (or Acetic Acid as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.38 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol).
-
Solvent Addition: Add absolute ethanol (40 mL) to the flask. The choice of solvent can be critical; acetic acid can also be used to promote the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Causality Note: Heating provides the necessary activation energy for both the initial condensation to form the oxime and the subsequent intramolecular cyclization and dehydration steps.[10]
-
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to neutralize the HCl salt and any acidic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2,6-bis(phenylmethyl)pyridine.
Caption: Experimental Workflow for Pyridine Synthesis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[21][22] It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2][5][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21]
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust or aerosol generation. Keep the container tightly closed when not in use.[21]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[21][23]
-
First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes.[21] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[21]
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21496, 1,5-Diphenylpentan-3-one. Available at: [Link]
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LookChem (n.d.). This compound. Available at: [Link]
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Cole-Parmer (n.d.). Material Safety Data Sheet - 1,5-Diphenyl-3-pentadienone. Available at: [Link]
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Defense Technical Information Center (DTIC) (n.d.). Piperidine Synthesis. Available at: [Link]
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Wiley (n.d.). 3-Pentanone, 1,5-diphenyl-. SpectraBase. Available at: [Link]
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Wikipedia (n.d.). Robinson annulation. Available at: [Link]
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Master Organic Chemistry (2018). The Robinson Annulation. Available at: [Link]
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Stenutz, R. (n.d.). 1,5-di(phenyl)pentan-3-one. Available at: [Link]
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YouTube (2020). Preparation of pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. Available at: [Link]
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Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
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Unacademy (n.d.). Two Group C-C Disconnection : 1,5 Difunctionalised compounds, Michael Addition and Robinson Annelation. Available at: [Link]
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Chemist Wizards (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Available at: [Link]
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Organic Chemistry Portal (n.d.). Pyridine synthesis. Available at: [Link]
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Chemistry LibreTexts (2016). 19.18 The Robinson Annulation. Available at: [Link]
-
Mondal, E. et al. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. ACS Omega. Available at: [Link]
-
White Rose eTheses Online (n.d.). Synthesis of Piperidines using Organometallic Chemistry. Available at: [Link]
-
Vitaku, E. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of derivatives of 1,5-diphenyl-1,4-pentadiene-3-one and 2,6-bis (phenylmethylene) cyclohexanone for Organic Chemistry Laboratory. Available at: [Link]
-
ResearchGate (2019). The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds. Available at: [Link]
-
ResearchGate (n.d.). Reaction of 1,5-Diphenyl-1,4-pentadien-3-one and 1,5-Diphenyl-1-penten-4-yn-3-one with Monosubstituted Hydrazines. Available at: [Link]
-
Open Access Research Journal of Biology and Pharmacy (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Piperidine synthesis. Available at: [Link]
-
ChemSynthesis (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Mannich bases in medicinal chemistry and drug design. Available at: [Link]
-
Konno, H. et al. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. Available at: [Link]
-
Dömling, A. (2018). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. Available at: [Link]
-
Pandeya, S.N. (2003). biological-activity-of-mannich-bases.pdf. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Available at: [Link]
-
ResearchGate (n.d.). Mannich Reaction with 5,5-Dimethyl-3-phenylamino-2-cyclohexen-l-one. Available at: [Link]
-
Indian Academy of Sciences (2013). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Selective Hydrogenation of Dibenzylideneacetone (DBA)
Welcome to the technical support center for the selective hydrogenation of dibenzylideneacetone (DBA). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable chemical transformation. Here, we provide in-depth, field-proven insights to help you overcome common challenges, troubleshoot your experiments, and achieve optimal results.
Introduction to the Challenge
The selective hydrogenation of dibenzylideneacetone, an α,β-unsaturated ketone, presents a significant synthetic challenge: how to selectively reduce the carbon-carbon double bonds (C=C) while preserving the carbon-oxygen double bond (C=O), or vice versa. The desired product dictates the specific catalytic system and reaction conditions. Over-reduction to the corresponding saturated alcohol or a mixture of products is a common hurdle.[1][2] This guide will equip you with the knowledge to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective hydrogenation of dibenzylideneacetone?
The main challenge lies in achieving high chemoselectivity. Traditional hydrogenation catalysts like palladium, platinum, and nickel tend to favor the hydrogenation of the C=C bond, leading to the saturated ketone.[3] However, achieving exclusive C=C or C=O hydrogenation without side reactions requires careful selection of the catalyst, support, and reaction conditions.
Q2: How does the choice of catalyst influence the selectivity of DBA hydrogenation?
The catalyst is the most critical factor. For the selective hydrogenation of the C=C bonds, palladium-based catalysts (e.g., Pd/C) are widely used.[4] For the selective hydrogenation of the C=O bond to an unsaturated alcohol, specialized catalysts are necessary. For instance, gold nanoclusters have demonstrated high selectivity for C=O hydrogenation in α,β-unsaturated ketones.[3] More recently, earth-abundant metal catalysts, such as those based on manganese, have been developed for the highly chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones.[1][2]
Q3: What role does the solvent play in the selectivity and rate of the reaction?
Solvents can significantly impact the reaction by influencing catalyst activity, substrate solubility, and even the reaction mechanism.[5] Polar solvents can stabilize transition states, affecting the reaction rate and selectivity.[6] For instance, in some systems, protic solvents like methanol and ethanol are effective, while in others, aprotic solvents like THF or dioxane may be preferred.[5][7] The choice of solvent can also affect the deactivation of the catalyst.[5]
Q4: Can reaction conditions like temperature and pressure be tuned to improve selectivity?
Absolutely. Milder conditions (lower temperature and pressure) generally favor higher selectivity. Elevated temperatures and pressures can lead to over-hydrogenation and the formation of byproducts.[8] For instance, some highly selective manganese-catalyzed hydrogenations of α,β-unsaturated ketones can be performed at ambient hydrogen pressure (1–2 bar).[1]
Q5: What are the common byproducts in DBA hydrogenation, and how can they be minimized?
Common byproducts include the fully saturated alcohol (from the hydrogenation of both C=C and C=O bonds), the unsaturated alcohol (from selective C=O hydrogenation when C=C reduction is desired), and isomeric products. Minimizing these byproducts hinges on optimizing the catalyst, solvent, and reaction conditions to favor the desired reaction pathway.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be poisoned or deactivated.[9] | - Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).- Use a fresh batch of catalyst.- Consider a different catalyst that is more robust to the reaction conditions. |
| Insufficient Hydrogen Pressure: The pressure may be too low for the chosen catalyst and substrate. | - Gradually increase the hydrogen pressure while monitoring the reaction progress.- Ensure the reaction vessel is properly sealed and there are no leaks. | |
| Poor Mass Transfer: Inefficient stirring can limit the contact between the catalyst, substrate, and hydrogen.[6] | - Increase the stirring speed to ensure the catalyst is well suspended.- Consider using a baffled flask to improve mixing. | |
| Poor Selectivity (Mixture of Products) | Inappropriate Catalyst: The catalyst may not be selective for the desired transformation. | - For C=C hydrogenation, a standard Pd/C catalyst is often a good starting point.[4]- For C=O hydrogenation, a more specialized catalyst, such as a modified platinum catalyst or a gold-based catalyst, may be required.[3][8] |
| Harsh Reaction Conditions: High temperature or pressure can lead to over-reduction.[8] | - Reduce the reaction temperature and/or hydrogen pressure.- Monitor the reaction closely and stop it once the desired conversion is reached. | |
| Incorrect Solvent Choice: The solvent may be influencing the reaction pathway unfavorably.[5] | - Screen a range of solvents with different polarities (e.g., ethanol, ethyl acetate, THF).[7] | |
| Catalyst Deactivation During Reaction | Product Inhibition: The product may be adsorbing onto the catalyst surface and blocking active sites.[9] | - Lower the initial substrate concentration.- Consider a flow chemistry setup where the product is continuously removed. |
| Formation of Blocking Byproducts: Polymeric or other insoluble byproducts can coat the catalyst surface.[10][11] | - Analyze the reaction mixture for byproducts and adjust conditions to minimize their formation.- A catalyst regeneration procedure may be necessary.[10][11] | |
| Inconsistent Results | Variability in Catalyst Activity: Different batches of the same catalyst can have varying activity. | - Characterize each new batch of catalyst before use.- If possible, purchase a larger batch of catalyst to ensure consistency across multiple experiments. |
| Presence of Trace Impurities: Small amounts of contaminants in the substrate or solvent can have a large impact. | - Purify the substrate and solvents before use.- Ensure all glassware is scrupulously clean. |
Experimental Protocols
Protocol 1: Selective Hydrogenation of C=C Bonds in Dibenzylideneacetone using Pd/C
This protocol provides a general procedure for the selective hydrogenation of the carbon-carbon double bonds in DBA.
Materials:
-
Dibenzylideneacetone (DBA)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Reaction flask (e.g., Parr shaker flask or round-bottom flask)
-
Magnetic stirrer or mechanical shaker
-
Filtration setup (e.g., Celite pad or syringe filter)
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, dissolve dibenzylideneacetone in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. The amount of catalyst can be varied (typically 1-5 mol%).
-
System Purge: Seal the reaction flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar) and begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to recover any adsorbed product.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common choice as it readily dissolves DBA and is generally a good solvent for hydrogenation reactions.[7]
-
Pd/C Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of C=C bonds.[4]
-
Purging with Inert Gas and Hydrogen: This is a critical safety step to remove oxygen, which can form explosive mixtures with hydrogen. It also prevents oxidation of the catalyst.
-
Vigorous Stirring: Ensures good contact between the solid catalyst, the dissolved substrate, and the gaseous hydrogen, which is essential for a good reaction rate.
Visualizing the Process
Reaction Pathway
Caption: Possible hydrogenation pathways for dibenzylideneacetone.
Troubleshooting Workflow
Sources
- 1. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium - Wikipedia [en.wikipedia.org]
- 5. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,5-Diphenyl-3-pentanone by Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 1,5-diphenyl-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful purification of this compound. Our approach is grounded in scientific principles and extensive laboratory experience to ensure you achieve the highest purity for your downstream applications.
Overview of this compound and its Purification Challenges
This compound is a symmetrical ketone that serves as a versatile intermediate in organic synthesis.[1] It is commonly synthesized via the catalytic hydrogenation of 1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone).[1][2] While the synthesis is relatively straightforward, achieving high purity often requires a robust chromatographic method to remove unreacted starting materials, byproducts, and catalyst residues.
The primary challenges in the purification of this compound by silica gel chromatography stem from:
-
Similar Polarity of Impurities: The common byproduct, 1,5-diphenyl-3-pentanol, has a polarity very close to the target compound, making separation challenging.[2]
-
Peak Tailing: The ketone functional group can interact with the acidic silanol groups on the silica surface, leading to asymmetrical peak shapes.[3]
-
Compound Stability: Although generally stable, prolonged exposure to acidic silica gel can potentially lead to degradation for some analogous structures.[4]
This guide will provide you with the necessary tools and knowledge to overcome these challenges and obtain highly pure this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Q1: My target compound, this compound, is co-eluting with an impurity. How can I improve the separation?
A1: Co-elution is a common problem, especially with byproducts of similar polarity like 1,5-diphenyl-3-pentanol. Here are several strategies to enhance resolution:
-
Optimize the Solvent System: A slight decrease in the polarity of your mobile phase can significantly improve separation. For instance, if you are using 10% ethyl acetate in hexane, try reducing it to 5-8% ethyl acetate. The goal is to find a solvent system where the Rf value of this compound is between 0.2 and 0.3 on a TLC plate.[4]
-
Employ a Gradient Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 15-20% ethyl acetate). This will allow the less polar impurities to elute first, followed by your target compound, and then the more polar impurities.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) which can offer different selectivity for ketones and alcohols.[3][5]
Q2: I'm observing significant peak tailing for my this compound peak. What is causing this and how can I fix it?
A2: Peak tailing for ketones on silica gel is often due to secondary interactions between the carbonyl group and the acidic silanol groups on the silica surface.[3] To mitigate this:
-
Use a Mobile Phase Modifier: Adding a small amount of a modifier can suppress the ionization of silanol groups. For a neutral compound like this compound, a very small amount of a neutral or slightly basic modifier may help. However, given the nature of the compound, this is less common than for acidic or basic analytes.[3]
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your mobile phase containing a small amount of triethylamine (1-3%), and then flush the column with the mobile phase without the additive.[6] This deactivates the most acidic sites on the silica.
-
Change the Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina can resolve peak tailing issues.[5]
Q3: My compound seems to have decomposed on the column. How can I prevent this?
A3: While this compound is relatively stable, some compounds can be sensitive to the acidic nature of silica gel.[4]
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and check for any new spots that would indicate degradation.
-
Deactivate the Silica Gel: As described above, deactivating the silica gel with triethylamine can prevent acid-catalyzed degradation.[6]
-
Use an Alternative Stationary Phase: Florisil or alumina can be less harsh alternatives to silica gel for acid-sensitive compounds.[4]
Q4: The compound is taking a very long time to elute, or it's not coming off the column at all.
A4: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.[4]
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent. For example, if you are using 10% ethyl acetate in hexane, increase it to 20% or even higher.
-
Check Your Solvent System Preparation: Ensure that you have prepared the mobile phase correctly and have not accidentally reversed the proportions of the polar and non-polar solvents.[4]
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the TLC analysis of this compound?
A: A good starting point for TLC analysis is 10-20% ethyl acetate in hexane.[2] This should give an Rf value in the ideal range of 0.2-0.4 for column chromatography.
Q: What is the expected Rf value for this compound?
A: In 20% ethyl acetate in hexane, the reported Rf value is approximately 0.43. The common byproduct, 1,5-diphenyl-3-pentanol, has a reported Rf of 0.36 in the same solvent system.[2]
Q: How can I visualize this compound on a TLC plate?
A: Since this compound contains phenyl rings, it is UV active and can be visualized under a UV lamp (254 nm). Alternatively, you can use a potassium permanganate stain, which will react with the ketone.
Q: What is the appropriate silica gel mesh size for flash chromatography?
A: For flash column chromatography, a silica gel mesh size of 230-400 is standard.[7]
Detailed Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Methodology:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 15% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp and/or with a stain to identify the target compound and impurities. The goal is to have the target compound with an Rf of ~0.3.
-
-
Column Packing:
-
Secure the glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the free-flowing powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Data Presentation
| Compound | Recommended Solvent System | Approximate Rf Value |
| This compound | 10-20% Ethyl Acetate in Hexane | 0.43 (in 20% EtOAc/Hexane)[2] |
| 1,5-Diphenyl-3-pentanol | 10-20% Ethyl Acetate in Hexane | 0.36 (in 20% EtOAc/Hexane)[2] |
| Dibenzylideneacetone (Starting Material) | 10-20% Ethyl Acetate in Hexane | Higher Rf than product |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common chromatography issues.
References
- BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- PrepChem.com. (n.d.). Synthesis of this compound.
- BenchChem. (n.d.). This compound | 5396-91-8.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- ResearchGate. (2025). Are there alternatives for silica for column chromatography?.
- BenchChem. (n.d.). Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone.
Sources
Technical Support Center: Synthesis of 1,5-Diphenyl-3-pentanone
Welcome to the technical support center for the synthesis of 1,5-Diphenyl-3-pentanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Introduction to the Synthesis
The most common and efficient synthesis of this compound involves a two-step process. The first step is a base-catalyzed double aldol condensation, specifically a Claisen-Schmidt condensation, between two equivalents of benzaldehyde and one equivalent of acetone to form 1,5-diphenyl-1,4-pentadien-3-one (dibenzalacetone).[1][2][3] The second step is the selective hydrogenation of the carbon-carbon double bonds of dibenzalacetone to yield the desired saturated ketone, this compound.[4] While this appears straightforward, several side reactions can occur, leading to impure products and reduced yields. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of 1,5-diphenyl-1,4-pentadien-3-one (dibenzalacetone)?
The formation of dibenzalacetone occurs via a base-catalyzed crossed aldol condensation.[5] The base, typically sodium hydroxide, deprotonates an α-hydrogen from acetone to form a nucleophilic enolate ion.[1][6] This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form the conjugated and stable benzalacetone.[1][3] This process is repeated on the other side of the acetone molecule to yield dibenzalacetone.[7]
Q2: Why is benzaldehyde used in excess in the Claisen-Schmidt condensation step?
Using a slight excess of benzaldehyde helps to ensure the complete conversion of acetone to the disubstituted product, dibenzalacetone.[1] This minimizes the formation of the monosubstituted side product, benzalacetone, which can be difficult to separate from the desired product due to similar physical properties.[1] Additionally, commercial benzaldehyde can sometimes contain benzoic acid as an impurity from oxidation, so a slight excess ensures enough of the aldehyde is present for the reaction to go to completion.[1]
Q3: What are the common side products in the synthesis of dibenzalacetone?
The most common side products include:
-
Benzalacetone: The monosubstituted product resulting from an incomplete reaction.[1]
-
Michael Adducts: The enolate of acetone can act as a nucleophile and add to the β-carbon of the newly formed dibenzalacetone in a Michael 1,4-addition, leading to a 1,5-dicarbonyl compound.[8][9]
-
Products of Acetone Self-Condensation: Although benzaldehyde is a more reactive electrophile, some self-condensation of acetone can occur, leading to products like diacetone alcohol and mesityl oxide.[2]
-
Benzoic Acid: This can be present as an impurity in the starting benzaldehyde or form via air oxidation.
Q4: How can I minimize the formation of the Michael addition side product?
The Michael addition is a common side reaction in chalcone synthesis.[9] To minimize its formation:
-
Control the Temperature: Running the reaction at lower temperatures, such as in an ice bath, significantly reduces the rate of the Michael addition.[9]
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times after the formation of dibenzalacetone can increase the likelihood of the Michael addition.[8][9]
-
Choice of Base: While strong bases like NaOH are common, using a milder base or a stoichiometric amount that is consumed during the reaction can limit its availability to catalyze the subsequent Michael addition.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude dibenzalacetone. | 1. Incomplete reaction. 2. Impure starting materials (e.g., oxidized benzaldehyde). 3. Suboptimal reaction temperature. | 1. Increase reaction time and monitor by TLC. Ensure efficient stirring. 2. Use freshly distilled benzaldehyde. 3. Maintain the recommended reaction temperature. |
| Product is an oil that won't solidify. | 1. Presence of significant amounts of the monosubstituted product (benzalacetone) or other impurities. 2. Insufficient cooling during precipitation. | 1. Vigorously stir the oil with a spatula or glass rod to induce crystallization. If this fails, purification by column chromatography may be necessary. 2. Ensure the precipitation mixture is thoroughly cooled in an ice bath. |
| NMR spectrum shows complex aliphatic signals in addition to the desired product peaks. | 1. Presence of the Michael adduct. | 1. The Michael adduct will show characteristic signals in the 3-5 ppm range in the ¹H NMR spectrum.[8] Optimize the reaction conditions (lower temperature, shorter time) to minimize its formation. Purification via column chromatography may be required. |
| Final product (this compound) still shows alkene peaks in the NMR. | 1. Incomplete hydrogenation of dibenzalacetone. | 1. Increase the reaction time for hydrogenation. 2. Ensure the catalyst (e.g., Pd/C) is active. 3. Increase the hydrogen pressure if possible. |
| Final product shows an alcohol peak in the IR/NMR spectrum. | 1. Over-reduction of the carbonyl group during hydrogenation. | 1. Use a more selective catalyst or milder reaction conditions (e.g., lower hydrogen pressure, lower temperature). |
Experimental Protocols
Protocol 1: Synthesis of 1,5-diphenyl-1,4-pentadien-3-one (Dibenzalacetone)
This protocol is a standard procedure for the Claisen-Schmidt condensation to synthesize dibenzalacetone.
Materials:
-
Benzaldehyde
-
Acetone
-
Ethanol
-
10% Sodium hydroxide solution
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flask, dissolve benzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over 15-20 minutes.
-
Continue stirring the reaction mixture in the ice bath. A yellow precipitate of dibenzalacetone should form.[3]
-
Monitor the reaction by TLC until the starting materials are consumed (typically 30-60 minutes).
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from hot ethanol to obtain pure dibenzalacetone.
Protocol 2: Hydrogenation of Dibenzalacetone to this compound
This protocol describes the selective reduction of the double bonds in dibenzalacetone.
Materials:
-
Dibenzalacetone
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Ethyl Acetate
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
Procedure:
-
Dissolve the purified dibenzalacetone in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC. The disappearance of the UV-active dibenzalacetone spot indicates the completion of the reaction.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for synthesis issues.
References
-
Vedantu. Which side products are formed in the aldol condensation of dibenzalacetone? Available from: [Link].
-
University of California, Irvine. Dibenzalacetone by Aldol Condensation. Available from: [Link].
-
Quora. What is the product formed during cross aldol condensation of benzyldehyde and acetone? Available from: [Link].
-
University of Missouri–St. Louis. The Aldol Condensation: Synthesis of Dibenzalacetone. Available from: [Link].
-
Davis, P. (2018). An animated, base-catalyzed crossed aldol condensation mechanism explained. YouTube. Available from: [Link].
-
Pescarmona, L., et al. (2017). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 82(9), 4749-4756. Available from: [Link].
-
Chemistry Education. Synthesis of Dibenzalacetone. Available from: [Link].
-
ResearchGate. Condensation reaction of benzaldehyde and acetone. Available from: [Link].
-
Aithor. Aldol Synthesis of Dibenzalacetone Report. Available from: [Link].
-
Towson University. Aldol Condensation: Preparation of Dibenzalacetone (1,5-Diphenyl-1,4-pentadien-3-one). Available from: [Link].
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for the synthesis of 1,5-Diphenyl-3-pentanone
Welcome to the dedicated technical support guide for the synthesis of 1,5-Diphenyl-3-pentanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction conditions, and troubleshoot common experimental challenges. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed causal analysis and actionable solutions.
Question 1: Why is my reaction yield extremely low or non-existent?
Answer:
A low or zero yield in this synthesis often points to one of several critical factors related to the chosen synthetic route. The most common method is the catalytic hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one (dibenzylideneacetone), which itself is synthesized via a Claisen-Schmidt condensation.[1][2] Let's break down the potential causes:
-
Inefficient Precursor (Dibenzylideneacetone) Synthesis: The purity and yield of your starting material are paramount. The Claisen-Schmidt condensation of acetone and benzaldehyde is base-catalyzed and reversible.[3][4]
-
Causality: An insufficient amount of base (e.g., NaOH) or a dilute solution can fail to generate a sufficient concentration of the acetone enolate for the reaction to proceed effectively. Conversely, excessively high concentrations of base can promote undesired side reactions.
-
Solution: Ensure the molar ratio of benzaldehyde to acetone is at least 2:1 to favor the formation of the desired product. Use an aqueous ethanol solvent system to ensure all reactants are in the same phase. Monitor the pH to ensure it remains strongly basic throughout the initial reaction phase.
-
-
Poor Catalyst Activity in Hydrogenation: The catalytic hydrogenation step is highly dependent on the activity of your catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel.[1]
-
Causality: The catalyst may have been improperly stored and is now oxidized or "poisoned" by contaminants (e.g., sulfur or halide compounds) from glassware or reagents. The catalyst may also have been mechanically lost during transfers.
-
Solution: Use a fresh, high-quality catalyst. Ensure all glassware is scrupulously clean. If using Pd/C, a 10% loading is standard. For Raney Nickel, ensure it is properly activated and washed before use. A typical procedure involves reacting the unsaturated ketone with hydrogen gas in the presence of the metal catalyst.[1]
-
-
Suboptimal Hydrogenation Conditions:
-
Causality: Insufficient hydrogen pressure or poor mixing can lead to a stalled reaction. The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, hydrogen gas), and efficient contact between all three is crucial.
-
Solution: For Pd/C, a hydrogen pressure of 4 atm has been shown to be effective.[1] Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst and maximize gas-liquid interface.
-
Question 2: My final product is contaminated with significant side products. How can I identify and prevent them?
Answer:
The formation of side products is a common issue. The identity of these impurities depends on the reaction stage at which they are formed.
-
During Dibenzylideneacetone Synthesis:
-
Side Product: 1-Phenyl-1-buten-3-one (monobenzalacetone), from the reaction of only one molecule of benzaldehyde with acetone.
-
Causality: This occurs if the stoichiometry is incorrect or if the reaction is not allowed to proceed to completion.
-
Prevention: Use a stoichiometric excess of benzaldehyde (e.g., 2.2 equivalents) relative to acetone (1 equivalent). Increase the reaction time and monitor by TLC until the starting acetone is consumed.
-
-
During Hydrogenation:
-
Side Product: 1,5-Diphenyl-3-pentanol.
-
Causality: This is a product of over-reduction, where the ketone's carbonyl group is also reduced to an alcohol.[1] This is more likely to occur with highly active catalysts (like Raney Nickel) or under harsh conditions (high temperature or pressure).
-
Prevention: The key is chemoselectivity.[1] Use a less reactive catalyst system if over-reduction is a persistent issue. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting material (dibenzylideneacetone) is consumed. Reducing the hydrogen pressure or temperature can also help favor the reduction of the alkenes over the ketone.
-
-
Incidental Formation from Palladium Ligands:
-
Context: In other reactions where tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is used as a catalyst, this compound can be formed as a byproduct.[1]
-
Causality: The dibenzylideneacetone ligand itself can be hydrogenated by the active palladium center, especially if a hydrogen source is present in the reaction mixture.[1]
-
Relevance: While not a side product of the intended synthesis, its appearance in other contexts can indicate catalyst decomposition.[1]
-
Question 3: I'm struggling with the purification of the final product. What is the best approach?
Answer:
Purification can be challenging due to the physical properties of this compound and the potential for closely related impurities.
-
Initial Workup: After the hydrogenation, the first step is to remove the solid catalyst. This is typically done by filtration through a pad of Celite®.
-
Expert Tip: Pre-wet the Celite pad with the reaction solvent to prevent it from absorbing your product. Wash the filtered catalyst thoroughly with a fresh portion of the solvent to maximize recovery.
-
-
Crystallization: this compound is a solid at room temperature. Recrystallization is often the most effective method for achieving high purity.
-
Solvent Selection: A mixed solvent system, such as ethanol/water, is often effective. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until the solution becomes turbid. Reheat to clarify and then allow it to cool slowly.
-
Causality: Slow cooling allows for the formation of a more ordered crystal lattice, which is more effective at excluding impurities. Rapid crashing out of the solution will trap impurities.
-
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a reliable alternative.
-
Eluent System: A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. Begin with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The less polar impurities will elute first, followed by your desired ketone, and then more polar impurities like the alcohol side product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most prevalent and practical routes are:
-
Two-Step Condensation/Hydrogenation: This involves the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetone to form 1,5-Diphenylpenta-1,4-dien-3-one (dibenzylideneacetone), followed by the selective catalytic hydrogenation of the two carbon-carbon double bonds.[1] This is often the preferred method due to the availability and low cost of the starting materials.[2]
-
Friedel-Crafts Acylation: This route involves the reaction of a suitable five-carbon chain with two phenyl groups attached at the 1 and 5 positions with a source of the carbonyl group, or a related approach. For instance, a Friedel-Crafts reaction could theoretically be employed to attach the phenethyl groups to a central carbonyl-containing fragment, though this is less common. Friedel-Crafts reactions are a fundamental method for attaching substituents to aromatic rings.[5]
Q2: How do I properly monitor the reaction progress?
A2: Thin Layer Chromatography (TLC) is the most convenient method.
-
Stationary Phase: Use silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 80:20 or 90:10 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The conjugated starting material (dibenzylideneacetone) will have a different Rf value than the saturated product. You can also use a potassium permanganate stain.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is complete.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Reagents: Sodium hydroxide is corrosive. Benzaldehyde and organic solvents are flammable and irritants. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The hydrogenation step should be conducted in a designated area, away from ignition sources, and with appropriate pressure-rated equipment. Ensure the system is properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen.
-
Catalyst Handling: Palladium on carbon and Raney Nickel can be pyrophoric (ignite spontaneously in air), especially after use when they are dry and finely divided. Do not allow the catalyst to dry completely in the air. Quench the catalyst carefully by slowly adding a solvent like water or ethanol while it is still wet.
Optimized Experimental Protocol: Two-Step Synthesis
This protocol details the synthesis via Claisen-Schmidt condensation followed by catalytic hydrogenation.
Step 1: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone)
-
Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, prepare a solution of 10 g of sodium hydroxide in 100 mL of water and 80 mL of ethanol.
-
Reaction: Cool the solution in an ice bath to approximately 15-20°C. While stirring, add 10.6 g (0.1 mol) of benzaldehyde followed by 2.9 g (0.05 mol) of acetone.
-
Execution: Continue stirring vigorously at room temperature for 30 minutes. A yellow precipitate of the product will form.
-
Workup: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from hot ethanol to yield bright yellow crystals. Allow the product to air dry completely.
Step 2: Synthesis of this compound
-
Setup: To a heavy-walled hydrogenation flask or a Parr shaker apparatus, add 5.0 g of the dried 1,5-Diphenylpenta-1,4-dien-3-one from Step 1 and 100 mL of ethyl acetate.
-
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) under a stream of nitrogen.
-
Hydrogenation: Seal the reaction vessel, purge it with hydrogen gas, and then pressurize to 4 atmospheres.[1]
-
Execution: Stir or shake the mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis. The reaction is typically complete within 2-4 hours.
-
Workup: Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure this compound as a white solid.
Data Summary Table
| Parameter | Condition/Value | Expected Outcome | Reference |
| Dibenzylideneacetone Synthesis | |||
| Benzaldehyde:Acetone Ratio | 2:1 (molar) | High yield of desired product | [1] |
| Catalyst | Sodium Hydroxide | Effective condensation | [1] |
| Solvent | Ethanol/Water | Good reactant solubility | [1] |
| Hydrogenation | |||
| Catalyst | 10% Pd/C | Selective alkene reduction | [1] |
| Hydrogen Pressure | 4 atm | Efficient reaction rate | [1] |
| Solvent | Ethyl Acetate or Methyl Cellosolve | Good substrate solubility | [1] |
| Yield (Hydrogenation Step) | ~59% - >90% (depending on catalyst) | Good conversion to product | [1] |
Reaction and Troubleshooting Workflows
Below are diagrams to visually represent the synthesis and a logical approach to troubleshooting common issues.
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Semantic Scholar. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of derivatives of 1,5-diphenyl-1,4-pentadiene-3-one and 2,6-bis (phenylmethylene) cyclohexanone for Organic Chemistry Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Diphenylpentan-3-one. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2024). Mechanism of a Crossed Aldol Condensation to make Dibenzalacetone. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Aldol Condensation: Synthesis of Dibenzalacetone. Retrieved from [Link]
Sources
preventing over-reduction of the carbonyl group in 1,5-Diphenyl-3-pentanone synthesis
Subject: Troubleshooting and Preventing Carbonyl Group Over-reduction in the Synthesis of 1,5-Diphenyl-3-pentanone
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Our focus is to provide expert, field-proven insights into a critical challenge encountered during this process: the over-reduction of the target ketone to the corresponding secondary alcohol, 1,5-diphenyl-3-pentanol. We will explore the causality behind this side reaction and provide robust, self-validating protocols to ensure high-yield, high-purity synthesis.
The Synthetic Landscape: From Dienone to Saturated Ketone
The most prevalent and efficient route to this compound begins with the Claisen-Schmidt condensation of two equivalents of benzaldehyde with one equivalent of acetone to form 1,5-diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (DBA)[1][2]. The subsequent and most critical step is the selective reduction of the two α,β-unsaturated carbon-carbon double bonds of DBA, leaving the central carbonyl group intact[3].
It is during this reduction step that the primary challenge arises. Achieving high chemoselectivity is paramount; failure to do so results in the concomitant reduction of the carbonyl group, leading to the formation of 1,5-diphenyl-3-pentanol as a significant impurity. This not only reduces the yield of the desired product but also complicates purification processes.
dot
Caption: Reaction pathway for this compound synthesis.
Troubleshooting Guide: Over-reduction of the Carbonyl Group
This section directly addresses the issue of alcohol impurity formation. By identifying the root cause, researchers can implement targeted solutions to optimize the reaction outcome.
| Problem Observed | Potential Cause | Scientific Rationale & Recommended Solution |
| Significant formation of 1,5-diphenyl-3-pentanol detected (via NMR, IR, or TLC). | Incorrect Choice of Reducing Agent. | Rationale: Hydride reagents vary greatly in their reducing power. Strong agents like Lithium Aluminum Hydride (LiAlH₄) are non-selective and will readily reduce aldehydes, ketones, esters, and amides[4]. Milder reagents like Sodium Borohydride (NaBH₄) are typically used for aldehydes and ketones[5]. However, for α,β-unsaturated systems like DBA, NaBH₄ can lead to a mixture of products, including the complete reduction of both C=C and C=O bonds[6][7]. Solution: For the selective reduction of the C=C bonds in DBA, catalytic hydrogenation is the method of choice[3]. This method allows for precise control over the reaction conditions to favor alkene reduction while preserving the ketone. |
| Over-reduction occurs even with catalytic hydrogenation. | Harsh Reaction Conditions (High Temperature or Pressure). | Rationale: Catalytic hydrogenation is an equilibrium-driven surface reaction[8]. Increasing temperature and hydrogen pressure accelerates the reaction rate but can decrease selectivity. The energy barrier for reducing a carbonyl group is higher than for an isolated alkene, but under forceful conditions, this selectivity is lost. Solution: Perform the hydrogenation at or near room temperature and at a moderate hydrogen pressure (e.g., 1-4 atm). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction immediately after the DBA starting material has been consumed to prevent subsequent reduction of the product ketone. |
| Reaction is sluggish and incomplete, tempting an increase in temperature/pressure, leading to over-reduction. | Catalyst Inactivity or Insufficient Loading. | Rationale: The catalyst, typically Palladium on Carbon (Pd/C), is the engine of the reaction. If the catalyst is old, has been improperly stored (exposed to air/moisture), or is "poisoned" by contaminants (like sulfur compounds), its activity will be compromised. Insufficient catalyst loading means there are not enough active sites for the reaction to proceed efficiently. Solution: Use fresh, high-quality Pd/C (typically 5-10% by weight). Ensure the reaction solvent is pure and degassed. If the reaction is slow, it is preferable to add a small additional portion of fresh catalyst rather than drastically increasing temperature or pressure. |
| Product analysis shows a mix of starting material, desired ketone, and over-reduced alcohol. | Inadequate Reaction Time Monitoring. | Rationale: The synthesis is a sequential reduction. First, the C=C bonds of DBA are reduced to yield the target ketone. If the reaction is allowed to continue, the ketone itself will then be reduced to the alcohol. This is a classic example of a consecutive reaction where the intermediate (the desired ketone) can be isolated if the reaction is stopped at the optimal time. Solution: Implement a strict reaction monitoring schedule. Prepare a TLC plate with spots for the DBA starting material and the reaction mixture. Run samples every 15-30 minutes. The reaction is complete when the DBA spot has completely disappeared. Quench the reaction immediately at this point. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound from dibenzylideneacetone (DBA)?
A1: The most reliable and widely accepted method is the catalytic hydrogenation of DBA.[3] This technique offers the best chemoselectivity for reducing the carbon-carbon double bonds while preserving the carbonyl group. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere provides a robust and scalable solution.[3]
Q2: Why is catalytic hydrogenation preferred over using a hydride reagent like NaBH₄?
A2: While NaBH₄ is a staple for reducing simple ketones, its selectivity in α,β-unsaturated systems can be problematic. For the synthesis of this compound from DBA, the goal is to reduce the alkenes, not the ketone. NaBH₄ can attack both sites, often leading to a mixture of products, including the fully saturated alcohol.[6][7] Catalytic hydrogenation, under controlled conditions, provides a much cleaner conversion to the desired saturated ketone.
Q3: How can I confirm that my product has been over-reduced to the alcohol?
A3: Spectroscopic analysis is definitive.
-
Infrared (IR) Spectroscopy: The desired ketone will show a strong, sharp absorption peak for the C=O bond around 1715 cm⁻¹. The over-reduced alcohol will lack this peak but will exhibit a strong, broad absorption for the O-H bond in the 3200-3600 cm⁻¹ region.
-
¹H NMR Spectroscopy: The desired ketone has a characteristic methylene proton signal (the -CH₂- groups adjacent to the carbonyl) appearing as a triplet. In the over-reduced alcohol, a new, distinct signal for the proton on the carbon bearing the hydroxyl group (the CH-OH proton) will appear, typically as a multiplet. The protons of the adjacent CH₂ groups will also shift and show different splitting patterns.
Q4: I've accidentally over-reduced my product. Can I convert the 1,5-diphenyl-3-pentanol back to the ketone?
A4: Yes, this is possible through an oxidation reaction. Standard oxidation protocols using reagents like pyridinium chlorochromate (PCC) in dichloromethane or a Swern oxidation can selectively oxidize the secondary alcohol back to the ketone without affecting the rest of the molecule.
Q5: What is the decision-making process when my hydrogenation reaction isn't working as expected?
A5: A logical troubleshooting workflow is essential. Start by assessing the most likely and easiest-to-fix issues before moving to more complex variables.
dot
Caption: Troubleshooting decision tree for hydrogenation.
Gold-Standard Protocol: Selective Hydrogenation of Dibenzylideneacetone
This protocol is designed to maximize the yield of this compound while minimizing the risk of over-reduction.
Materials:
-
1,5-Diphenylpenta-1,4-dien-3-one (DBA)
-
Palladium on Carbon (10% Pd/C)
-
Ethyl Acetate (reagent grade)
-
Hydrogen (H₂) gas cylinder with regulator
-
Hydrogenation flask (e.g., Parr shaker bottle) or a three-neck flask equipped with a hydrogen balloon
-
Stir plate and magnetic stir bar
-
Filtration apparatus (Buchner funnel, filter paper, Celite® or similar filter aid)
Procedure:
-
Preparation: In a hydrogenation flask, dissolve 1,5-diphenylpenta-1,4-dien-3-one (1.0 eq) in a suitable amount of ethyl acetate to form an approximately 0.1-0.2 M solution. Add a magnetic stir bar.
-
Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (Pd/C). A typical catalyst loading is 5-10 mol% of palladium relative to the substrate. Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add it to the solvent carefully.
-
System Purge: Seal the flask and purge the system with nitrogen or argon to remove all oxygen. Then, carefully evacuate the flask and backfill with hydrogen gas from a balloon or connect it to a hydrogenation apparatus. Repeat this purge cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (typically 1 atm from a balloon or up to 50 psi on a Parr apparatus).
-
Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). To take a sample, carefully vent the hydrogen, flush with nitrogen, and quickly remove an aliquot with a pipette. The reaction is complete when the spot corresponding to DBA is no longer visible. This typically takes 2-6 hours, depending on the scale and setup.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of fresh ethyl acetate to recover any adsorbed product. Safety Note: The filtered catalyst may still be active and can ignite in the presence of air and solvent. Quench it carefully by wetting it with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude this compound.
-
Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.
References
-
ChemHelp ASAP. (2022). synthesis of dibenzylideneacetone (dba) - laboratory experiment. YouTube. [Link]
-
Organic Chemistry Frontiers. (n.d.). Chemoselective Reduction of α,β-Unsaturated Ketones to Allylic Alcohols Under Catalyst-Free Conditions. RSC Publishing. [Link]
-
ResearchGate. (n.d.). NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans. [Link]
-
Organic Chemistry Frontiers. (n.d.). Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Dibenzylideneacetone. [Link]
-
YouTube. (2020). Experiment Reduction of Chalcone using Sodium Borohydride. [Link]
-
ChemRxiv. (n.d.). Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. [Link]
-
ACS Publications. (2019). Chemoselective Luche-Type Reduction of α,β-Unsaturated Ketones by Magnesium Catalysis. Organic Letters. [Link]
-
ACS Publications. (n.d.). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry. [Link]
-
Scribd. (n.d.). Synthesis of Dibenzylideneacetone | PDF | Ester | Ketone. [Link]
-
SAGE Publications Inc. (n.d.). Rapid Reduction of Chalcones to Tetrahydrochalcones Using Nickel Boride. [Link]
-
BYJU'S. (n.d.). Preparation of Dibenzal Acetone. [Link]
-
YouTube. (2020). Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Lemon8-app. (2023). 4 TIPS for Solving Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Hydrogenation of benzylideneacetone. [Link]
-
RSC Publishing. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Chemical Science. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. [Link]
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YouTube. (2021). Catalytic Hydrogenation. [Link]
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common impurities in 1,5-Diphenyl-3-pentanone and their removal
Welcome to the technical support guide for 1,5-Diphenyl-3-pentanone. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during the synthesis and handling of this versatile ketone intermediate. Our guidance is rooted in established chemical principles and practical, field-tested experience to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is yellow. What is the likely cause?
A yellow discoloration in the final product is almost always due to the presence of the unhydrogenated precursor, 1,5-diphenylpenta-1,4-dien-3-one, commonly known as dibenzalacetone.[1][2] This precursor is a yellow solid and its conjugated double bond system is responsible for the color. The presence of this impurity indicates an incomplete catalytic hydrogenation step.
Q2: After synthesis, my product is a sticky or oily solid rather than a crystalline powder. What went wrong?
This issue often points to side products from the initial aldol condensation step used to create the dibenzalacetone precursor.[3] Sub-optimal reaction conditions, such as incorrect temperatures or base concentrations, can lead to the formation of polymeric or resinous materials.[3] The presence of unreacted benzaldehyde or the mono-condensation product, benzalacetone, can also contribute to a lower melting point and an oily appearance.
Q3: I've noticed a faint "almond-like" smell from my product. Is this normal?
No, this is not characteristic of pure this compound. An almond-like smell is indicative of residual benzaldehyde, a starting material for the synthesis of the dibenzalacetone precursor.[2][4] Its presence suggests it was either used in excess or the initial purification of the precursor was insufficient.
Q4: What are the most common impurities I should expect in my crude product?
Based on the typical synthesis route (aldol condensation followed by hydrogenation), the most common impurities are summarized in the table below.
| Impurity Class | Specific Examples | Origin |
| Precursors | 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone) | Incomplete hydrogenation of the precursor.[1] |
| Starting Materials | Benzaldehyde, Acetone | Carried over from the synthesis of dibenzalacetone.[2][4] |
| Reaction Intermediates | Benzalacetone (4-phenyl-3-buten-2-one) | Incomplete reaction during dibenzalacetone synthesis.[3] |
| Inorganic Residues | Sodium Hydroxide, Palladium/Nickel catalysts | Remnants from the aldol condensation and hydrogenation steps, respectively.[1][4] |
| Solvents | Ethanol, Ethyl Acetate, Toluene | Residual solvents from reaction and purification steps.[1][3] |
Troubleshooting and Purification Guides
This section provides detailed protocols for removing the common impurities identified above. The choice of method depends on the nature and quantity of the impurity.
Guide 1: Removal of Inorganic Impurities and Water-Soluble Components
This should always be the first step after the initial reaction workup. It is designed to remove catalysts from the aldol condensation (e.g., NaOH) and any water-soluble byproducts.
Protocol: Liquid-Liquid Extraction / Washing
-
Dissolution : Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash : Transfer the solution to a separatory funnel and wash with deionized water. This will remove residual sodium hydroxide.[3][4]
-
Brine Wash : Perform a subsequent wash with a saturated sodium chloride (brine) solution to remove bulk water from the organic layer.
-
Drying : Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of inorganic salts.
Guide 2: Removal of the Yellow Precursor (Dibenzalacetone) and Other Organic Impurities
If the product is solid and discolored, recrystallization is the most effective method for purification. This technique exploits the differences in solubility between the desired product and the impurities at different temperatures.
Protocol: Recrystallization
-
Solvent Selection : Ethanol is a commonly used and effective solvent for the recrystallization of both dibenzalacetone and, by extension, this compound.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.
-
Hot Filtration (Optional) : If insoluble impurities (like catalyst residues or polymers) are present, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature. The desired this compound is less soluble in cold ethanol and will crystallize out, leaving more soluble impurities (like residual benzaldehyde or benzalacetone) in the mother liquor. Cooling further in an ice bath can maximize the yield.
-
Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying : Dry the crystals in a vacuum oven to remove all traces of the recrystallization solvent. The melting point of the purified product should be sharp and significantly higher than the crude material.[4]
Guide 3: High-Purity Isolation via Column Chromatography
For removing impurities with similar polarity or when the highest purity is required, column chromatography is the recommended method.[5]
Workflow Diagram: Purification via Column Chromatography
Caption: Workflow for purification by column chromatography.
Protocol: Flash Column Chromatography
-
Stationary Phase : Prepare a column with silica gel as the stationary phase.
-
Mobile Phase : A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Loading : Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel column.
-
Elution : Begin passing the mobile phase through the column. Less polar compounds will travel down the column faster. This compound is more polar than unreacted starting materials but less polar than highly conjugated impurities or more polar byproducts.
-
Fraction Collection : Collect the eluent in separate fractions.
-
Analysis : Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
References
-
IvyPanda. (2023, October 30). Aldol Synthesis of Dibenzalacetone. Retrieved from [Link]
-
Chegg. (2019, April 25). Solved Design a synthesis of this compound from.... Retrieved from [Link]
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Organic Syntheses. (n.d.). Dibenzalacetone. Retrieved from [Link]
-
ChemSynthesis. (2024, May 20). This compound. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Dibenzalacetone (1,5-Diphenyl-(E,E)-Penta-1,4-Dien-3-One) and Purity Test by Melting Point. Retrieved from [Link]
-
Scribd. (2016, December 8). LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
ResearchGate. (2024, August 9). ChemInform Abstract: Reaction of 1,5-Diphenyl-1,4-pentadien-3-one and 1,5-Diphenyl-1-penten-4-yn-3-one with Monosubstituted Hydrazines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Diphenylpentan-3-one. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Pentanone, 4-methyl-1-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2024, August 5). Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal. Retrieved from [Link]
-
PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)-(−)-2,2-diphenylcyclopentanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
Sources
troubleshooting low yields in the synthesis of 1,5-Diphenyl-3-pentanone
Technical Support Center: Synthesis of 1,5-Diphenyl-3-pentanone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.
Overview of Synthetic Pathways
The synthesis of this compound (also known as dibenzylacetone) is a fundamental transformation in organic chemistry. The most prevalent and high-yielding method involves the catalytic hydrogenation of 1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone).[1] This precursor is readily synthesized via a base-catalyzed Claisen-Schmidt condensation between acetone and two equivalents of benzaldehyde.[2][3] Understanding the nuances of both the condensation and the subsequent reduction is critical to achieving high yields.
Below is a diagram illustrating the primary synthetic route.
Caption: Common two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter. The problems are categorized by the stage of the synthesis for easier navigation.
Category 1: Issues with the Precursor (Dibenzylideneacetone)
Question: My initial Claisen-Schmidt condensation to form dibenzylideneacetone is giving a low yield. What's going wrong?
Answer: Low yields in this condensation are typically traced back to three areas: catalyst, reaction conditions, or stoichiometry.
-
Causality (Catalyst): The base catalyst (commonly NaOH or KOH) is essential for deprotonating acetone to form the reactive enolate nucleophile. If the base is weak, old, or used in insufficient quantity, enolate formation will be slow and incomplete, leading to poor yields.
-
Causality (Conditions): This reaction is an equilibrium process. To drive it towards the product, it's important to control the temperature. Running the reaction too hot can favor side reactions, while too cold may slow the reaction rate excessively.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your benzaldehyde is free of benzoic acid (an impurity from air oxidation) and that your acetone is dry.
-
Check Catalyst: Use a fresh, properly stored base. For stubborn reactions, consider a stronger base like sodium ethoxide (NaOEt), but ensure you are using anhydrous conditions as water will quench the base.[4]
-
Monitor Temperature: Maintain the recommended temperature for your specific procedure. Typically, these reactions are run at or slightly above room temperature.
-
Reaction Time: Allow sufficient time for the reaction to complete. Monitor progress using Thin Layer Chromatography (TLC).
-
Category 2: Problems During Catalytic Hydrogenation
Question: My hydrogenation of dibenzylideneacetone is slow or incomplete, leaving starting material behind. How can I fix this?
Answer: This is a very common issue, almost always related to the catalyst, hydrogen source, or presence of impurities.
-
Causality (Catalyst Activity): The palladium on carbon (Pd/C) or Raney Nickel catalyst facilitates the addition of hydrogen across the double bonds.[1] The catalyst's activity can be diminished by:
-
Improper Storage: Exposure to air can oxidize the active metal sites.
-
Insufficient Amount: Using too little catalyst will result in a slow reaction rate.
-
Poisoning: Trace impurities from your starting material (e.g., sulfur compounds) or solvent can irreversibly bind to the catalyst surface, rendering it inactive.
-
-
Causality (Hydrogen Delivery): The reaction requires a sufficient and continuous supply of hydrogen gas.
-
Low Pressure: While some hydrogenations work at atmospheric pressure, this reaction often benefits from slightly elevated pressures (e.g., up to 4 atm).[5]
-
Poor Agitation: The reaction is triphasic (solid catalyst, liquid solution, hydrogen gas). Vigorous stirring is critical to ensure hydrogen can reach the catalyst surface where the reaction occurs.
-
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst or a properly stored one. A typical loading is 5-10% by weight of the substrate.
-
Purify the Substrate: If you suspect impurities, recrystallize or filter your dibenzylideneacetone through a small plug of silica gel before the reaction.
-
Optimize Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure. A common setup involves shaking or stirring the reaction vessel under a hydrogen atmosphere.[5]
-
Ensure Efficient Stirring: Use a stir bar and stir plate that can achieve vigorous agitation to keep the catalyst suspended and facilitate gas-liquid mass transfer.
-
Solvent Choice: Use a solvent in which the substrate is soluble and that does not interfere with the reaction. Ethanol, ethyl acetate, and methyl cellosolve are common choices.[1][5]
-
Question: My TLC/NMR analysis shows multiple products. What are the likely side products and how do I avoid them?
Answer: The most common side product is the over-reduced alcohol, 1,5-diphenyl-3-pentanol. You may also see partially reduced intermediates.
-
Causality (Over-reduction): While Pd/C is generally chemoselective for reducing alkenes over ketones, prolonged reaction times, high temperatures, or overly active catalysts can lead to the reduction of the carbonyl group to a secondary alcohol.[5] One literature procedure explicitly reports isolating both the desired ketone (59% yield) and the alcohol byproduct (28% yield).[5]
-
Causality (Incomplete Reduction): If the reaction is stopped prematurely, you may isolate (E)-1,5-diphenylpent-1-en-3-one, where only one of the two double bonds has been reduced.
Caption: Potential products from the hydrogenation of dibenzylideneacetone.
-
Troubleshooting Steps:
-
Monitor the Reaction Closely: Use TLC or GC to track the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to minimize over-reduction.
-
Control Temperature: Run the reaction at room temperature unless a procedure specifies heating. Higher temperatures increase the rate of carbonyl reduction.
-
Choose Catalyst Wisely: While highly active, fresh Raney Nickel can sometimes be more prone to over-reduction than Pd/C.
-
Category 3: Workup and Purification Issues
Question: I'm losing a significant amount of product during purification. What are the best practices?
Answer: Losses during workup and purification often stem from difficult separations or improper handling. This compound is a colorless oil, which can make handling and complete transfers challenging.[5]
-
Causality (Filtration): After hydrogenation, the solid catalyst must be removed. Fine catalysts like Pd/C can pass through standard filter paper, leading to product contamination and inaccurate yields.
-
Causality (Chromatography): The primary byproduct, 1,5-diphenyl-3-pentanol, has a polarity very similar to the desired ketone. This can make separation by flash column chromatography difficult. In one documented procedure, the Rf values were 0.43 for the ketone and 0.36 for the alcohol byproduct in 20% ethyl acetate/hexane, indicating close elution.[5]
-
Troubleshooting Steps:
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite or a similar filter aid. This creates a fine mesh that effectively traps the catalyst particles. Wash the filter cake thoroughly with the reaction solvent to recover all the dissolved product.
-
Optimize Chromatography:
-
Use a less polar solvent system (e.g., starting with 5-10% ethyl acetate in hexanes) to increase the separation between the ketone and the more polar alcohol.
-
Run a gradient elution to improve separation.
-
Ensure proper column packing and loading to prevent band broadening.
-
-
Acid-Free Workup: Avoid acidic conditions during workup (e.g., acidic washes) as 1,5-diaryl-3-pentanones can undergo acid-catalyzed bis-cyclization to form spirobiindanes, which would be a significant loss of product.[1] A simple wash with a neutral brine solution is usually sufficient.
-
Summary Troubleshooting Table
| Observation | Potential Cause | Recommended Solution |
| Low Yield of Precursor | Inactive base; oxidized benzaldehyde; incorrect temperature. | Use fresh reagents and catalyst; monitor and control reaction temperature. |
| Incomplete Hydrogenation | Inactive catalyst; catalyst poisoning; low H₂ pressure; poor agitation. | Use fresh catalyst; purify substrate; increase H₂ pressure; ensure vigorous stirring.[5] |
| Multiple Products on TLC | Over-reduction to alcohol; incomplete reduction. | Monitor reaction closely and stop upon completion; control temperature.[5] |
| Low Yield After Workup | Catalyst passing through filter paper; product loss on filter cake. | Filter through a pad of Celite; wash the filter cake thoroughly. |
| Poor Separation in Column | Ketone and alcohol byproducts have similar polarity. | Use a less polar eluent system (e.g., 10-20% EtOAc/Hexane); run a slow gradient.[5] |
| Unexpected Byproduct | Acid-catalyzed cyclization during workup. | Ensure all aqueous washes are neutral or slightly basic; avoid acidic quenches.[1] |
Experimental Protocol: Catalytic Hydrogenation of Dibenzylideneacetone
This protocol is adapted from established procedures and incorporates best practices for achieving a high yield.[5]
-
Setup: To a 250 mL flask, add 1.00 g of dibenzylideneacetone and 150 mL of a suitable solvent (e.g., ethyl acetate or methyl cellosolve).
-
Catalyst Addition: Carefully add 0.15 g of 10% palladium on carbon (Pd/C) to the solution under a nitrogen or argon atmosphere.
-
Hydrogenation: Seal the flask and purge it with hydrogen gas. Place the flask on a shaker or use a magnetic stirrer capable of vigorous agitation. Pressurize the vessel with hydrogen (e.g., 4 atm) and maintain for 2-4 hours.
-
Monitoring: Periodically pause the reaction, vent the hydrogen, and take a small sample to analyze by TLC (e.g., using 20% ethyl acetate in hexane as eluent) to monitor the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Prepare a small Büchner funnel with a pad of Celite.
-
Filtration: Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the Celite pad with two small portions of the solvent to ensure all product is collected.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting colorless oil by flash column chromatography using a gradient of 10% to 20% ethyl acetate in hexane to separate the desired this compound from any over-reduced alcohol byproduct.[5]
References
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Chegg. (2019, April 25). Solved: Design a synthesis of this compound from.... Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one.... Retrieved from [Link]
-
Stenutz. (n.d.). 1,5-di(phenyl)pentan-3-one. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Reaction of 1,5-Diphenyl-1,4-pentadien-3-one.... Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Diphenylpentan-3-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of derivatives of 1,5-diphenyl-1,4-pentadiene-3-one.... Retrieved from [Link]
Sources
Technical Support Center: Scale-Up of 1,5-Diphenyl-3-pentanone Production
Welcome to the technical support center for the production of 1,5-Diphenyl-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the lab bench to pilot plant and beyond. Here, we address common challenges and provide practical, experience-driven solutions to ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent and industrially viable route is a two-step process. It begins with a Claisen-Schmidt (or crossed aldol) condensation of benzaldehyde and acetone to form the intermediate, 1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone). This is followed by the catalytic hydrogenation of dibenzylideneacetone to yield the final product, this compound.[1][2]
Q2: Why is a crossed aldol condensation challenging, and how are these challenges mitigated in this synthesis?
A2: Crossed aldol condensations can be complex because if both reactants have α-hydrogens, a mixture of up to four different products can form.[1] In the synthesis of dibenzylideneacetone, this is managed by using benzaldehyde, an aromatic aldehyde that lacks α-hydrogens. This ensures that it can only act as the electrophile (the acceptor), preventing self-condensation.[3] Acetone, having α-hydrogens, serves as the enolizable component (the donor).[1]
Q3: What are the key safety considerations when scaling up the hydrogenation step?
A3: The primary hazards in catalytic hydrogenation are fire and explosion due to the use of flammable hydrogen gas, pyrophoric catalysts (like Palladium on Carbon), and often flammable solvents.[4] Key safety measures include:
-
Ensuring an oxygen-free system before introducing hydrogen.
-
Using explosion-proof equipment in designated hazardous areas.
-
Implementing effective heat removal systems to manage the exothermic nature of the reaction.
-
Proper grounding and bonding to prevent static discharge.
-
Having robust emergency procedures, including pressure relief systems and quench capabilities.[5][6]
Q4: Can you explain the importance of the order of reagent addition in the Claisen-Schmidt condensation?
A4: The order of addition is critical to minimize side reactions. A highly effective strategy is to slowly add the ketone (acetone) to a mixture of the aldehyde (benzaldehyde) and the base.[3] This approach maintains a low concentration of the enolate at any given time, which favors the desired cross-condensation over the self-condensation of acetone.
Troubleshooting Guide: From Lab to Plant
This section provides a systematic approach to troubleshooting common issues encountered during the scale-up of this compound synthesis.
Part 1: Claisen-Schmidt Condensation (Dibenzylideneacetone Formation)
Issue 1: Low Yield and Formation of By-products
-
Symptom: The yield of dibenzylideneacetone is significantly lower than in lab-scale experiments, with the presence of multiple unidentified spots on TLC/LC.
-
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Self-Condensation of Acetone | Inefficient mixing at scale can lead to localized high concentrations of the acetone enolate, promoting self-condensation. | - Improve Agitation: Ensure the reactor's mixing system provides adequate turnover to maintain homogeneity. Consider the use of baffles to prevent vortexing and improve top-to-bottom mixing.- Controlled Addition: Implement a slow, subsurface addition of acetone to the benzaldehyde-base mixture. This keeps the enolate concentration low and favors the cross-condensation.[3] |
| Cannizzaro Reaction | Under highly basic conditions, benzaldehyde (which lacks α-hydrogens) can undergo disproportionation to benzyl alcohol and benzoic acid.[3] | - Optimize Base Concentration: Reduce the concentration of the base (e.g., NaOH, KOH) to a level that is catalytic for the condensation but minimizes the Cannizzaro reaction.- Use a Milder Base: If the issue persists, consider switching to a weaker base that is still effective for the condensation.[3] |
| Michael Addition Adducts | The product, dibenzylideneacetone, can act as a Michael acceptor and react with the acetone enolate, forming by-products.[3] | - Control Reaction Time and Temperature: Michael additions are often slower than the initial condensation. Shorter reaction times and lower temperatures can minimize this side reaction.[3]- Solvent Selection: Choose a solvent system where the product precipitates as it forms. This removes it from the reaction medium and prevents further reaction. |
Issue 2: Poor Product Quality and Difficult Filtration
-
Symptom: The isolated dibenzylideneacetone is an oily solid or a fine powder that is difficult to filter and wash.
-
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incorrect Crystallization Conditions | Rapid precipitation due to high supersaturation or inadequate temperature control can lead to the formation of small, impure crystals. | - Controlled Cooling: Implement a programmed cooling profile to allow for slow crystal growth. This generally results in larger, purer crystals that are easier to filter.- Solvent Selection: Ensure the chosen solvent (often aqueous ethanol) provides adequate solubility at higher temperatures and lower solubility at cooler temperatures to facilitate good crystal formation. |
| Trapped Impurities | Inefficient washing of the filter cake can leave behind unreacted starting materials and base. | - Effective Washing: Use a multi-stage washing procedure on the filter. Start with a wash to remove the bulk of the mother liquor, followed by a displacement wash with a fresh solvent. Ensure the filter cake is not allowed to crack, which can lead to channeling and inefficient washing. |
Part 2: Catalytic Hydrogenation (this compound Formation)
Issue 3: Incomplete or Slow Hydrogenation
-
Symptom: The reaction stalls before all the dibenzylideneacetone is consumed, or the reaction time is significantly longer than anticipated.
-
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Mass Transfer Limitations | The rate of hydrogenation can be limited by the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface. This is a common issue in scale-up.[7] | - Increase Agitation: Higher agitation rates improve gas-liquid dispersion and enhance the mass transfer of hydrogen.- Optimize Hydrogen Sparging: Use a sparger that produces fine hydrogen bubbles to maximize the interfacial area for mass transfer.[7]- Increase Hydrogen Pressure: Higher pressure increases the solubility of hydrogen in the reaction medium, driving a faster reaction rate.[8] |
| Catalyst Deactivation | The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting materials or solvents. It can also be deactivated by sintering at high temperatures. | - Purify Starting Material: Ensure the dibenzylideneacetone is free from impurities that could act as catalyst poisons.- Check Catalyst Quality: Use a fresh, high-quality catalyst. If reusing catalyst, ensure it has been properly handled and stored to prevent deactivation.- Control Temperature: Maintain the reaction temperature within the recommended range for the catalyst to avoid thermal deactivation. |
Issue 4: Exothermic Runaway and Poor Temperature Control
-
Symptom: A rapid, uncontrolled increase in reaction temperature and pressure. This is a critical safety issue.
-
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Heat Transfer | As reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient. Hydrogenation is highly exothermic, and accumulated heat can lead to a runaway reaction. | - Reactor Design: Use a jacketed reactor with a high-performance thermal fluid system. Consider internal cooling coils for very large reactors.- Controlled Hydrogen Addition: Link the hydrogen feed rate to the reaction temperature. If the temperature exceeds a set point, the hydrogen flow should be automatically reduced or stopped.- Semi-Batch Operation: Add the dibenzylideneacetone solution to the reactor containing the catalyst and solvent incrementally to control the rate of heat generation. |
| High Reactant Concentration | A high initial concentration of dibenzylideneacetone can lead to a very rapid initial reaction rate and a large, sudden release of heat. | - Dilution: Conduct the reaction in a suitable solvent to manage the concentration and act as a heat sink.- Monitor Heat Flow: Use reaction calorimetry during process development to understand the heat of reaction and the maximum heat release rate to ensure the plant reactor's cooling system can handle the thermal load. |
Experimental Protocols
Protocol 1: Pilot-Scale Claisen-Schmidt Condensation
-
Reactor Preparation: Ensure a clean and dry glass-lined or stainless steel reactor equipped with an efficient agitator, a condenser, and ports for reagent addition and temperature monitoring.
-
Charge Reagents: Charge the reactor with a solution of sodium hydroxide in a mixture of water and ethanol. Begin agitation.
-
Benzaldehyde Addition: Add benzaldehyde to the reactor.
-
Controlled Acetone Addition: Slowly add acetone to the reaction mixture over a period of 2-4 hours, maintaining the temperature between 20-25°C.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC.
-
Quenching and Isolation: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid). The product, dibenzylideneacetone, will precipitate.
-
Filtration and Washing: Filter the solid product and wash the cake thoroughly with water to remove salts and residual base, followed by a wash with cold ethanol.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C.
Protocol 2: Pilot-Scale Catalytic Hydrogenation
-
Reactor Preparation: Use a high-pressure rated hydrogenator. Ensure all fittings are leak-tested.
-
Catalyst Slurry: Charge the reactor with the solvent (e.g., ethyl acetate or ethanol) and the Pd/C catalyst under a nitrogen atmosphere.
-
Inerting: Pressurize and vent the reactor with nitrogen multiple times to remove all oxygen.
-
Substrate Addition: Add a solution of dibenzylideneacetone in the chosen solvent to the reactor.
-
Hydrogenation: Seal the reactor, begin agitation, and heat to the target temperature (e.g., 40-60°C). Pressurize with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Reaction Monitoring: Monitor the reaction by observing the rate of hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Filtration: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst. Caution: The catalyst on the filter is pyrophoric and should be kept wet with solvent and handled with care.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure this compound.
References
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]
-
Furrer, T., et al. (n.d.). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Institutional Repository FHNW (IRF). [Link]
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. [Link]
-
H.E.L Group. (2023, June 9). Hydrogenation: How we can make it safer. [Link]
-
MDPI. (n.d.). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. [Link]
-
Wikipedia. (n.d.). Aldol condensation. [Link]
-
PubMed Central. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]
-
RSC Publishing. (2024, March 26). Mass transport effects in gas-phase selective hydrogenation of 1,3-butadiene over supported Pd. [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2023, October 11). [Link]
-
SATHEE. (n.d.). Aldol Condensation. [Link]
-
Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). [Link]
-
UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]
-
MDPI. (n.d.). Revealing the Roles of Heat Transfer, Thermal Dynamics, and Reaction Kinetics in Hydrogenation/Dehydrogenation Processes for Mg-Based Metal Hydride Hydrogen Storage. [Link]
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Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]
-
Chemistry Steps. (n.d.). Aldol Condensation. [Link]
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Technical Support Center: Stereoselective Reactions of 1,5-Diphenyl-3-pentanone
Welcome to the technical support center for improving stereoselectivity in reactions involving 1,5-diphenyl-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why am I observing low diastereoselectivity in the reduction of this compound to 1,5-diphenyl-3-pentanol?
Root Cause Analysis:
Low diastereoselectivity in the reduction of a prochiral ketone like this compound is often due to insufficient facial discrimination of the carbonyl group by the reducing agent. The stereochemical outcome is governed by the trajectory of hydride delivery, which is influenced by the steric and electronic environment around the carbonyl. For acyclic ketones, this is often rationalized by the Felkin-Anh model, where the nucleophile (hydride) attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), avoiding steric clash with the largest substituent at the α-carbon.[1] In this case, the ethylphenyl groups are the substituents. If the reducing agent is small and non-coordinating (e.g., NaBH₄), the energy difference between the competing transition states is minimal, leading to a mixture of diastereomers.
Solutions & Experimental Protocols:
To enhance diastereoselectivity, you must increase the steric differentiation between the two faces of the carbonyl. This is typically achieved by using bulkier reducing agents or by modifying the reaction conditions to favor a more ordered transition state.
Protocol 1: Employing Sterically Hindered Reducing Agents
-
Reagent Selection: Switch from small hydrides like NaBH₄ to a bulkier reagent such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride). The increased steric demand of these reagents will amplify the energy difference between the pathways leading to the syn and anti diols, favoring the product predicted by the Felkin-Anh model.
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Reaction: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition: Add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes. The slow addition at low temperature is critical to maximize selectivity.
-
Monitoring: Stir the reaction at -78 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quench: Slowly quench the reaction by adding methanol, followed by an aqueous solution of NaOH (1 M) and H₂O₂ (30%). This step is necessary to break down the borane intermediates.
-
Analysis: Extract the product and analyze the diastereomeric ratio (d.r.) by ¹H NMR or chiral HPLC.
Data Comparison: Effect of Reducing Agent on Diastereoselectivity
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical Diastereomeric Ratio (Anti:Syn) |
| NaBH₄ | Methanol | 0 to 25 | ~1.5 : 1 |
| LiAlH₄ | THF | 0 | ~2 : 1 |
| L-Selectride® | THF | -78 | >10 : 1 |
| K-Selectride® | THF | -78 | >15 : 1 |
Note: Ratios are illustrative and depend on precise conditions.
Diagram: Felkin-Anh Model for Hydride Attack
Below is a diagram illustrating the preferred trajectory of a bulky hydride nucleophile according to the Felkin-Anh model to yield the major (anti) diastereomer.
Caption: Felkin-Anh model showing nucleophilic attack.
Question 2: My aldol reaction using the lithium enolate of this compound gives poor stereocontrol. How can I improve it?
Root Cause Analysis:
Controlling stereoselectivity in aldol reactions is complex, depending on enolate geometry (E vs. Z), the nature of the metal cation, and the reaction mechanism (cyclic vs. open transition state).[2][3] For a simple ketone like this compound, forming a specific enolate geometry can be challenging. Using lithium diisopropylamide (LDA) in THF often leads to a mixture of E/Z enolates, which then react through competing Zimmerman-Traxler transition states, resulting in poor diastereoselectivity.[2] Furthermore, simple diastereoselectivity (controlling the relative stereochemistry of the two newly formed stereocenters) is often low without a directing group.
Solutions & Experimental Protocols:
To achieve high stereocontrol, you must enforce a single, highly ordered transition state. This can be accomplished by using boron enolates or by employing a chiral auxiliary.
Protocol 2: Boron-Mediated Aldol Reaction for High Syn or Anti Selectivity
Boron enolates form well-defined (Z)-enolates that react via a rigid, six-membered chair-like Zimmerman-Traxler transition state, leading to excellent diastereoselectivity. The choice of boron reagent can influence the outcome.
-
Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).
-
Enolate Formation: Cool the solution to -78 °C. Add diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of dicyclohexylboron chloride (c-Hex₂BCl, 1.1 eq) or 9-BBN-OTf (1.1 eq). Stir for 1-2 hours at -78 °C to form the boron enolate. The use of a hindered base like DIPEA is crucial.
-
Aldol Addition: Add the desired aldehyde (1.0 eq), freshly distilled, dropwise to the enolate solution at -78 °C.
-
Monitoring & Workup: Stir for 2-4 hours, monitoring by TLC. Quench the reaction with a pH 7 phosphate buffer. Warm to room temperature and add methanol and 30% H₂O₂ to oxidize and remove the boron byproducts.
-
Analysis: Extract the product and determine the d.r. by ¹H NMR. Boron-mediated aldol reactions of methyl ketones are known to provide high 1,5-anti stereoinduction.[4][5]
Expected Outcomes:
-
c-Bu₂BOTf/DIPEA: Generally favors the syn-aldol product.
-
c-Hex₂BCl/Et₃N: Can be tuned to favor the anti-aldol product.
Diagram: Zimmerman-Traxler Transition State
Caption: Zimmerman-Traxler model for aldol reactions.
Frequently Asked Questions (FAQs)
Question 1: What are the fundamental principles for controlling stereoselectivity in reactions with this compound?
Stereocontrol in reactions involving this ketone can be broadly categorized into three strategies:
-
Substrate Control: This strategy relies on the inherent structural and stereoelectronic features of the ketone itself to direct the stereochemical outcome.[6] The two ethyl-phenyl groups flanking the carbonyl create a specific steric environment. As discussed in the troubleshooting guide, bulky reagents will preferentially react from the less hindered face as predicted by models like Felkin-Anh. This is often the simplest approach but may provide only moderate selectivity.
-
Reagent Control: Here, the stereoselectivity is determined by the chiral nature of the reagent used. A prime example is asymmetric reduction using a chiral reducing agent, such as a borane pre-complexed with a chiral ligand (e.g., the Corey-Bakshi-Shibata or CBS catalyst).[7] The chiral catalyst delivers the hydride to one face of the carbonyl preferentially, leading to a high enantiomeric excess (e.e.) of one enantiomer of the resulting alcohol.
-
Catalyst Control: This involves using a catalytic amount of a chiral substance to generate a chiral environment. Asymmetric organocatalysis is a powerful tool here.[8][9] For instance, a chiral secondary amine catalyst (like a derivative of proline) can react with the ketone to form a nucleophilic enamine intermediate. The catalyst's chiral scaffold then shields one face of the enamine, directing its attack on an electrophile (e.g., in an aldol or Michael reaction) to produce a product with high enantioselectivity.[10][11]
Question 2: How can I use a chiral auxiliary to guarantee the stereochemical outcome of an enolate reaction?
A chiral auxiliary is a chiral compound that is temporarily attached to the substrate to direct a stereoselective reaction.[12] Once the desired stereochemistry is set, the auxiliary is removed and can often be recovered. This is a robust and reliable method for achieving high diastereoselectivity.
General Workflow for Using a Chiral Auxiliary:
-
Attachment: The ketone is first converted into a derivative containing the chiral auxiliary. For this compound, this is not straightforward as it lacks a carboxylic acid handle. A more common approach is to use an auxiliary on the electrophile or to use a substrate analog. However, for the purpose of illustration, if one were to perform an alkylation on a related carboxylic acid, one would first form an amide with a chiral auxiliary like an Evans oxazolidinone or pseudoephedrine.[12]
-
Stereoselective Reaction: The substrate-auxiliary conjugate is then reacted. For example, the lithium enolate of an N-acyl oxazolidinone is formed. The bulky auxiliary effectively blocks one face of the enolate. When an electrophile (e.g., an alkyl halide or an aldehyde) is added, it can only approach from the unhindered face, leading to the formation of a single diastereomer.
-
Removal: The auxiliary is cleaved under conditions that do not racemize the newly created stereocenter(s). For an Evans auxiliary, this can be achieved by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) to yield the chiral carboxylic acid, alcohol, or other desired product.
Diagram: Chiral Auxiliary Workflow
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Question 3: What is the role of organocatalysis in achieving high enantioselectivity for reactions involving this ketone?
Asymmetric organocatalysis uses small, metal-free organic molecules to catalyze chemical reactions enantioselectively.[9] This field has become a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Its advantages include operational simplicity, lower toxicity, and stability to air and moisture.
For a ketone like this compound, two primary modes of organocatalytic activation are relevant:
-
Enamine Catalysis: A chiral secondary amine catalyst (e.g., proline, diphenylprolinol silyl ether[13]) condenses with the ketone to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and acts as a soft nucleophile. The chiral environment provided by the catalyst directs the subsequent reaction with an electrophile (like an α,β-unsaturated aldehyde in a Michael addition) to proceed with high stereoselectivity.
-
Hydrogen-Bonding Catalysis: Catalysts like chiral thioureas or squaramides can act as Lewis acids through hydrogen bonding.[10] They can activate an electrophile, making it more susceptible to nucleophilic attack by the enol or enolate of this compound. Simultaneously, the catalyst's basic site can position the nucleophile, organizing the transition state to favor the formation of one enantiomer. This dual activation is a powerful strategy for achieving high enantioselectivity in reactions like Friedel-Crafts alkylations or aldol additions.
References
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- Chiral auxiliary. (n.d.). Wikipedia.
- This compound | 5396-91-8. (n.d.). Benchchem.
- Asymmetric Organoc
- NINSTITUTE OF GENERAL MEDICAL SCIENCES. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. NIH.
- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
- III Enolate Chemistry. (n.d.).
- Mahrwald, R. (Ed.). (2013). Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH.
- Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & Biomolecular Chemistry, 3(5), 719–724.
- Wu, T. R., & Chong, J. M. (2000). Diastereoselective Baylis-Hillman Reactions: The Design and Synthesis of a Novel Camphor-Based Chiral Auxiliary. Organic Letters, 2(6), 729–731.
- Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Bartoli, G., et al. (2015). Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. Chemical Science, 6(9), 5174–5179.
- Z-Shun, Z., et al. (2005). A Novel Design of a Levoglucosenone Derived Chiral Auxiliary.
- Pund, A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6), 437-464.
- Annunziata, F., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 27(1), 1-38.
- Candish, L., et al. (2017). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. Chemistry – A European Journal, 23(62), 15584-15588.
- Caporale, M., et al. (2021). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. ChemSusChem, 14(14), 2825-2894.
- Dias, L. C., & de Oliveira, L. G. (2003). 1,5-Anti Stereocontrol in the Boron-Mediated Aldol Reactions of β-Alkoxy Methyl Ketones: The Role of the Formyl Hydrogen Bond. Organic Letters, 5(14), 2631–2634.
- This compound. (n.d.). ChemSynthesis.
- Dias, L. C., et al. (2002). High 1,5-anti stereoinduction in boron-mediated aldol reactions of methyl ketones. Organic Letters, 4(24), 4325–4327.
- 1,5-Diphenylpentan-3-one. (n.d.). PubChem.
- Richardson, T. I., et al. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
- Gherbovet, O., et al. (2020). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone.
- Kula, K., et al. (2024). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)
- NATIONAL LIBRARY OF MEDICINE. (n.d.). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. NIH.
- Miller, S. J. (2014). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Accounts of chemical research, 47(8), 2626–2638.
- 1,5-Dihydroxy-1,5-diphenylpentan-3-one. (n.d.). PubChem.
- Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. (n.d.).
- Casey, T. C., et al. (2010). Stereoselective alpha,alpha '-Annelation Reactions of 1,3-Dioxan-5-ones. The Journal of Organic Chemistry, 75(21), 7135–7146.
- NATIONAL LIBRARY OF MEDICINE. (n.d.).
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Validation & Comparative
A Comparative Analysis of the Reactivity of 1,5-Diphenyl-3-pentanone and Dibenzylideneacetone for the Research Scientist
In the landscape of organic synthesis, the choice of a ketone building block can profoundly influence the trajectory and outcome of a reaction pathway. This guide provides an in-depth comparison of two structurally related yet electronically distinct ketones: 1,5-Diphenyl-3-pentanone and dibenzylideneacetone. We will explore their fundamental differences in reactivity, drawing upon mechanistic principles and providing actionable experimental protocols for their synthesis and key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of these valuable synthetic intermediates.
Structural and Electronic Distinctions: The Basis of Divergent Reactivity
At first glance, this compound and dibenzylideneacetone (also known as dibenzalacetone or dba) share a common 1,5-diphenylpentan-3-one carbon skeleton.[1][2] However, the critical distinction lies in the saturation of the carbon chains flanking the carbonyl group. This compound possesses a fully saturated backbone, rendering its ketone functionality relatively isolated.[1] In stark contrast, dibenzylideneacetone is a classic example of an α,β-unsaturated ketone, featuring two carbon-carbon double bonds in conjugation with the carbonyl group.[2][3] This extended π-system is the primary determinant of its unique and versatile reactivity.
The carbonyl group in this compound behaves as a simple ketone, with the electrophilic carbonyl carbon being the primary site for nucleophilic attack.[1] Conversely, the conjugated system in dibenzylideneacetone delocalizes the electron density, creating two electrophilic sites: the carbonyl carbon (position 3) and the β-carbons (positions 1 and 5). This electronic feature opens up the possibility of 1,2-addition (at the carbonyl) and 1,4-conjugate addition (Michael addition).[4][5]
Caption: Structural comparison and primary reactivity sites.
Comparative Reactivity in Key Transformations
The divergent reactivity of these two ketones is best illustrated by their behavior in common organic transformations.
Aldol Condensation: A Tale of Two Enolates
Dibenzylideneacetone is famously synthesized via a double aldol condensation, specifically a Claisen-Schmidt condensation, between acetone and two equivalents of benzaldehyde.[3][6][7] In this base-catalyzed reaction, the enolate of acetone acts as the nucleophile.[6] The initial β-hydroxy ketone intermediate readily dehydrates to form the conjugated system, which drives the reaction to completion.[6]
This compound, on the other hand, can also form an enolate by deprotonation of its α-carbons. This enolate can then participate in aldol reactions as a nucleophile. However, its synthesis is more commonly achieved through the reduction of dibenzylideneacetone rather than a direct condensation approach.[1]
Michael Addition: The Domain of Dibenzylideneacetone
The presence of the α,β-unsaturated system in dibenzylideneacetone makes it an excellent Michael acceptor.[4] Nucleophiles, particularly soft nucleophiles, will preferentially attack the β-carbon in a 1,4-conjugate addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[8] In contrast, this compound, lacking this conjugated system, is not a suitable substrate for Michael additions.
Caption: Michael Addition reactivity comparison.
Reduction Reactions: Selectivity as a Key Differentiator
The reduction of these ketones highlights another crucial difference. The carbonyl group of this compound can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride.
For dibenzylideneacetone, the reduction can be more complex and selective. The double bonds can be reduced independently of the carbonyl group, or both can be reduced simultaneously. Catalytic hydrogenation is a common method to selectively reduce the carbon-carbon double bonds of dibenzylideneacetone to yield this compound.[1][9] This chemoselectivity is a significant advantage in multistep synthesis.[10] Conversely, stronger reducing agents may reduce both the double bonds and the carbonyl group.
Experimental Protocols
To provide a practical context, detailed and validated protocols for the synthesis of both compounds are presented below.
Synthesis of Dibenzylideneacetone via Claisen-Schmidt Condensation
This procedure is a well-established method for the preparation of dibenzylideneacetone.[7][11]
Materials:
-
Benzaldehyde
-
Acetone
-
Ethanol (95%)
-
Sodium hydroxide (10% aqueous solution)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask, combine 2.1 mL of benzaldehyde and 0.73 mL of acetone.
-
In a separate flask, prepare a solution of 2.5 g of sodium hydroxide in 25 mL of water and 20 mL of ethanol.
-
Cool the sodium hydroxide solution in an ice bath.
-
Slowly add half of the benzaldehyde/acetone mixture to the cooled sodium hydroxide solution with constant stirring.
-
Continue stirring for 15 minutes.
-
Add the remaining benzaldehyde/acetone mixture and stir for an additional 30 minutes.
-
A yellow precipitate of dibenzylideneacetone will form.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from hot ethyl acetate for purification.[6]
Caption: Workflow for the synthesis of dibenzylideneacetone.
Synthesis of this compound via Catalytic Hydrogenation of Dibenzylideneacetone
This protocol outlines the selective reduction of the double bonds in dibenzylideneacetone.[1]
Materials:
-
Dibenzylideneacetone
-
Ethanol
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation)
Procedure:
-
Dissolve dibenzylideneacetone in ethanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound.
Caption: Workflow for the synthesis of this compound.
Data Summary
| Property | This compound | Dibenzylideneacetone |
| Molecular Formula | C₁₇H₁₈O[12] | C₁₇H₁₄O[3] |
| Molecular Weight | 238.33 g/mol [12] | 234.29 g/mol [2] |
| Appearance | - | Pale-yellow solid[3] |
| Key Functional Group | Saturated Ketone[1] | α,β-Unsaturated Ketone[3] |
| Primary Reactivity | Nucleophilic addition at the carbonyl[1] | Michael addition, Aldol condensation[3][4] |
| Synthesis | Reduction of dibenzylideneacetone[1] | Claisen-Schmidt condensation[6][7] |
Conclusion
The choice between this compound and dibenzylideneacetone is fundamentally a choice between a simple ketone and a versatile conjugated system. For applications requiring a straightforward ketone for nucleophilic additions at the carbonyl, this compound is a suitable candidate. However, for syntheses that can leverage the power of conjugate additions or require a rigid, planar structure, dibenzylideneacetone offers a wealth of synthetic possibilities. Understanding their distinct electronic properties and reactivity profiles is paramount for the rational design of synthetic routes in modern organic chemistry.
References
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- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
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- Scribd. (n.d.). Synthesis of Dibenzylideneacetone.
- Benchchem. (n.d.). This compound | 5396-91-8.
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- Kobe University. (n.d.).
- PubMed. (2019, June 21). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase.
- Revue Roumaine de Chimie. (n.d.). REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY.
- Chemistry Education. (n.d.). Synthesis of Dibenzalacetone.
- (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers.
- (n.d.). Michael Addition: Significance and symbolism.
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A Senior Application Scientist's Guide to the Biological Activity of 1,5-Diphenyl-3-pentanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the burgeoning field of 1,5-diphenyl-3-pentanone derivatives and their significant potential in medicinal chemistry. This guide is designed to provide you, my fellow researchers, with a comprehensive comparison of their biological activities, supported by experimental data and detailed protocols. As we navigate through this technical guide, we will dissect the causality behind experimental choices and ground our understanding in authoritative scientific literature.
The this compound scaffold, a symmetrical ketone with a five-carbon backbone flanked by two phenyl groups, serves as a versatile template for the synthesis of novel bioactive compounds.[1] Its structural simplicity belies the diverse range of pharmacological effects that can be achieved through strategic derivatization. This guide will focus on three key areas of biological activity where these derivatives have shown considerable promise: anticancer, anti-inflammatory, and antimicrobial.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents remains a paramount challenge in modern medicine. Derivatives of this compound have emerged as a promising class of cytotoxic agents, exhibiting selective toxicity towards cancer cells while sparing their non-malignant counterparts. This selectivity is a critical attribute for any potential chemotherapeutic agent, aiming to maximize efficacy while minimizing side effects.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic potential of these compounds is typically evaluated using in vitro cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth.
Below is a comparative summary of the cytotoxic activities of selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one | L1210 (Leukemia) | ~0.6 | [2] |
| HCT-116 (Colon) | Not specified | [3] | |
| MCF-7 (Breast) | 20.73 | [3] | |
| 3,5-Bis(benzylidene)-4-piperidones (general series) | Various human tumor cell lines | 0.1 - 10 | [4] |
| ABQ-3 (a quinone-based derivative) | HCT-116 (Colon) | 5.22 ± 2.41 | [5] |
| MCF-7 (Breast) | 7.46 ± 2.76 | [5] | |
| K562 (Leukemia) | 0.82 ± 0.07 | [5] | |
| Jurkat (Leukemia) | 1.51 ± 0.29 | [5] | |
| MT-2 (Leukemia) | 5.41 ± 0.95 | [5] | |
| Tripentone Analog | HCT-116 (Colon) | 4.25 | [3] |
| MCF-7 (Breast) | 20.73 | [3] |
Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Anticancer Action: Inducing Apoptosis
A significant body of evidence suggests that many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells in a controlled manner, preventing the inflammatory response associated with necrosis. The apoptotic cascade is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic process.
Experimental Workflow: Anticancer Activity Assessment
Caption: Workflow for assessing the anticancer activity of this compound derivatives.
Signaling Pathway: Caspase Activation in Apoptosis
The induction of apoptosis by these derivatives often involves the activation of key signaling pathways. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways leading to caspase activation.
Caption: Simplified diagram of the caspase activation pathways in apoptosis.[6][7]
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The ability of this compound derivatives to modulate the inflammatory response presents a significant therapeutic opportunity.
Comparative Anti-inflammatory Efficacy
The anti-inflammatory properties of these compounds are often assessed in vivo using the carrageenan-induced paw edema model in rodents. Carrageenan, a polysaccharide, induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.
| Compound/Derivative | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Flurbiprofen-based oxadiazole derivative | Mice | Not specified | Up to ~70% | [8] |
| N-phenylcarbamothioylbenzamides | Mice | 0.028 mmol | Varies (some > Indomethacin) | [9] |
| JFE (Justicia flava extract) | Not specified | 300 mg/kg | 54.04 ± 2.52 | [10] |
| Imidazole derivatives | Rat | Not specified | Good activity | [11] |
Note: The data presented is for illustrative purposes and highlights the potential of related chemical scaffolds. Specific data for a range of this compound derivatives needs to be generated through further research.
Mechanism of Anti-inflammatory Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of many natural and synthetic compounds, including curcumin analogs which share structural similarities with this compound derivatives, are often attributed to their ability to inhibit pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12] These pathways regulate the expression of numerous inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).
Experimental Workflow: Anti-inflammatory Activity Assessment
Caption: Simplified diagram of the NF-κB signaling pathway in inflammation. [13][14][15] MAPK Signaling Pathway
Caption: Simplified diagram of the MAPK signaling pathway in inflammation. [16][17][18]
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol describes a standard in vivo method for evaluating the anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
This compound derivatives (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control, and test groups receiving different doses of the derivatives.
-
-
Baseline Paw Volume Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Compound Administration:
-
Administer the vehicle, positive control, or test compounds orally via gavage.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
-
Paw Volume Measurement:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100
-
-
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria poses a severe threat to global health. The discovery of new antimicrobial agents is, therefore, a critical area of research. This compound derivatives, particularly those with a chalcone-like structure, have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,5-Bis(2-hydroxyphenyl)pent-1,4-diene-3-one | K. pneumoniae (resistant) | 125 | [19] |
| E. coli (resistant) | 500 | [19] | |
| S. aureus | 250 | [19] | |
| Chalcone derivatives (general) | S. aureus, E. coli, P. aeruginosa | Varies | [20] |
| Naphthoquinone derivatives | S. mutans | 1.56 | [21] |
| A. naeslundii | 3.125 | [21] | |
| Diaporthe sp. derivative | P. syringae, X. axonopodis | 1250-2500 | [22] |
Note: The antimicrobial activity is highly dependent on the specific derivative and the microbial strain being tested.
Mechanism of Antimicrobial Action
The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, for structurally related chalcones, several mechanisms have been proposed, including:
-
Disruption of the cell membrane: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of key enzymes: These compounds may inhibit essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall formation.
-
Inhibition of efflux pumps: Some derivatives may inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the cell, thereby restoring the efficacy of existing antibiotics.
Experimental Workflow: Antimicrobial Activity Assessment
Caption: Workflow for assessing the antimicrobial activity of this compound derivatives.
Detailed Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial susceptibility of a microorganism to a test compound.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm in diameter)
-
This compound derivatives (at a known concentration)
-
Positive control (standard antibiotic disk)
-
Negative control (disk with solvent only)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.
-
-
Disk Application:
-
Aseptically apply the sterile filter paper disks impregnated with a known amount of the test compound, the positive control, and the negative control onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the test compound.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of this chemical structure allows for a wide range of modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the phenyl rings and modifications to the pentanone backbone influence biological activity.
-
Elucidation of Detailed Mechanisms of Action: While we have outlined the probable signaling pathways, further studies are needed to identify the specific molecular targets of these derivatives.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified in vitro should be advanced to more comprehensive in vivo studies to evaluate their therapeutic efficacy and safety profiles in animal models of disease.
-
Development of Drug Delivery Systems: Formulations that enhance the solubility, bioavailability, and targeted delivery of these compounds could significantly improve their therapeutic potential.
As we continue to unravel the therapeutic potential of this compound derivatives, a collaborative and multidisciplinary approach, integrating synthetic chemistry, pharmacology, and molecular biology, will be essential for translating these promising laboratory findings into clinically effective treatments.
References
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Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... - ResearchGate. Available from: [Link]
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MAPK signalling pathways. Schematic diagram of the major putative... - ResearchGate. Available from: [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. Available from: [Link]
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The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Available from: [Link]
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MAP Kinase Pathways - PMC - NIH. Available from: [Link]
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inhibition (%I) of inflammation by carrageenan induced rat paw edema. - ResearchGate. Available from: [Link]
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Showing the percent inhibition of edema induced by the carrageenan by test compounds. - ResearchGate. Available from: [Link]
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Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC - PubMed Central. Available from: [Link]
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Percentage inhibition of oedema in the carrageenan-induced paw oedema assay. - ResearchGate. Available from: [Link]
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Percent inhibition of carrageenan paw edema for... - ResearchGate. Available from: [Link]
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1,5-Bis (2-Hydroxyphenyl)Pent-1,4-Diene-3-One: A Lead Compound for the Development of Broad-spectrum Antibacterial Agents. Available from: [Link]
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Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - MDPI. Available from: [Link]
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1,4-Pentadien-3-one, 1,5-bis(2-hydroxyphenyl)-, (1E,4E)- - ChemBK. Available from: [Link]
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(PDF) New Tripentone Analogs with Antiproliferative Activity - ResearchGate. Available from: [Link]
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Antibacterial Compounds Isolated from Endophytic Fungi Reported from 2021 to 2024 - NIH. Available from: [Link]
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A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 1,5-Diphenyl-3-pentanone and its Unsaturated Analogues
For researchers and professionals in drug development and organic synthesis, a precise understanding of molecular architecture is paramount. Spectroscopic analysis provides a powerful, non-destructive window into the electronic and vibrational states of a molecule, revealing subtle yet critical structural details. This guide offers an in-depth spectroscopic comparison of 1,5-diphenyl-3-pentanone, a saturated ketone, with its prominent unsaturated analogues: chalcone (1,3-diphenyl-2-propen-1-one) and dibenzylideneacetone (1,5-diphenyl-1,4-pentadien-3-one). By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate how the degree of unsaturation and conjugation profoundly influences their spectral fingerprints. This comparative approach not only aids in the confident identification of these compounds but also provides a foundational understanding of structure-property relationships applicable to a broader range of aromatic ketones.
The Structural Landscape: From Saturation to Extended Conjugation
The core difference between this compound and its analogues lies in the presence of α,β-unsaturation relative to the carbonyl group. This compound features a flexible, saturated five-carbon chain, allowing for free rotation around its single bonds. In contrast, chalcone introduces a rigidifying carbon-carbon double bond in conjugation with the carbonyl group and one of the phenyl rings. Dibenzylideneacetone extends this conjugation further, with two conjugated double bonds flanking the central carbonyl. This progressive increase in conjugation is the primary determinant of the observed spectroscopic differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, making it an excellent probe for the effects of conjugation.
¹H NMR Spectroscopy: The Voice of the Protons
In this compound, the proton NMR spectrum is characterized by signals in the aliphatic and aromatic regions. The methylene protons adjacent to the carbonyl (α-protons) and those adjacent to the phenyl groups (β-protons) typically appear as multiplets in the upfield region (δ 2.6-3.0 ppm). The ten aromatic protons resonate as a complex multiplet further downfield (δ 7.0-7.3 ppm).
The introduction of a double bond in chalcone dramatically alters the ¹H NMR spectrum. The most telling feature is the appearance of two doublets in the vinylic region (δ 6.5-8.0 ppm), corresponding to the α- and β-protons of the enone moiety. The large coupling constant (J ≈ 15-16 Hz) between these protons is characteristic of a trans configuration. The aromatic protons are also shifted downfield due to the extended conjugation.
Dibenzylideneacetone, with its symmetrical structure, exhibits a simplified yet informative ¹H NMR spectrum. The vinylic protons appear as two doublets, again with a large coupling constant indicative of a trans,trans geometry.[1] The aromatic protons resonate in the downfield region, often as a complex multiplet.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide complementary information about the carbon framework. In this compound, the carbonyl carbon is a key diagnostic peak, typically resonating around δ 205-220 ppm. The aliphatic methylene carbons appear in the upfield region (δ 30-50 ppm), while the aromatic carbons are found between δ 125-150 ppm.[3]
For chalcone and dibenzylideneacetone, the carbonyl carbon is shifted slightly upfield due to conjugation, typically appearing in the range of δ 186-197 ppm.[4] The vinylic carbons give rise to characteristic signals in the δ 116-146 ppm range. The aromatic carbon signals are also spread over a wider range compared to the saturated analogue, reflecting the more diverse electronic environments created by the extended π-system.[4][5]
Comparative NMR Data:
| Compound | Key ¹H NMR Features (CDCl₃) | Key ¹³C NMR Features (CDCl₃) |
| This compound | δ 2.6-3.0 (m, 8H, CH₂), δ 7.0-7.3 (m, 10H, Ar-H) | δ ~210 (C=O), δ 30-50 (CH₂), δ 125-150 (Ar-C) |
| Chalcone | δ 7.4-7.8 (d, 1H, α-H), δ 7.8-8.2 (d, 1H, β-H), J ≈ 15-16 Hz, δ 7.3-8.1 (m, 10H, Ar-H) | δ ~190 (C=O), δ 121-145 (vinylic C), δ 128-138 (Ar-C) |
| Dibenzylideneacetone | δ 7.08 (d, 2H, α-H), δ 7.71 (d, 2H, β-H), J ≈ 16 Hz, δ 7.2-7.6 (m, 10H, Ar-H)[1][2] | δ ~189 (C=O), δ 125.4 (α-C), δ 143.5 (β-C), δ 128-135 (Ar-C)[5] |
Vibrational Spectroscopy: The Dance of Molecular Bonds
Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The position of the carbonyl (C=O) stretching frequency is particularly sensitive to its electronic environment and is a key diagnostic tool for comparing these compounds.
For a saturated aliphatic ketone like this compound, the C=O stretch appears around 1715 cm⁻¹.[6] This is a typical value for a ketone where the carbonyl group is not in conjugation with a π-system.
The introduction of conjugation in chalcone and dibenzylideneacetone leads to a significant lowering of the C=O stretching frequency. This is because electron delocalization through the π-system reduces the double bond character of the carbonyl group, weakening the bond and thus lowering the energy required to excite its stretching vibration.[4][7] For α,β-unsaturated ketones, this band typically appears in the range of 1650-1685 cm⁻¹.[6][8] In dibenzylideneacetone, the extended conjugation results in a C=O stretch at an even lower wavenumber, often around 1650-1660 cm⁻¹.[9]
Comparative IR Data:
| Compound | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~1715[6] | >3000 (Ar C-H), <3000 (Aliphatic C-H), 1450-1600 (Ar C=C)[3] |
| Chalcone | ~1660-1685[8] | >3000 (Ar C-H), ~1600 (C=C stretch), 1450-1580 (Ar C=C) |
| Dibenzylideneacetone | ~1650-1660[9] | >3000 (Ar C-H), ~1580-1620 (C=C stretch), 1450-1570 (Ar C=C) |
Electronic Spectroscopy: Probing the π-Electron System
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the π → π* and n → π* transitions. The extent of conjugation has a profound effect on the wavelength of maximum absorbance (λmax).
This compound exhibits absorption bands in the UV region corresponding to the π → π* transitions of the isolated phenyl groups. The n → π* transition of the carbonyl group is also present but is typically weak.
In contrast, the extended conjugated systems of chalcone and dibenzylideneacetone result in a significant bathochromic (red) shift of the π → π* transition to longer wavelengths.[10][11][12] This is because conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11] As a result, these compounds are often colored, with dibenzylideneacetone appearing as a yellow solid.[13] Chalcones typically show a strong absorption band between 345 and 435 nm.[4] Dibenzylideneacetone exhibits a λmax around 330 nm.[14]
Comparative UV-Vis Data:
| Compound | Typical λmax (π → π*) | Appearance |
| This compound | ~254 nm | Colorless |
| Chalcone | 345-435 nm[4] | Pale yellow to yellow |
| Dibenzylideneacetone | ~330 nm[14] | Yellow[13] |
Mass Spectrometry: Fragmentation and Molecular Weight Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum of this compound will be observed at m/z 238. Key fragmentation pathways include α-cleavage, which is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of stable acylium ions.[3] Common fragments observed are at m/z 105 (benzoyl cation) and 133 (phenylethyl cation).[3]
For chalcone (molecular weight ~208, unsubstituted) and dibenzylideneacetone (molecular weight ~234), the molecular ion peaks are typically prominent. The fragmentation patterns are influenced by the conjugated system, often involving cleavages that retain the stable aromatic and vinylic portions of the molecule.
Comparative Mass Spectrometry Data:
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | 238.32[15] | 105, 133[3] |
| Chalcone (unsubstituted) | 208.26 | 77 (phenyl), 105 (benzoyl), 131 |
| Dibenzylideneacetone | 234.29[16] | 77 (phenyl), 103, 131, 205 (M-CHO) |
Experimental Protocols: Ensuring Data Integrity
The reliability of spectroscopic data hinges on meticulous experimental technique. Below are standardized protocols for acquiring the data discussed in this guide.
NMR Sample Preparation
A good quality NMR spectrum requires a sample that is free of particulate matter and paramagnetic impurities.
Caption: Workflow for NMR sample preparation and data acquisition.
For detailed guidelines on NMR sample preparation, refer to established protocols.[15][17][18][19][20]
IR Spectroscopy of Solid Samples (Thin Film Method)
The thin solid film method is a straightforward approach for obtaining high-quality IR spectra of solid compounds.
Caption: Protocol for acquiring an IR spectrum of a solid sample using the thin film method.
Further details on various sampling techniques for IR spectroscopy of solids are available in the literature.[3][8][14][21][22]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is ideal for the analysis of volatile and thermally stable compounds.
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A Comparative Guide to Computational Methods for the Conformational Analysis of 1,5-Diphenyl-3-pentanone
This guide provides a comparative analysis of computational methodologies for elucidating the conformational landscape of 1,5-Diphenyl-3-pentanone. As a flexible acyclic ketone flanked by two phenyl groups, understanding its three-dimensional structure is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological or material science contexts. We will explore a multi-tiered approach, beginning with broad conformational searching using Molecular Mechanics and proceeding to high-accuracy refinement with Density Functional Theory, while grounding our findings in the context of experimental validation.
The Challenge: Conformational Flexibility of an Acyclic Ketone
This compound possesses multiple rotatable single bonds, leading to a complex potential energy surface with numerous local and global energy minima, each corresponding to a distinct conformer. The primary degrees of freedom are the rotations around the C-C bonds of the pentanone backbone and the C-C bonds connecting the phenyl groups to the alkyl chain. The orientation of the two phenyl rings relative to each other and to the central carbonyl group dictates the molecule's overall shape, polarity, and steric profile. A thorough conformational analysis, therefore, requires a computational strategy that can efficiently explore this vast conformational space and accurately rank the relative stability of the identified conformers.
Methodological Comparison: A Two-Stage Approach
A robust and computationally efficient strategy for conformational analysis involves a two-stage process: a broad search with a computationally inexpensive method, followed by refinement of the most promising candidates with a more accurate, resource-intensive method.
Stage 1: Exploring the Conformational Landscape with Molecular Mechanics (MM)
Molecular Mechanics (MM) methods offer a rapid way to explore the vast conformational space of flexible molecules.[1] These methods use classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.
Causality of Choice: For a molecule like this compound, which is composed of common organic functional groups, well-parameterized force fields are readily available. We select two widely used force fields for comparison:
-
MMFF94s (Merck Molecular Force Field 94 static): This force field is particularly well-suited for drug-like organic molecules and has specific parameterizations for ketones and aromatic hydrocarbons.
-
GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields used for proteins and nucleic acids, GAFF is an excellent choice for general organic molecules and is frequently used in drug discovery.
The initial exploration is not just about finding a single low-energy structure, but about generating a diverse population of low-energy conformers. This is best achieved using an efficient search algorithm, such as a Low-Mode Search (LMOD) , which explores the potential energy surface by following low-frequency vibrational modes.[2]
Stage 2: Refining Energies and Geometries with Density Functional Theory (DFT)
While MM methods are excellent for searching, their accuracy in ranking the relative energies of conformers can be limited. Density Functional Theory (DFT), a quantum mechanical method, provides a much more accurate description of electron distribution and, consequently, more reliable energies and geometries.[3]
Causality of Choice: The choice of DFT functional and basis set is critical for achieving a balance between accuracy and computational cost.
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules, providing a good balance of accuracy and computational efficiency for geometries and energies.[4][5]
-
Dispersion Correction - B3LYP-D3: The presence of two phenyl rings in this compound means that non-covalent dispersion interactions (van der Waals forces) can play a significant role in stabilizing certain conformers, particularly those where the rings are in proximity. Standard B3LYP does not adequately account for these forces. Therefore, we will also employ the B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3) to capture these effects accurately.[6]
-
Basis Set - 6-31G(d,p): This Pople-style basis set is a good starting point for molecules of this size. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the geometry and electronic properties of molecules with heteroatoms and pi systems.
The workflow involves taking the unique, low-energy conformers identified by the MM search (e.g., all conformers within a 10 kcal/mol window of the global minimum) and using them as starting points for geometry optimization and energy calculation at the DFT level.
Comparative Data Analysis (Hypothetical Results)
The following table summarizes the expected outcomes from each computational method. The key metrics for comparison are the relative energies of the conformers and the values of the critical dihedral angles that define their shapes.
| Method | Relative Energy (kcal/mol) | Dihedral Angle τ1 (C1-C2-C3-C4) | Dihedral Angle τ2 (C2-C3-C4-C5) | Computational Cost | Key Insights |
| MMFF94s | 0.00 (Global Min.) | ~175° | ~178° | Low | Provides a good initial set of extended and folded conformers. |
| 1.25 | ~65° | ~170° | May overestimate the stability of some compact structures. | ||
| GAFF | 0.00 (Global Min.) | ~178° | ~176° | Low | Similar to MMFF94s, useful for generating diverse starting geometries. |
| 1.50 | ~70° | ~172° | |||
| B3LYP/6-31G(d,p) | 0.00 (Global Min.) | 179.5° | 178.9° | Medium | Refines geometries and provides more reliable energy ranking. |
| 2.10 | 68.2° | 175.4° | May still misrepresent conformers stabilized by dispersion. | ||
| B3LYP-D3/6-31G(d,p) | 0.00 (Global Min.) | -72.1° | 71.8° | Medium | Most Accurate. Likely to identify a folded conformer stabilized by π-π interactions as the global minimum. |
| 0.85 | 179.8° | 179.5° | The extended conformer is predicted to be slightly higher in energy. |
Note: The values presented are hypothetical and for illustrative purposes.
Experimental Protocols and Validation
Computational models must be validated against experimental data to ensure their relevance to the real-world behavior of the molecule.
Protocol: A Step-by-Step Computational Workflow
-
Initial Structure Generation: Build the 3D structure of this compound in a molecular modeling program (e.g., Avogadro, GaussView).
-
MM Conformational Search:
-
Select a force field (e.g., MMFF94s).
-
Perform a systematic or stochastic conformational search (e.g., Low-Mode Search) to generate a large number of conformers.
-
Minimize the energy of all generated conformers.
-
Cluster the resulting structures by RMSD and select the unique conformers within a specified energy window (e.g., 10-20 kcal/mol) of the global minimum.
-
-
DFT Refinement:
-
For each unique conformer from the MM search, perform a full geometry optimization and frequency calculation using DFT (e.g., B3LYP-D3/6-31G(d,p)).
-
The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Analysis:
-
Compare the relative energies (including zero-point vibrational energy corrections) of the stable conformers.
-
Analyze the key geometric parameters (bond lengths, angles, dihedral angles) of the lowest energy conformers.
-
Compare the computed data with available experimental results.
-
Experimental Benchmarking
-
NMR Spectroscopy: To understand the conformation in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the tool of choice.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can detect through-space interactions between protons that are close to each other (< 5 Å).[8][9] By comparing the experimentally observed NOE correlations with the inter-proton distances in the computed conformers, one can determine the predominant conformation(s) in solution.
-
Coupling Constants: The magnitude of scalar (J) couplings between protons on adjacent carbons is related to the dihedral angle between them via the Karplus equation, providing further geometric constraints.[10]
-
Visualization of Workflow and Concepts
The following diagrams illustrate the computational workflow and the concept of a molecular potential energy surface.
Caption: Computational workflow for conformational analysis.
Caption: Simplified Potential Energy Surface diagram.
Conclusion and Recommendations
For a comprehensive and reliable conformational analysis of this compound, a single computational method is insufficient. This guide demonstrates that a multi-stage approach provides the best balance of efficiency and accuracy.
-
Molecular Mechanics (MMFF94s, GAFF) is an indispensable tool for the initial, broad exploration of the vast conformational space. It is fast and effective at generating a diverse set of plausible structures.
-
Density Functional Theory (DFT) is essential for the accurate refinement of geometries and, most importantly, for obtaining reliable relative energies to rank the stability of different conformers.
-
For systems containing aromatic rings like this compound, the inclusion of a dispersion correction (e.g., -D3) is not optional; it is critical for correctly describing the non-covalent interactions that can dictate the preferred conformation.
Ultimately, the synergy between high-quality computational predictions and rigorous experimental validation provides the highest level of confidence in any conformational study. This integrated approach is recommended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of flexible molecules.
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Peng, C., et al. (2011). Polarizable Empirical Force Field for Aromatic Compounds Based on the Classical Drude Oscillator. Journal of Chemical Theory and Computation. Available at: [Link]
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Ren, P., et al. (2017). Polarizable Multipole-Based Force Field for Aromatic Molecules and Nucleobases. Journal of Chemical Theory and Computation. Available at: [Link]
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Avogadro Chemistry. (2022). Molecular Mechanics & Force Fields. Avogadro Website. Available at: [Link]
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Sun, H. (1995). Force field for computation of conformational energies, structures, and vibrational frequencies of aromatic polyesters. Journal of Computational Chemistry. Available at: [Link]
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Valerdi, C., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules. Available at: [Link]
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Allinger, N. L., et al. (1990). Molecular mechanics. The MM3 force field for hydrocarbons. 3. The van der Waals' potentials and crystal data for aliphatic and aromatic hydrocarbons. Journal of the American Chemical Society. Available at: [Link]
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Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society. Available at: [Link]
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FGCU. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Florida Gulf Coast University Scholar Commons. Available at: [Link]
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Casarini, D., et al. (1992). Conformational Studies by Dynamic NMR. Part 56.1 Enantiotopomerization and Conformational Analysis of Hindered Aryl Alkyl Ketones Investigated by Dynamic and Solid State NMR. IRIS Unibas. Available at: [Link]
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Lewis, A., et al. (2009). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]
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Evangelisti, L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Molecules. Available at: [Link]
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Houk, K. N., et al. (1993). Conformational preferences of the O-C-C-C unit in acyclic and cyclic systems. The exo-deoxoanomeric effect and related phenomena. Journal of the American Chemical Society. Available at: [Link]
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Pinto, B. M., et al. (1987). Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part VI. Some 1-thioderivatives of 2-propanol and its acetates. Carbohydrate Research. Available at: [Link]
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Rosen, A. S., et al. (2024). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. ACS Omega. Available at: [Link]
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Stephens, P. J., et al. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra Using Density Functional Theory. The Journal of Physical Chemistry. Available at: [Link]
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University of Bath. (n.d.). Lecture 1 Conformational Analysis in Acyclic Systems. University of Bath. Available at: [Link]
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Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. Available at: [Link]
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Li, Y., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences. Available at: [Link]
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Gable, R. W., & Rizzacasa, M. A. (2024). (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Molbank. Available at: [Link]
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Bodnar, B. S., & Miller, M. J. (2022). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. The Journal of Organic Chemistry. Available at: [Link]
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Wang, D. Q., et al. (2007). 3-[4-(Dimethylamino)phenyl]-1,5-diphenylpentane-1,5-dione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Valerdi, C., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. ResearchGate. Available at: [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 1,5-Diphenyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of 1,5-Diphenyl-3-pentanone. As a key intermediate and potential impurity in various chemical syntheses, its precise measurement is critical for ensuring product quality, process control, and regulatory compliance. This document is designed to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs.
The validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and adherence to global regulatory standards.[1][2][3][4][5][6][7][8][9][10][11]
Introduction to this compound and the Imperative of Method Validation
This compound, also known as dibenzylacetone, is a symmetrical ketone with a molecular formula of C₁₇H₁₈O and a molecular weight of approximately 238.32 g/mol .[12][13] Its chemical structure, featuring a central ketone flanked by two phenylethyl groups, dictates its analytical behavior and the selection of appropriate quantification methods.
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[14][15] It is a cornerstone of good manufacturing practices (GMP) and a regulatory necessity to ensure that the data generated are reliable, reproducible, and accurate.[1][4] The key validation parameters, as defined by the ICH, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][3][15][16]
Comparison of Primary Analytical Methods
The two most suitable and widely accepted analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation of the analyte from other components in a liquid mobile phase, followed by detection using UV absorbance. | Separation of volatile compounds in a gaseous mobile phase, followed by detection and identification based on their mass-to-charge ratio. |
| Specificity | Good. Can be enhanced by selecting a specific wavelength of maximum absorbance for this compound. Potential for interference from co-eluting compounds with similar UV spectra.[16] | Excellent. The mass spectrometer provides a unique fragmentation pattern for this compound, ensuring high specificity even in complex matrices.[12] |
| Sensitivity | Moderate (typically in the µg/mL to ng/mL range).[17] | High (typically in the ng/mL to pg/mL range). |
| Linearity & Range | Excellent linearity over a wide concentration range is achievable. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[3][15] | Good linearity, though the range might be narrower than HPLC for some applications. |
| Accuracy | High accuracy, typically demonstrated by recovery studies of spiked samples.[16] | High accuracy, with the added benefit of confirmation through mass spectral data. |
| Precision | Excellent precision (repeatability and intermediate precision), with relative standard deviations (RSD) typically below 2%.[4] | Excellent precision, with low RSD values for repeated measurements. |
| Robustness | Can be assessed by intentionally varying method parameters such as mobile phase composition, pH, and column temperature. | Can be evaluated by varying parameters like injection temperature, carrier gas flow rate, and temperature programming. |
| Typical Application | Routine quality control of raw materials, in-process samples, and final products. Stability studies. | Identification and quantification of trace impurities. Analysis of complex matrices. Definitive identification of the analyte. |
Experimental Protocols
Protocol 1: Validated HPLC-UV Method for Quantification of this compound
This protocol outlines a general procedure for the development and validation of a reversed-phase HPLC method.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for this non-polar compound.[18]
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography. The exact ratio should be optimized to achieve good resolution and a reasonable retention time for this compound. An isocratic elution is often sufficient.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV scan. Aromatic ketones typically have strong absorbance in the UV region.
-
Injection Volume: Typically 10-20 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[14]
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute it to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Method Validation Workflow:
The following diagram illustrates the logical flow of the validation process.
Figure 1: Logical workflow for analytical method validation.
4. Detailed Validation Procedures:
-
Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), and a sample spiked with this compound. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the analyte.[16]
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (typically > 0.999).[15]
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples at the lower and upper ends of the concentration range.[3][15]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound (e.g., at three concentration levels: low, medium, and high). The recovery should typically be within 98-102%.[16]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be low (typically ≤ 2%).
-
Intermediate Precision (Inter-day and inter-analyst precision): Repeat the analysis on different days and with different analysts to assess the variability. The RSD should meet predefined acceptance criteria.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[14][19]
-
Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature) and assess the impact on the results. This demonstrates the reliability of the method during routine use.
Protocol 2: GC-MS Method for Identification and Quantification of this compound
This protocol provides a general approach for a GC-MS method.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane column, is generally suitable for the separation of ketones.[20][21]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Port Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is usually employed to ensure good separation and peak shape. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
2. Preparation of Standard and Sample Solutions:
-
Similar to the HPLC method, prepare a stock solution of the reference standard and a series of calibration standards in a suitable volatile solvent (e.g., acetone, dichloromethane).
-
Prepare the sample by dissolving it in the same solvent and diluting it to fall within the calibration range.
3. Validation of the GC-MS Method:
The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) are the same as for the HPLC method and should be assessed according to the principles outlined in the ICH guidelines. The high specificity of MS detection simplifies the demonstration of this parameter. Known fragmentation ions of this compound, such as m/z 91 (tropylium ion) and 105 (benzoyl cation), can be used for confirmation and quantification in SIM mode.[13]
Interdependence of Validation Parameters
It is crucial to understand that the validation parameters are interconnected. For instance, the demonstration of linearity is a prerequisite for assessing accuracy over a range of concentrations.
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A Comparative Guide to Catalytic Systems for the Synthesis of 1,5-Diphenyl-3-pentanone
Introduction: The Significance of 1,5-Diphenyl-3-pentanone
This compound (DPP), a symmetrical ketone featuring a five-carbon backbone flanked by two phenyl groups, serves as a pivotal intermediate in organic synthesis.[1] Its central ketone functional group is a locus of reactivity, enabling a multitude of chemical transformations.[1] This versatility makes DPP a valuable precursor for synthesizing more complex molecules, including arylalkylamines and spirobiindanes, which have applications in materials science and as chiral ligands in asymmetric catalysis.[1]
The efficient and selective synthesis of DPP is therefore a topic of considerable interest for researchers in synthetic chemistry and drug development. A variety of catalytic systems have been developed to achieve this transformation, primarily falling into two strategic categories: a two-step condensation-hydrogenation sequence or a direct C-C coupling approach via Michael addition. This guide provides a comparative analysis of the leading catalytic methods, offering experimental data, mechanistic insights, and detailed protocols to inform catalyst selection for specific research and development needs.
Workflow of the Comparative Study
The selection of a catalyst is contingent on numerous factors including desired yield, selectivity, cost, and environmental impact. This guide systematically evaluates different catalysts within the context of the most prevalent synthetic routes to this compound.
Caption: The two-step Condensation-Hydrogenation pathway.
Palladium on Carbon (Pd/C)
Palladium-based catalysts are renowned for their high activity in hydrogenation reactions. [1]For the reduction of DBA, 10% Palladium on carbon (Pd/C) is a frequently employed heterogeneous catalyst. [1] Mechanism: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The C=C double bonds of DBA coordinate to the palladium surface and undergo stepwise addition of hydrogen atoms, leading to the saturated product. The key challenge and advantage of Pd/C is its chemoselectivity, allowing for the reduction of the olefinic bonds while preserving the ketone functional group. [1] Experimental Protocol:
-
A mixture of 1,5-diphenylpenta-1,4-dien-3-one (1 equivalent) and 10% Palladium on carbon catalyst (typically 5-10 wt%) is suspended in a suitable solvent (e.g., methyl cellosolve, ethanol, or ethyl acetate).
-
The reaction vessel is placed in a hydrogenation apparatus.
-
The atmosphere is purged and replaced with hydrogen gas.
-
The mixture is shaken or stirred vigorously under a hydrogen atmosphere (e.g., 4 atm) for a specified time (e.g., 2 hours) at room temperature. [1]5. Reaction completion is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the heterogeneous Pd/C catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Raney Nickel (Raney Ni)
Raney Nickel is another highly effective and more cost-effective heterogeneous catalyst for the hydrogenation of DBA. It is known for its high activity, often allowing reactions to proceed under milder conditions than palladium.
Mechanism: Similar to Pd/C, the mechanism involves the adsorption and dissociation of hydrogen on the porous nickel surface. The high surface area of Raney Ni provides numerous active sites for the hydrogenation of the substrate's double bonds.
Experimental Protocol:
-
To a solution of 1,5-diphenylpenta-1,4-dien-3-one (1 equivalent) in a solvent such as ethanol, a slurry of activated Raney Nickel (typically 10-20 wt%) is carefully added.
-
The reaction is conducted under a hydrogen atmosphere, which can often be maintained at atmospheric pressure using a hydrogen-filled balloon.
-
The mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis. High yields (often exceeding 90%) are typically achieved. [1]4. After the reaction is complete, the catalyst is carefully separated by filtration. Caution: Raney Nickel is pyrophoric and must be handled with care, ensuring it does not dry out in the presence of air.
-
The solvent is evaporated from the filtrate to afford this compound.
Comparative Performance Data
| Catalyst | Typical Loading | H₂ Pressure | Temperature | Solvent | Time | Yield (%) | Selectivity | Key Advantages |
| 10% Pd/C | 5-10 wt% | 1-4 atm | Room Temp. | Methyl Cellosolve, EtOH | 2-4 h | ~59% [1] | High | High activity, excellent chemoselectivity |
| Raney Ni | 10-20 wt% | Atmospheric | Room Temp. | Ethanol | 2-6 h | >90% [1] | High | Cost-effective, high yield, mild conditions |
Route B: The Michael Addition Pathway
An alternative strategy for constructing the 1,5-dicarbonyl skeleton involves a Michael addition reaction. This approach forms the C-C bonds directly to create the pentanone backbone. One common variation is the asymmetric direct Michael addition of acetophenone to an α,β-unsaturated aldehyde or ketone, catalyzed by an organocatalyst. [2]
Organocatalysis with Prolinol Derivatives
The use of chiral organocatalysts, such as diphenylprolinol methyl ether, has emerged as a powerful tool for enantioselective C-C bond formation. [2]These catalysts operate via enamine or iminium ion intermediates, avoiding the use of metals.
Mechanism:
-
The secondary amine of the prolinol catalyst reacts with a donor ketone (e.g., acetophenone) to form a nucleophilic enamine intermediate.
-
This enamine then undergoes a conjugate addition (Michael addition) to an α,β-unsaturated acceptor (e.g., cinnamaldehyde).
-
Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the 1,5-dicarbonyl product, in this case, a δ-keto aldehyde. A subsequent reduction step would be required to obtain this compound. The key advantage here is the potential for high enantioselectivity. [2]
Caption: Organocatalyzed Michael Addition Mechanism.
Experimental Protocol (General):
-
To a solution of the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1 equivalent) in a suitable solvent (e.g., methanol), the ketone (e.g., acetophenone, 1.5-2 equivalents) is added.
-
The organocatalyst (e.g., Jørgensen-Hayashi catalyst or diphenylprolinol methyl ether, typically 5-20 mol%) is added to the mixture. [2]3. The reaction is stirred at room temperature for 24-72 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using column chromatography.
-
This yields a δ-keto aldehyde, which would require further selective reduction of the aldehyde and dehydration/reduction steps to arrive at this compound.
Comparative Analysis of Synthetic Routes:
-
Condensation-Hydrogenation: This is a highly reliable and often high-yielding route for producing achiral this compound. The choice between Pd/C and Raney Ni often comes down to a balance of cost, desired reaction conditions, and safety considerations. Raney Ni often provides higher yields under milder pressure conditions but requires careful handling. [1]* Michael Addition: This route is synthetically more elegant for constructing the carbon backbone and offers the significant advantage of introducing chirality when using asymmetric organocatalysts. However, it often involves more steps to reach the final target of this compound from simple precursors and may require more rigorous optimization to achieve high yields. [2][3]
Conclusion and Recommendations
For the straightforward, large-scale synthesis of This compound , the two-step condensation-hydrogenation pathway remains the most practical and efficient method.
-
Raney Nickel is recommended for its high yields (>90%), cost-effectiveness, and ability to function under atmospheric hydrogen pressure, making it suitable for standard laboratory setups. [1]* Palladium on Carbon is an excellent alternative, offering high chemoselectivity and activity, though it may require slightly elevated pressures to achieve comparable reaction times. [1] For researchers interested in producing chiral analogs or derivatives of 1,5-dicarbonyl compounds, the organocatalytic Michael addition route is the superior choice. Catalysts like diphenylprolinol ethers provide a metal-free pathway to enantiomerically enriched products, which are invaluable in drug discovery and asymmetric synthesis. [2] The ultimate choice of catalyst and synthetic route will depend on the specific goals of the researcher, balancing the need for yield, scalability, cost, and stereochemical control.
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1,5-Diphenyl-3-pentadienone CAS: 538-58-9: A Versatile Chemical Intermediate for Catalysis and Research . LookChem. Available at: [Link]
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For researchers and drug development professionals navigating the landscape of potential anti-cancer therapeutics, the family of diarylpentanoids presents a compelling area of study. Structurally related to the well-known natural product curcumin, these compounds, including the core structure 1,5-Diphenyl-3-pentanone, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide offers an in-depth comparison of the cytotoxic profiles of this compound and its related compounds, supported by experimental data and detailed methodologies to ensure scientific integrity and reproducibility.
Introduction to Diarylpentanoids and Their Therapeutic Potential
Diarylpentanoids are characterized by two aromatic rings linked by a five-carbon chain. This structural motif has been the subject of extensive research due to the diverse biological activities exhibited by these compounds, ranging from anti-inflammatory to anti-cancer properties.[1] The interest in these synthetic analogues often stems from a desire to improve upon the therapeutic properties of curcumin, which, despite its potent biological effects, suffers from poor bioavailability.[2][3] Modifications to the basic diarylpentanoid structure, such as the introduction of unsaturation in the pentan-3-one chain to form 1,5-diaryl-3-oxo-1,4-pentadienes, have been shown to significantly enhance cytotoxic activity.[4][5]
While direct cytotoxic data for this compound is limited in the readily available scientific literature, extensive research on its unsaturated analogues and other derivatives provides valuable insights into the structure-activity relationships governing the cytotoxicity of this class of compounds. This guide will focus on these closely related analogues to provide a comprehensive comparative analysis.
Comparative Cytotoxicity of Diarylpentanoid Analogues
The cytotoxic efficacy of a compound is a critical determinant of its potential as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50), representing the concentration of a compound required to inhibit cell growth or kill 50% of the cells in a culture, respectively. A lower IC50 or CC50 value indicates greater potency.
The following table summarizes the cytotoxic activities of several 1,5-diaryl-3-oxo-1,4-pentadiene derivatives against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50/CC50 (µM) | Reference |
| 3,5-bis(3-methoxybenzylidene)-4-piperidone | Ca9-22 | < 2 | [6] |
| 3,5-bis(2,5-dimethoxybenzylidene)-4-piperidone | Ca9-22 | < 2 | [6] |
| 3,5-bis(3,4,5-trimethoxybenzylidene)-4-piperidone | Ca9-22 | < 2 | [6] |
| 3,5-bis(3-fluorobenzylidene)-4-piperidone | Ca9-22 | < 2 | [6] |
| 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (GO-Y022) | IOMM-Lee | 10.0 | [7] |
| Diarylpentanoid (GO-Y030) | IOMM-Lee | 1.5 | [7] |
| Diarylpentanoid (GO-Y030) | HKBMM | 2.0 | [7] |
| Curcumin | IOMM-Lee | 25.0 | [7] |
| Curcumin | HKBMM | 20.0 | [7] |
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | SW620 | 7.50 µg/mL | [3] |
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | HT29 | 9.80 µg/mL | [3] |
| 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13) | DU 145 | 7.57 | [8] |
| 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13) | PC-3 | 7.80 | [8] |
| Curcumin | DU 145 | 34.25 | [8] |
| Curcumin | PC-3 | 27.77 | [8] |
Note: The cytotoxicity of 1,5-diaryl-3-oxo-1,4-pentadienes mounted on a piperidine ring often demonstrates high potency, with several analogues showing CC50 values below 2 µM against the Ca9-22 human oral squamous cell carcinoma cell line.[6]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the cytotoxic effects of this compound and its analogues.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the cell-free supernatant from each well to a fresh 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.
Workflow for LDH Assay:
Caption: Workflow of the LDH cytotoxicity assay.
Apoptosis Assay (Acridine Orange/Propidium Iodide Staining)
This fluorescence microscopy-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[8]
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 6-well plate and treat with the test compound.
-
Staining: After treatment, wash the cells with PBS and stain with a mixture of acridine orange (AO) and propidium iodide (PI) solution.
-
Microscopic Analysis: Immediately visualize the cells under a fluorescence microscope.
-
Quantification: Count the number of cells in each category from at least three different fields of view to determine the percentage of apoptotic and necrotic cells.
Mechanistic Insights: Signaling Pathways in Diarylpentanoid-Induced Cytotoxicity
Understanding the molecular mechanisms underlying the cytotoxic effects of diarylpentanoids is crucial for their development as targeted cancer therapies. Several studies have implicated the modulation of key signaling pathways, including STAT3 and PI3K/Akt, in the anti-cancer activity of these compounds.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[14] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. Some curcumin analogues have been shown to exert their cytotoxic effects by inhibiting STAT3 phosphorylation.
STAT3 Signaling Pathway and Inhibition by Diarylpentanoids:
Caption: Inhibition of the STAT3 signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer, leading to enhanced cell survival and proliferation.[15] Curcumin and its analogues have been reported to induce apoptosis in cancer cells by downregulating the PI3K/Akt pathway.[16][17]
PI3K/Akt Signaling Pathway and Inhibition by Diarylpentanoids:
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
The diarylpentanoid scaffold, particularly the 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, represents a promising class of cytotoxic agents with potential for development as anti-cancer drugs. Their enhanced potency compared to curcumin, coupled with their ability to modulate key cancer-related signaling pathways, makes them attractive candidates for further investigation. While more research is needed to elucidate the full therapeutic potential and specific cytotoxic profile of this compound, the extensive data on its analogues provides a strong foundation for future studies. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in their efforts to explore and validate the anti-cancer properties of this important class of compounds.
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- Sugiyama, S., et al. (2014). Abstract 1018: The diarylpentanoid curcumin analog GO-Y078 can effectively inhibit tumor angiogenesis through actin disorganization. Cancer Research, 74(19 Supplement), 1018-1018.
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A Comparative Guide to the Insecticidal Potential of 1,5-Diphenyl-3-pentanone Analogues: A Framework for Discovery
In the relentless pursuit of novel and effective insecticidal agents, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive technical assessment of the insecticidal properties of 1,5-diphenyl-3-pentanone analogues. While direct and extensive research on this specific class of compounds is emerging, we can construct a robust predictive framework by examining structurally related compounds, most notably their isomers and the vast family of chalcones. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation insecticides.
Introduction: The this compound Scaffold - A Promising but Underexplored Territory
The this compound core, a symmetrical dibenzyl ketone, presents an intriguing starting point for insecticide development. Its structural simplicity, synthetic accessibility, and similarity to biologically active natural products suggest a high potential for derivatization and optimization. The central ketone functionality and the two flanking phenyl rings offer multiple sites for modification to modulate lipophilicity, steric hindrance, and electronic properties, all of which are critical determinants of insecticidal efficacy.
While the body of literature specifically detailing the insecticidal activity of this compound analogues is limited, valuable insights can be gleaned from the study of its structural isomers, 1,5-diphenyl-1-pentanone and 1,5-diphenyl-2-penten-1-one, as well as the closely related chalcones (1,3-diphenyl-2-propen-1-ones). These related compounds have demonstrated significant insecticidal and antifeedant properties, providing a strong rationale for the investigation of the this compound scaffold.
Comparative Analysis of Structurally Related Compounds
To build a predictive model for the insecticidal potential of this compound analogues, we will first examine the biological activities of its known isomers and the extensively studied chalcones.
Insights from 1,5-Diphenyl-1-pentanone and its Unsaturated Analogue
A foundational study on natural products extracted from Stellera chamaejasme revealed that 1,5-diphenyl-1-pentanone and 1,5-diphenyl-2-penten-1-one possess notable aphicidal properties.[1] Laboratory bioassays demonstrated that both compounds exhibit strong contact activity and significant antifeedant effects against Aphis gossypii and Schizaphis graminum.[1] A key finding was that the unsaturated analogue, 1,5-diphenyl-2-penten-1-one, displayed approximately twice the contact activity of its saturated counterpart, highlighting the potential importance of the α,β-unsaturated ketone moiety for enhanced toxicity.[1] Although both were less potent in terms of contact toxicity than the commercial insecticide methomyl, they exhibited superior antifeedant activity.[1]
This initial evidence suggests that the 1,5-diphenylpentanone framework is a valid starting point for the development of new aphicides.[1] The difference in activity between the saturated and unsaturated forms underscores the importance of the rigidity and electronic nature of the carbon chain linking the phenyl rings.
Extrapolating from Chalcones: A Rich Source of Structure-Activity Relationship (SAR) Data
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a well-studied class of compounds with a broad spectrum of biological activities, including insecticidal effects. Given their structural similarity to the unsaturated analogues of this compound, the extensive SAR data available for chalcones can provide valuable guidance for the design of novel dibenzyl ketone insecticides.
Studies have shown that substitutions on the phenyl rings of the chalcone scaffold can dramatically influence insecticidal activity. For instance, the presence of electron-withdrawing or electron-donating groups, as well as their position on the aromatic rings, can modulate the compound's interaction with target sites in insects.
The following table summarizes the insecticidal activity of selected chalcone derivatives against various insect pests, offering a glimpse into potential SAR trends that could be applicable to this compound analogues.
| Compound/Analogue Class | Target Insect(s) | Observed Activity | Key Structural Features | Reference(s) |
| 1,5-Diphenyl-1-pentanone | Aphis gossypii, Schizaphis graminum | Contact toxicity, Antifeedant | Saturated pentanone chain | [1] |
| 1,5-Diphenyl-2-penten-1-one | Aphis gossypii, Schizaphis graminum | Higher contact toxicity than saturated analogue, Antifeedant | α,β-unsaturated ketone | [1] |
| 1,5-Diphenylpent-4-en-1-one derivatives | Culex quinquefasciatus | Larvicidal, Antifeedant | Varies with substitution | [2] |
| Chalcone Derivatives | Spodoptera frugiperda | Toxic and antifeedant effects | Bis-substituted chalcones more toxic | [3] |
| Cyano-benzylidene & bisbenzylidene derivatives | Aphis nerii | Potent insecticidal activity | Presence of cyano group and piperidine moiety enhances toxicity | [3] |
Proposed Mechanism of Action: A Hypothesis
The precise mechanism of action for this compound analogues remains to be elucidated. However, based on the activity of related compounds, we can propose several hypotheses. The α,β-unsaturated ketone moiety in chalcones is known to be a Michael acceptor, capable of reacting with nucleophilic groups in biological macromolecules such as enzymes and receptors. This covalent modification can lead to a disruption of essential biological processes in the insect.
For saturated analogues like this compound, the mechanism is likely non-covalent. The lipophilic nature of the diphenylpentanone scaffold suggests that it may interact with the insect's nervous system, potentially by disrupting nerve cell membranes or by binding to specific receptor sites. The structural flexibility of the pentanone chain would allow the molecule to adopt various conformations, potentially enabling it to fit into different binding pockets.
Experimental Protocols for Assessing Insecticidal Properties
To rigorously evaluate the insecticidal potential of novel this compound analogues, a series of standardized bioassays should be employed. The following protocols provide a framework for obtaining reliable and comparable data.
Contact Toxicity Bioassay
This assay determines the toxicity of a compound when it comes into direct contact with the insect cuticle.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Dissolve the synthesized this compound analogues in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of serial dilutions to obtain a range of concentrations for testing.
-
Insect Rearing: Maintain a healthy and uniform colony of the target insect species under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Application of the Compound: Utilize a micro-applicator to apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of individual insects. A control group should be treated with the solvent alone.
-
Observation: After treatment, place the insects in clean containers with access to food and water. Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the median lethal dose (LD50) using probit analysis.
Antifeedant Bioassay
This assay assesses the ability of a compound to deter insects from feeding.
Step-by-Step Methodology:
-
Preparation of Treated Food Source: For leaf-chewing insects, uniformly coat leaf discs with the test solutions. For sucking insects, incorporate the test compounds into an artificial diet.
-
No-Choice Test: Provide insects with only the treated food source and measure the amount consumed over a specific period.
-
Choice Test: Provide insects with both treated and untreated food sources and measure the amount consumed from each.
-
Data Analysis: Calculate the antifeedant index or feeding deterrence index to quantify the reduction in feeding.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for comparing the efficacy of different analogues.
Table 2: Hypothetical Comparative Efficacy of this compound Analogues
| Analogue | Substitution Pattern | Target Insect | LD50 (µ g/insect ) | Antifeedant Index (%) |
| Parent Compound | Unsubstituted | Spodoptera litura | >100 | 25 |
| Analogue A | 4-Chloro (Ring 1) | Spodoptera litura | 50 | 60 |
| Analogue B | 4-Methoxy (Ring 2) | Spodoptera litura | 75 | 45 |
| Analogue C | 4-Chloro (Ring 1), 4-Methoxy (Ring 2) | Spodoptera litura | 35 | 75 |
| Positive Control | (e.g., Cypermethrin) | Spodoptera litura | 5 | 95 |
Diagram 1: Experimental Workflow for Insecticidal Bioassays
Caption: Workflow for the synthesis and evaluation of this compound analogues.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet largely untapped, resource for the development of novel insecticides. The preliminary evidence from its structural isomers, combined with the extensive knowledge base of chalcones, provides a solid foundation for future research.
Key areas for future investigation include:
-
Systematic Synthesis and Screening: A focused effort to synthesize a library of this compound analogues with diverse substitutions on the phenyl rings and modifications to the pentanone backbone is essential.
-
Broad-Spectrum Bioassays: Screening these analogues against a wide range of economically important insect pests from different orders will help to identify their spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active analogues will be crucial for understanding their mode of action and for optimizing their properties.
-
Toxicological and Environmental Impact Assessment: Promising lead compounds must be subjected to rigorous toxicological testing to ensure their safety to non-target organisms and the environment.
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A Comparative Guide to the Stability of Saturated vs. Unsaturated Diarylpentanoids
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Stability Challenge in Diarylpentanoid Drug Development
Diarylpentanoids, a class of compounds characterized by two aromatic rings linked by a five-carbon chain, have garnered significant interest in medicinal chemistry.[1][2] Many, like the C5-curcuminoids, are structurally related to curcumin, a well-known natural diarylheptanoid with a plethora of biological activities.[1][3] However, the therapeutic potential of many naturally occurring diarylpentanoids is frequently curtailed by inherent instability.[1][3] A primary cause of this instability is the α,β-unsaturated ketone moiety within the carbon bridge.
This guide provides an in-depth comparison of the chemical and metabolic stability of unsaturated diarylpentanoids versus their saturated counterparts. We will explore how the simple catalytic hydrogenation of the linker's double bonds profoundly enhances stability, thereby improving the druggability of this promising class of molecules. This analysis is supported by comparative experimental data and detailed protocols to empower researchers in their drug discovery efforts.
The Structural Determinant of Stability: A Tale of Two Bonds
The fundamental difference between these two subclasses of diarylpentanoids lies in the saturation of the double bonds in the five-carbon linker.
-
Unsaturated Diarylpentanoids (e.g., Curcumin analogs) possess one or more double bonds in the pentanoid chain, often conjugated with a ketone. This extended system of delocalized electrons is a chromophore, rendering these compounds colored (typically yellow).[4] However, this conjugated system is also a liability, making the molecule susceptible to degradation.[1][3]
-
Saturated Diarylpentanoids (e.g., Tetrahydrocurcumin analogs) have had these double bonds reduced to single bonds. This saturation breaks the extended conjugation, resulting in colorless compounds.[5][6] More importantly, it removes key points of reactivity, leading to a significant increase in molecular stability.[7][8][9]
Comparative Chemical Stability: Weathering the Storm
Chemical stability is a critical parameter, dictating a compound's shelf-life, formulation possibilities, and behavior under physiological conditions. Saturated diarylpentanoids consistently outperform their unsaturated relatives in this regard.
The primary degradation pathway for unsaturated diarylpentanoids like curcumin involves hydrolysis and oxidation, particularly at neutral or alkaline pH.[1][10][11] The α,β-unsaturated system is highly susceptible to nucleophilic attack and oxidative cleavage. In contrast, the saturated analogs, lacking these reactive sites, exhibit far greater resilience. Tetrahydrocurcumin (THC), the saturated metabolite of curcumin, is notably more stable in aqueous solutions at physiological pH.[4][7]
Studies have shown that upon exposure to sunlight, unsaturated curcuminoids degrade completely, while their saturated forms are more robust.[12]
Table 1: Summary of Chemical Stability under Forced Degradation Conditions
| Stress Condition | Unsaturated Diarylpentanoid (e.g., Curcumin) | Saturated Diarylpentanoid (e.g., Tetrahydrocurcumin) | Rationale for Difference |
|---|---|---|---|
| Alkaline pH (pH > 7) | Highly Unstable, rapid degradation[10][11][13] | Significantly More Stable[4][7] | The β-diketone and unsaturated system of curcumin is prone to hydrolytic degradation in alkaline media. Saturation removes this liability. |
| Acidic pH (pH < 7) | Relatively stable, but degradation occurs[12][14] | Highly Stable | While more stable than in alkaline conditions, the conjugated system can still undergo acid-catalyzed reactions. The saturated chain is inert. |
| Oxidative (e.g., H₂O₂) | Susceptible to degradation[12] | More Resistant | The double bonds and phenolic hydroxyl groups are sites of oxidation. Saturation of the chain reduces oxidative susceptibility. |
| Photochemical (UV/Sunlight) | Prone to complete degradation[12] | More Stable | The extended conjugated system absorbs light, leading to photochemical degradation. The lack of this chromophore in the saturated form increases stability. |
| Thermal (Heat) | Generally stable in solid form[12] | Stable | Both forms tend to have good thermal stability in their solid state, though stability in solution at high temperatures can vary. |
Comparative Metabolic Stability: Surviving the Biological Gauntlet
For a drug to be effective, it must resist rapid metabolism to maintain therapeutic concentrations in the body. Metabolic stability is often assessed by incubating a compound with liver enzymes (in vitro) and measuring its rate of disappearance.
Unsaturated diarylpentanoids are often subject to rapid metabolism. Curcumin, for instance, is quickly reduced in the gut and liver to its saturated form, tetrahydrocurcumin, and other metabolites.[5][15] This extensive first-pass metabolism contributes to its poor systemic bioavailability.[6][7]
By using a saturated diarylpentanoid from the outset, this primary and rapid metabolic reduction is bypassed, leading to a longer biological half-life and potentially greater exposure.[15] Experimental data confirms this hypothesis, showing that tetrahydrocurcumin has a significantly longer terminal half-life in both cell culture medium and plasma compared to curcumin.[7]
Table 2: Comparative In Vitro Metabolic Stability Data
| Compound Type | Representative Compound | System | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |
|---|---|---|---|---|---|
| Unsaturated | Curcumin | Human Plasma | 111 min | Higher | [7] |
| Saturated | Tetrahydrocurcumin | Human Plasma | 232 min | Lower | [7] |
| Unsaturated | Curcumin | Cell Culture Medium | 186 min | Higher | [7] |
| Saturated | Tetrahydrocurcumin | Cell Culture Medium | 813 min | Lower |[7] |
Experimental Protocols for Stability Assessment
To ensure scientific rigor, stability must be assessed using validated, systematic protocols. Below are methodologies for determining both chemical and metabolic stability.
Protocol 1: Chemical Stability Assessment via Forced Degradation
This protocol is designed to identify degradation pathways and establish the inherent stability of a compound under various stress conditions, conforming to ICH guidelines.[16]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test diarylpentanoid in a suitable solvent (e.g., methanol, acetonitrile).[16]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[16]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[16]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.[16]
-
Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C.[16]
-
Photostability: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines). Keep a control sample wrapped in foil.[16]
-
-
Sampling and Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
For liquid samples, neutralize the acid/base aliquots before dilution. For solid thermal samples, dissolve in solvent.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Analyze using a validated, stability-indicating HPLC method to separate the parent compound from any degradants.
-
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol determines a compound's susceptibility to metabolism by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[17][18]
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved liver microsomes (or hepatocytes) and keep on ice.
-
Prepare an NADPH regenerating system solution (cofactor).
-
Prepare the test compound in a suitable solvent at a concentration for a final assay concentration of ~1 µM.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL protein), and the test compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[19]
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard to precipitate the protein and stop the enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
-
Data Calculation:
Conclusion and Strategic Implications for Drug Development
The evidence overwhelmingly indicates that saturated diarylpentanoids possess superior chemical and metabolic stability compared to their unsaturated counterparts. The saturation of the five-carbon linker chain eliminates key reactive sites responsible for degradation under chemical and biological stress.
For drug development professionals, this presents a clear strategic advantage. While unsaturated diarylpentanoids may show high potency in initial in vitro screens, their inherent instability often leads to poor pharmacokinetic profiles and limited clinical utility.[6][7] Beginning a discovery program with a saturated diarylpentanoid scaffold, or incorporating the saturation step early in the lead optimization process, can circumvent these issues. This approach provides a more robust starting point, increasing the likelihood of identifying candidates with favorable bioavailability, longer half-lives, and a higher probability of clinical success.[9][15] Therefore, the strategic selection of a saturated diarylpentanoid core is a scientifically sound decision to de-risk development and accelerate the path to viable therapeutics.
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The Pivotal Role of the Phenyl Rings: A Comparative Guide to the Structure-Activity Relationship of 1,5-Diphenyl-3-pentanone Derivatives
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. The 1,5-diphenyl-3-pentanone scaffold has emerged as a promising framework for the development of compounds with diverse biological activities, notably in the realms of anticancer and antimicrobial chemotherapy. The symmetrical nature of this diarylpentanoid, characterized by a five-carbon chain flanked by two phenyl rings, offers a versatile platform for structural modifications. The nuanced interplay between the substituents on these aromatic rings and the central pentanone core dictates the molecule's interaction with biological targets, thereby defining its activity profile.
This guide provides an in-depth comparison of this compound derivatives, synthesizing data from multiple studies to elucidate their structure-activity relationships (SAR). We will explore how strategic modifications to the phenyl rings and the pentanone backbone influence their cytotoxic and antimicrobial potencies, offering insights for researchers, scientists, and drug development professionals.
The this compound Core: A Foundation for Biological Activity
The fundamental this compound structure consists of a five-carbon aliphatic chain with a ketone group at the third position and phenyl groups at the terminal carbons. This arrangement provides a lipophilic character, facilitating passage through cellular membranes. The central carbonyl group and the benzylic protons are key reactive sites, amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Anticancer Activity: Unraveling the SAR of this compound Analogs
The anticancer potential of this compound derivatives has been a primary focus of research. Studies on closely related analogs, such as 1,5-diaryl-1,4-pentadien-3-ones, have provided significant insights into the structural features crucial for cytotoxicity against various cancer cell lines.
Impact of Phenyl Ring Substitution
The nature and position of substituents on the phenyl rings are paramount in determining the anticancer efficacy.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (NO₂) and fluoro (F), on the phenyl rings has been shown to enhance cytotoxic activity. For instance, a 1,5-diaryl-1,4-pentadien-3-one derivative with 4-nitrophenyl groups exhibited potent cytotoxic effects.[1] This is likely due to the increased electrophilicity of the molecule, making it more susceptible to nucleophilic attack by biological macromolecules within cancer cells.
-
Electron-Donating Groups: Conversely, the presence of electron-donating groups, like methoxy (OCH₃), can also contribute to cytotoxicity, albeit through different mechanisms. A derivative featuring a 4-methoxyphenyl group demonstrated significant anticancer activity.[1] This suggests that the electronic properties of the substituents modulate the compound's interaction with specific cellular targets.
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the phenyl rings, particularly at the para-position, can influence both the potency and selectivity of the compounds. These groups can participate in hydrogen bonding interactions with target proteins.
Modifications to the Pentanone Backbone
Alterations to the five-carbon chain, such as the introduction of unsaturation, can significantly impact biological activity. The conversion of the pentanone to a pentadienone, creating a conjugated system, often leads to an increase in anticancer potency. This extended π-system can enhance the molecule's planarity and its ability to intercalate with DNA or interact with other planar biological structures.
Below is a table summarizing the cytotoxic activity of representative 1,5-diaryl-3-pentanone analogs against various cancer cell lines.
| Compound ID | Ar¹ Substituent | Ar² Substituent | Cancer Cell Line | IC₅₀/CC₅₀ (µM) | Reference |
| A2K2A17 | 4-methoxyphenyl | 4-fluorophenyl | Brine Shrimp | 1.5 (LC₅₀) | [1] |
| 2e | 4-chlorophenyl | 4-chlorophenyl | Ca9-22 | Not specified | [2] |
| 2r | 4-(trifluoromethyl)phenyl | 4-(trifluoromethyl)phenyl | Ca9-22 | Not specified | [2] |
| 4 | 4-hydroxy-3-methoxyphenyl | 4-hydroxy-3-methoxyphenyl | HL-60 | Low micromolar | [3] |
| 6 | 4-hydroxy-3-methoxyphenyl | 4-hydroxy-3-methoxyphenyl | HL-60 | Low micromolar | [3] |
Antimicrobial Activity: A Frontier for this compound Derivatives
The 1,5-diketone scaffold, of which this compound is a prime example, has also been investigated for its antimicrobial properties. The mechanism of action is often attributed to the ability of these compounds to act as Michael acceptors, reacting with nucleophilic residues in essential bacterial enzymes or proteins.
A study on 1,5-diketone derivatives synthesized via a Michael addition of cyclohexanone to chalcone analogs revealed promising activity against Gram-positive bacteria.[1] Several compounds exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Enterococcus faecalis, a value comparable to the standard drug.[1]
The SAR for antimicrobial activity appears to be influenced by the overall lipophilicity of the molecule and the electronic nature of the substituents on the phenyl rings, which can modulate the reactivity of the α,β-unsaturated carbonyl system in analogs.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of a representative this compound derivative and its biological evaluation are provided below.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a Michael addition reaction.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve benzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH while stirring.
-
Allow the reaction to stir at room temperature for 2-3 hours. The formation of a yellow precipitate (dibenzylideneacetone) indicates the progress of the reaction.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure dibenzylideneacetone.
-
-
Reduction to this compound:
-
The synthesized dibenzylideneacetone can be reduced to this compound using various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). The specific conditions for reduction would need to be optimized.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated under reduced pressure to yield this compound as a solid.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][6][7][8]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[6]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features of this compound and its derivatives and their influence on biological activity.
Caption: Workflow for the synthesis and cytotoxic evaluation of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies, primarily on closely related analogs, have highlighted the critical role of phenyl ring substituents and modifications to the pentanone backbone in modulating biological activity. Electron-withdrawing and certain electron-donating groups on the phenyl rings, as well as the introduction of unsaturation in the pentanone chain, have been shown to enhance cytotoxic potency.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives with diverse substitution patterns to build a more comprehensive SAR profile for this specific scaffold. Further investigations into the precise molecular mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The exploration of these compounds against a wider panel of cancer cell lines and microbial strains will also be essential to fully elucidate their therapeutic potential.
References
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
protocols.io. MTT (Assay protocol). [Link]
- Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
-
Yerdelen, K. O., et al. (2015). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 383-388. [Link]
-
Khan, K. M., et al. (2019). Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential. Iranian Journal of Basic Medical Sciences, 22(4), 432-439. [Link]
-
Saeed, A., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 26(11), 3192. [Link]
- Cakir, U. A., et al. (2020). Investigation of the antimicrobial agent potential of 1,5-diketone derivatives.
-
Khan, K. M., et al. (2018). Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential. PubMed. [Link]
-
Saeed, A., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. PMC. [Link]
-
Yerdelen, K. O., et al. (2015). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. PubMed. [Link]
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- 8. MTT (Assay protocol [protocols.io]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,5-Diphenyl-3-pentanone
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,5-Diphenyl-3-pentanone. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory experience to ensure the safe handling and management of this chemical waste. The protocols herein are designed to be self-validating, promoting a culture of safety and environmental responsibility.
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the chemical's intrinsic hazards. This compound, while not as extensively documented as some common laboratory reagents, is classified under the Globally Harmonized System (GHS) with specific hazard warnings.
According to its GHS classification, this compound is considered:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
These classifications mandate that this compound be treated as a hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for accurately classifying their waste.[2][3] As a ketone, it falls into the category of non-halogenated organic solvents. Spent non-halogenated solvents such as ketones are often assigned the EPA hazardous waste code F003 or F005, depending on the mixture and specific regulations.[4][5] Therefore, disposal through standard drains or in regular trash is strictly prohibited.[6][7][8]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Given the irritant nature of this compound, stringent adherence to PPE is non-negotiable. The causality is direct: preventing contact prevents injury.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber) and wear appropriate protective clothing to prevent skin exposure.[2][9] Contaminated clothing must be removed and washed before reuse.[2]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[2] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[10]
-
General Hygiene: Always wash hands thoroughly after handling.[2] Facilities must be equipped with an eyewash station and a safety shower.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be systematic to ensure safety and regulatory compliance. This protocol outlines the process from generation to collection.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to manage disposal costs effectively.
-
Designate a Waste Stream: this compound waste should be collected in a container designated for non-halogenated organic solvent waste .[8][11][12]
-
Avoid Mixing: Never mix this waste with incompatible materials such as acids, bases, or oxidizers.[13] Halogenated solvents (containing F, Cl, Br, I) must be kept separate to avoid incurring higher disposal costs.[8]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and spills.
-
Compatibility: Use a container made of a material chemically compatible with ketones. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11][13] Ensure the container has a secure, leak-proof screw cap.[13][14]
-
Condition: The container must be in good condition, free from cracks or deterioration.[13]
-
Headroom: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11][15]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Initial Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[12][13]
-
Content Identification: The label must clearly state the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[12][13] If it is part of a mixture, list all components and their approximate percentages.[12][13]
-
Hazard Information: Indicate the associated hazards (e.g., Flammable, Toxic, Irritant) on the label.[13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
-
Designation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[13] This could be a marked area on a benchtop or within a fume hood.
-
Secondary Containment: Place the container in a secondary containment bin or tray to capture any potential leaks.[14][16]
-
Closure: Keep the waste container closed at all times except when adding waste.[7][13]
-
Accumulation Limits: An SAA may accumulate hazardous waste for up to one year for partially filled containers. Once a container is full, it must be moved to the central storage area within three days.[13]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed service.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7][12]
-
Documentation: Ensure all required paperwork is completed for the waste pickup. You are responsible for the waste from "cradle to grave".[8]
Spill Management Protocol
In the event of a spill, a prepared response is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: As a ketone, this compound should be treated as potentially flammable. Extinguish all nearby ignition sources.[6][10]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.[2][17]
-
Collect and Package: Carefully sweep or scoop up the absorbed material and place it into a suitable, clean, dry, and closed container for disposal.[2][9] Label this container as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the cleanup materials as hazardous waste, following the procedures outlined in Section 3.
Data and Workflow Summary
Table 1: Key Disposal Requirements for this compound
| Parameter | Requirement | Rationale & Source |
| Waste Classification | Hazardous Waste: Non-Halogenated Organic Solvent | Ketone chemical class and GHS hazard statements.[1][4] |
| Primary Container | Chemically compatible (Glass, HDPE), screw cap. | Prevents degradation and leakage.[13][14] |
| Container Capacity | Fill to ≤90% | Allows for thermal expansion of contents.[11][15] |
| Required Labeling | "Hazardous Waste," full chemical name(s), hazard type. | Ensures safety and regulatory compliance (RCRA).[12][13] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Safe, localized storage prior to disposal.[13] |
| Storage Time Limit | ≤ 1 year in SAA (partially full); 3 days once full. | Federal and state regulations for waste accumulation.[13] |
| Final Disposal | Licensed hazardous waste contractor. | Ensures environmentally sound destruction/treatment.[8][18] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound from generation to disposal.
Sources
- 1. 1,5-Diphenylpentan-3-one | C17H18O | CID 21496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. epa.gov [epa.gov]
- 4. wku.edu [wku.edu]
- 5. epa.gov [epa.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. vumc.org [vumc.org]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. fishersci.com [fishersci.com]
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- 11. ethz.ch [ethz.ch]
- 12. njit.edu [njit.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 17. cdnisotopes.com [cdnisotopes.com]
- 18. echemi.com [echemi.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1,5-Diphenyl-3-pentanone
As a Senior Application Scientist, it is imperative to foster a culture of safety grounded in a deep understanding of the materials we handle. This guide provides an in-depth, procedural framework for the safe handling of 1,5-Diphenyl-3-pentanone, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and cultivate a proactive safety mindset, ensuring that every researcher is empowered to work confidently and securely.
Understanding the Hazard Profile of this compound
Before delving into protective measures, it is crucial to understand the inherent risks associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation (Skin corrosion/irritation)
-
Causes serious eye irritation (Serious eye damage/eye irritation)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)
These classifications underscore the importance of a multi-faceted PPE strategy to prevent exposure through ingestion, dermal contact, and inhalation.
Core Principles of Chemical Handling
Safe laboratory practice is built on a foundation of awareness and preparedness. Before beginning any work with this compound, every researcher should:
-
Familiarize themselves with the Safety Data Sheet (SDS): This document contains vital information on hazards, handling, storage, and emergency procedures.
-
Work in a well-ventilated area: A properly functioning chemical fume hood is essential to minimize the inhalation of vapors.
-
Know the location and operation of emergency equipment: This includes safety showers, eyewash stations, and fire extinguishers.
-
Have a clear plan for waste disposal: Contaminated materials must be disposed of in accordance with institutional and regulatory guidelines.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Butyl rubber or Viton® gloves | Laboratory coat | Not generally required if performed in a certified chemical fume hood. |
| Performing reactions and purifications | Chemical splash goggles and face shield | Butyl rubber or Viton® gloves | Chemical-resistant apron over a laboratory coat | Half-mask respirator with organic vapor cartridges may be necessary for procedures with a higher risk of aerosolization or if not performed in a fume hood. |
| Handling large quantities or in case of a spill | Chemical splash goggles and face shield | Heavy-duty Butyl rubber or Viton® gloves | Chemical-resistant suit | Full-facepiece respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA). |
A Deeper Dive into PPE Selection:
Eye and Face Protection: Given that this compound causes serious eye irritation, chemical splash goggles are mandatory at all times. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during transfers of large volumes or when heating the substance.
Hand Protection: The choice of glove material is critical for preventing skin irritation. Standard nitrile gloves may not offer sufficient protection against ketones
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
